Product packaging for Methyl 2-amino-5-methylnicotinate(Cat. No.:CAS No. 886371-10-4)

Methyl 2-amino-5-methylnicotinate

Cat. No.: B1425851
CAS No.: 886371-10-4
M. Wt: 166.18 g/mol
InChI Key: ZUSQXUYFDCIZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-amino-5-methylnicotinate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B1425851 Methyl 2-amino-5-methylnicotinate CAS No. 886371-10-4

Properties

IUPAC Name

methyl 2-amino-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSQXUYFDCIZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716979
Record name Methyl 2-amino-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-10-4
Record name Methyl 2-amino-5-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886371-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-methylpyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-methylnicotinate is a key building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the principal and alternative synthetic routes to this valuable molecule. The document is structured to offer not just procedural details but also a critical analysis of the underlying chemical principles, enabling researchers to make informed decisions in the laboratory. We will delve into the mechanistic nuances of the primary synthesis route—Fischer esterification—and explore alternative strategies, including amination of halo-precursors and de novo ring construction. Each method is presented with detailed experimental protocols, comparative data, and workflow diagrams to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

The substituted pyridine nucleus is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. This compound, with its strategically positioned amino, methyl, and ester functional groups, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. The amino group can be readily acylated, alkylated, or diazotized, while the ester functionality provides a handle for hydrolysis, amidation, or reduction. The methyl group can also be functionalized, further expanding the synthetic possibilities.

This guide will focus on the practical synthesis of this compound, providing a comparative analysis of the most viable and documented strategies to empower researchers in their drug discovery and development endeavors.

Primary Synthesis Route: Fischer-Speier Esterification

The most direct and widely employed method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-amino-5-methylnicotinic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[1]

Mechanistic Insights

The Fischer esterification is an equilibrium-controlled process.[2] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or thionyl chloride. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol in this case). The resulting tetrahedral intermediate undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product.

To drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol, which also serves as the solvent, and/or to remove the water formed during the reaction.[2]

Diagram 1: Mechanism of Fischer-Speier Esterification

Caption: The acid-catalyzed mechanism of Fischer esterification.

Experimental Protocols

Two common acid catalysts for this esterification are sulfuric acid and thionyl chloride. Below are detailed protocols for each.

Protocol 2.2.1: Sulfuric Acid Catalyzed Esterification

This method is a classic and cost-effective approach to Fischer esterification.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-methylnicotinic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.5 equivalents) dropwise with vigorous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Protocol 2.2.2: Thionyl Chloride Mediated Esterification

Thionyl chloride offers a highly efficient alternative, as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is more reactive towards the alcohol. An added advantage is that the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl gas), suspend 2-amino-5-methylnicotinic acid (1 equivalent) in methanol (10-20 equivalents).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath and add thionyl chloride (1.1-1.5 equivalents) dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2.2.1.

Comparative Data

While specific yield data for this compound is not abundantly available in peer-reviewed literature, data from closely related analogs provides a strong indication of expected outcomes.

Starting MaterialCatalystConditionsYieldPurityReference
5-Methylnicotinic acidThionyl chlorideReflux in Methanol, 4h98.2%>98%[4]
2-Aminonicotinic acidSulfuric acidMicrowave, 60°C, 1.5h93%High[5]
Nicotinic acidSulfuric acidReflux in Methanol, 13h23.39%Not specified[6]

The data suggests that the thionyl chloride method with the 5-methyl substituted analog gives a very high yield. The microwave-assisted synthesis of the 2-amino analog also shows excellent yield, indicating that this could be a highly efficient method for the target molecule. The lower yield for the unsubstituted nicotinic acid highlights that reaction conditions and substrate electronics play a significant role.

Alternative Synthesis Routes

Amination of a Halo-Precursor

This route involves the nucleophilic substitution of a halogen on the pyridine ring with an amino group. A plausible precursor would be Methyl 2-chloro-5-methylnicotinate.

Diagram 2: Synthesis via Amination of a Chloro-Precursor

Amination_Route Start 2-Chloro-5-methylnicotinic acid Esterification Esterification (Methanol, Acid catalyst) Start->Esterification Chloro_Ester Methyl 2-chloro-5-methylnicotinate Esterification->Chloro_Ester Amination Amination (e.g., Ammonia) Chloro_Ester->Amination Product This compound Amination->Product

Caption: A two-step synthesis involving esterification followed by amination.

Discussion:

This approach first requires the synthesis of Methyl 2-chloro-5-methylnicotinate, which can be prepared by the esterification of 2-chloro-5-methylnicotinic acid. The subsequent amination can be achieved using various ammonia sources, such as aqueous or gaseous ammonia, often under elevated temperature and pressure. A similar synthesis has been reported for Methyl 2-amino-5-chloronicotinate, where Methyl 2,5-dichloronicotinate was treated with an ammonia solution in 1,4-dioxane at 85°C for 9 days to afford the product in 75% yield.[7] This suggests that the amination of a 2-chloro-substituted nicotinate is a viable, albeit potentially slow, method.

De Novo Pyridine Ring Synthesis: Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that constructs the pyridine ring from simpler acyclic precursors.[8] It typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (like ammonia).

Diagram 3: General Scheme of Hantzsch Pyridine Synthesis

Hantzsch_Synthesis cluster_reactants Reactants Aldehyde Aldehyde Reaction Condensation & Cyclization Aldehyde->Reaction Beta_Ketoester1 β-Ketoester (2 eq.) Beta_Ketoester1->Reaction Ammonia Ammonia Ammonia->Reaction Dihydropyridine Dihydropyridine Intermediate Reaction->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: A simplified workflow of the Hantzsch pyridine synthesis.

Applicability to this compound:

To synthesize the target molecule via a Hantzsch-type reaction, one would need to select appropriate starting materials that would result in the desired substitution pattern. For instance, a β-ketoester and an enamine could be condensed with an α,β-unsaturated compound. While a direct Hantzsch synthesis for this compound is not explicitly reported, the versatility of multicomponent reactions for the synthesis of substituted 2-aminopyridines makes this a plausible, though more complex, alternative.[9][10] These reactions are highly valued for their atom economy and ability to generate molecular diversity from simple starting materials.[2]

Conclusion and Future Perspectives

The synthesis of this compound is most reliably and efficiently achieved through the Fischer esterification of 2-amino-5-methylnicotinic acid. The use of thionyl chloride or sulfuric acid as a catalyst in methanol provides high yields, with microwave-assisted synthesis offering a potential for rapid and efficient reaction conditions.

Alternative routes, such as the amination of a halo-precursor or the de novo construction of the pyridine ring via multicomponent reactions, offer valuable alternatives, particularly for the generation of diverse analogs for structure-activity relationship studies. While these routes may require more extensive optimization for the specific target molecule, they represent powerful tools in the arsenal of the medicinal chemist.

Future research in this area may focus on the development of more sustainable and environmentally benign catalytic systems for the esterification reaction, as well as the exploration of novel multicomponent reactions for the one-pot synthesis of this and related substituted aminonicotinates.

References

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-amino-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2-amino-5-methylnicotinate is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure incorporates three key functional motifs: a 2-aminopyridine core, a methyl ester, and a methyl group on the pyridine ring. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications for researchers, scientists, and drug development professionals. By synthesizing data from analogous compounds and established chemical principles, this document serves as a foundational resource for leveraging this compound in the design and synthesis of novel molecules.

The 2-Aminonicotinate Scaffold: A Privileged Motif in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous approved drugs.[1] The 2-aminopyridine moiety, in particular, is considered a "privileged structure" due to its ability to form key hydrogen bond interactions with biological targets, such as enzyme active sites and receptors.[1] Furthermore, nicotinic acid (niacin) and its derivatives are well-established pharmacophores with a wide array of biological activities.[2]

This compound combines these features, offering multiple points for chemical modification. The amino group serves as a nucleophile or a handle for amide bond formation, the ester can be hydrolyzed or converted to other functional groups, and the pyridine ring itself can undergo various transformations. The additional methyl group at the 5-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[3] While literature detailing the specific applications of this compound is limited, its structural components suggest significant potential as an intermediate for creating diverse compound libraries for therapeutic screening.[1]

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name Methyl 2-amino-5-methylpyridine-3-carboxylateN/A
CAS Number 886371-10-4[4]
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Physical Form Solid
InChI Key ZUSQXUYFDCIZMX-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N)N=CC(C)=C1

Synthesis and Purification: A Validated Protocol

While direct, high-yield reports for this specific molecule are not abundant in publicly available literature, a robust synthesis can be reliably achieved via the Fischer esterification of the corresponding carboxylic acid.[5][6] This method is a cornerstone of organic synthesis, valued for its simplicity and use of readily available reagents. The causality behind this choice is clear: the acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 2-amino-5-methylnicotinic acid.

Materials:

  • 2-amino-5-methylnicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-5-methylnicotinic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material).

  • Catalyst Addition: Cool the suspension to 0°C in an ice bath. While stirring, slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq) dropwise. Rationale: The exothermic nature of acid dilution requires careful, cooled addition to prevent uncontrolled temperature increase.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours, or until TLC analysis (e.g., using a 9:1 chloroform/methanol eluent) indicates complete consumption of the starting material.[7]

  • Neutralization: Cool the reaction mixture to room temperature and then to 0°C. Carefully and slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases and the pH of the aqueous layer is > 8. Trustworthiness Check: This step is critical. Incomplete neutralization will result in the product remaining as a protonated salt in the aqueous layer, drastically reducing extraction efficiency.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]

  • Purification: If necessary, purify the crude solid by silica gel flash chromatography or recrystallization to obtain the final product.[5]

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_workup Workup & Purification start Suspend 2-amino-5-methylnicotinic acid in Methanol acid Cool to 0°C & Slowly add H₂SO₄ start->acid reflux Heat to Reflux (4-6 hours) acid->reflux neutralize Cool & Neutralize with sat. NaHCO₃ (pH > 8) reflux->neutralize Monitor by TLC extract Extract with Ethyl Acetate (3x) neutralize->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Chromatography or Recrystallization dry->purify end end purify->end Final Product: This compound

Caption: Fischer Esterification Workflow for Synthesis.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. While a specific, published spectrum for this exact molecule is provided by some vendors without detailed assignments, we can predict the key spectroscopic features based on its functional groups and data from analogous structures like methyl nicotinate and methyl 2-aminonicotinate.[4][8][9]

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR -NH₂ (amino protons)δ 5.5 - 6.5 ppm (broad singlet)Protons on nitrogen, often broad due to exchange.
Pyridine-H (aromatic)δ 7.0 - 8.5 ppm (2 distinct signals)Protons on the electron-deficient pyridine ring.
-OCH₃ (ester methyl)δ 3.8 - 4.0 ppm (singlet, 3H)Protons of the methyl ester group.[10]
Ar-CH₃ (ring methyl)δ 2.2 - 2.5 ppm (singlet, 3H)Protons of the methyl group attached to the pyridine ring.
IR Spectroscopy N-H Stretch3300-3500 cm⁻¹ (two bands)Symmetric and asymmetric stretching of the primary amine.
C-H Stretch (aromatic)3000-3100 cm⁻¹C-H bonds on the pyridine ring.[11]
C-H Stretch (aliphatic)2850-3000 cm⁻¹C-H bonds of the methyl groups.[11]
C=O Stretch (ester)1710-1730 cm⁻¹ (strong)Carbonyl stretch of the α,β-unsaturated ester.[10][12]
C=C, C=N Stretch1580-1620 cm⁻¹Aromatic ring stretching vibrations.[10]
Mass Spectrometry Molecular Ion (M⁺)m/z = 166.18Corresponds to the molecular weight of the compound.

Note: NMR shifts are predictions in CDCl₃ and can vary based on solvent and concentration. A ¹H NMR spectrum is available from ChemicalBook for verification.[4]

Chemical Reactivity and Derivatization Potential

This compound is a versatile synthetic intermediate due to its multiple reactive sites. Understanding this reactivity is key to its application in constructing more complex molecules.

  • Amino Group (C2): The primary amino group is a potent nucleophile and can undergo a variety of reactions, including acylation to form amides, alkylation, and participation in condensation reactions to form heterocyclic systems.

  • Ester Group (C3): The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid. It can also be reduced (e.g., using LiAlH₄) to the corresponding primary alcohol or converted to an amide by reaction with amines.

  • Pyridine Ring: The pyridine ring is generally electron-deficient, making it resistant to electrophilic aromatic substitution compared to benzene. However, the activating effect of the C2-amino group can facilitate substitution at the C5 position if it were not already occupied. Reactions such as bromination or nitration on the analogous Methyl 2-aminonicotinate typically occur at the 5-position.[7] The pyridine nitrogen can also be oxidized to an N-oxide.[7]

Potential Reactivity Pathways Diagram

G cluster_amino Amino Group (C2) Reactions cluster_ester Ester Group (C3) Reactions cluster_ring Pyridine Ring Reactions main Methyl 2-amino-5-methylnicotinate amide Amide Formation (Acylation) main->amide alkylation N-Alkylation main->alkylation hydrolysis Hydrolysis to Carboxylic Acid main->hydrolysis reduction Reduction to Primary Alcohol main->reduction n_oxide N-Oxidation main->n_oxide

Caption: Key Reactivity Sites and Potential Transformations.

Applications in Medicinal Chemistry and Drug Discovery

While specific drugs derived directly from this compound are not prominent in the literature, its value lies in its role as a synthetic scaffold. Closely related structures are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[6]

  • Scaffold for Library Synthesis: The compound is an ideal starting point for creating libraries of diverse molecules for high-throughput screening. The predictable reactivity at its functional groups allows for systematic modification to explore structure-activity relationships (SAR).

  • Analgesic and Anti-inflammatory Agents: Nicotinic acid derivatives are known to possess analgesic and anti-inflammatory properties.[10] This scaffold could be used to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) or other pain-modulating agents.

  • Kinase Inhibitors: The 2-aminopyridine motif is a common feature in many kinase inhibitors used in oncology. The amino group often forms critical hydrogen bonds in the ATP-binding pocket of kinases.

  • CNS Agents: The ability of small, functionalized heterocyclic molecules to cross the blood-brain barrier makes them attractive candidates for developing treatments for neurological disorders.[1]

Safety and Handling

As a laboratory chemical, proper safety precautions are mandatory. Although comprehensive toxicological data for this specific compound is not available, data from suppliers and analogous compounds provide a basis for safe handling.

Hazard InformationDetailsSource
Pictograms GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statements H301 (Toxic if swallowed)
Precautionary Statements P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor)
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[13][14]
Storage Store locked up in a well-ventilated place. Keep container tightly closed.[13][14]
Disposal Dispose of contents/container to an approved waste disposal plant.[13]

This information is based on supplier data for this compound and should be used in conjunction with a full, up-to-date Safety Data Sheet (SDS) from the supplier before handling.

Conclusion

This compound represents a chemical intermediate of considerable synthetic value. Its combination of a privileged 2-aminopyridine scaffold, a modifiable ester group, and a strategically placed methyl group makes it an attractive starting material for drug discovery programs and complex organic synthesis. This guide has provided a foundational understanding of its properties, a reliable synthetic protocol, and an overview of its reactivity and potential. By leveraging this knowledge, researchers can confidently incorporate this versatile building block into their synthetic strategies to explore new chemical space and develop novel molecules of scientific and therapeutic interest.

References

A Technical Guide to Methyl 2-amino-5-methylnicotinate: Structure, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-5-methylnicotinate is a substituted pyridine derivative possessing a unique combination of structural motifs highly relevant to medicinal chemistry. This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, and a validated protocol for its synthesis and purification. We delve into the strategic importance of its core components—the 2-aminopyridine scaffold and the nicotinic acid (niacin) framework—which are recognized as "privileged structures" in drug development. Furthermore, this document outlines a comprehensive, self-validating analytical workflow for structural elucidation and quality control, essential for its application as a high-fidelity building block in the synthesis of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's potential in creating next-generation pharmaceuticals.

Molecular Identity and Physicochemical Properties

The Nicotinate Scaffold: A Cornerstone of Medicinal Chemistry

Nicotinic acid and its derivatives are fundamental scaffolds in the landscape of drug discovery, forming the core of numerous approved therapeutic agents.[1] Their versatility allows for a wide range of biological activities, and modifications to the pyridine ring are a proven strategy for developing compounds with diverse applications.[1] this compound is a functionalized member of this class, incorporating an amino group and a methyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties.[2]

Core Molecular Structure

The molecule consists of a central pyridine ring. An amino group (-NH₂) is substituted at the C2 position, a methyl ester (-COOCH₃) at the C3 position, and a methyl group (-CH₃) at the C5 position. This specific arrangement of functional groups offers multiple points for further chemical modification, making it a versatile intermediate.[1]

Caption: Molecular structure of this compound.
Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for designing experimental conditions, including solvent selection and reaction temperature.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O₂[3][4]
Molecular Weight 166.18 g/mol [3][5]
Appearance Solid[3]
InChI Key ZUSQXUYFDCIZMX-UHFFFAOYSA-N[3]
SMILES COC(C1=C(N=CC(C)=C1)N)=O[3]
MDL Number MFCD07375375[3]

Synthesis and Purification

Strategic Rationale for Synthesis: Acid-Catalyzed Esterification

The synthesis of nicotinate esters is most commonly and efficiently achieved through the direct esterification of the corresponding nicotinic acid.[6] This method is well-established, scalable, and utilizes readily available reagents. The chosen protocol involves the reaction of 2-amino-5-methylnicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure it proceeds to completion.

Detailed Experimental Protocol: Synthesis

This protocol provides a robust method for the laboratory-scale synthesis of this compound.

  • Reactor Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylnicotinic acid (1.0 equivalent).

  • Reagent Addition: Add anhydrous methanol (10-15 volumes, e.g., 10-15 mL per gram of starting material). Begin stirring to create a suspension.

  • Catalyst Introduction: Cool the suspension in an ice bath (0°C). Slowly and carefully add concentrated sulfuric acid (H₂SO₄) dropwise (0.1-0.2 equivalents). Causality Note: The exothermic nature of acid dilution necessitates slow addition at low temperatures to prevent uncontrolled boiling of the methanol.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress should be monitored. Trustworthiness Note: A self-validating system involves monitoring. Use Thin Layer Chromatography (TLC) with a mobile phase such as 9:1 Chloroform/Methanol to track the consumption of the starting acid.

  • Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is confirmed to be >8. Causality Note: Neutralization quenches the acid catalyst and converts any unreacted carboxylic acid into its water-soluble sodium salt, facilitating its removal from the organic product.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis and Purification Workflow

workflow start 2-amino-5-methylnicotinic Acid + Methanol add_catalyst Add H₂SO₄ (catalyst) at 0°C start->add_catalyst reflux Reflux at 65°C (Monitor by TLC) add_catalyst->reflux workup Quench & Neutralize (aq. NaHCO₃, pH > 8) reflux->workup extract Extract with Ethyl Acetate workup->extract dry Wash with Brine, Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo (Crude Product) dry->concentrate purify Purify via Flash Chromatography concentrate->purify final_product Pure this compound purify->final_product

Caption: Workflow for synthesis and purification of the target compound.
Purification Protocol: Flash Column Chromatography

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the standard method.

  • Stationary Phase: Silica gel (230-400 mesh). Causality Note: Silica gel is a polar stationary phase that effectively separates compounds based on polarity differences.

  • Mobile Phase (Eluent): A gradient or isocratic system of hexanes and ethyl acetate is recommended. A typical starting point would be a 9:1 hexanes:ethyl acetate mixture, gradually increasing the polarity by increasing the proportion of ethyl acetate. The optimal solvent system should be determined by prior TLC analysis.

  • Procedure: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column. The column is then eluted with the chosen mobile phase, collecting fractions and analyzing them by TLC to identify and combine those containing the pure product.

Structural Elucidation and Quality Control

A Self-Validating Analytical Workflow

Confirmation of the product's identity and purity is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others. The standard workflow includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Spectroscopic Characterization (Anticipated Results)
  • ¹H NMR (Proton NMR): This technique will confirm the presence of all proton environments. Expected signals would include:

    • A singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.

    • A singlet for the aromatic methyl group protons (-CH₃) around 2.3-2.5 ppm.

    • A broad singlet for the amine protons (-NH₂) which may vary in chemical shift.

    • Two distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring.

  • ¹³C NMR (Carbon NMR): This confirms the carbon skeleton of the molecule. Key signals to expect include:

    • A signal for the ester carbonyl carbon (~165-170 ppm).

    • Multiple signals in the aromatic region for the pyridine ring carbons.

    • A signal for the methyl ester carbon (~52 ppm).

    • A signal for the aromatic methyl carbon (~18-22 ppm).

  • Mass Spectrometry (MS): This analysis confirms the molecular weight. Using a technique like Electrospray Ionization (ESI), the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 167.18.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized compound.

  • Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection is suitable, as the pyridine ring is a strong chromophore.

  • Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks. For use in drug discovery, a purity of >95% is typically required.

Significance in Medicinal Chemistry and Drug Discovery

The 2-Aminopyridine Moiety: A Privileged Scaffold

The 2-aminopyridine structure is a well-established "privileged scaffold" in medicinal chemistry.[1] This means it is a molecular framework that is capable of binding to multiple biological targets, and it is present in a variety of clinically approved drugs.[1] Its prevalence is due to its ability to act as a versatile hydrogen bond donor and acceptor, forming key interactions within the active sites of proteins. Derivatives have been successfully developed for therapeutic areas including oncology and neurology.[1]

The Role of Methyl Substitution in Drug Design

The introduction of a methyl group is a critical strategy in lead optimization.[2] A methyl group can modulate a molecule's physicochemical properties, such as lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME). It can also create specific steric interactions to enhance binding affinity to a target or block metabolic pathways to improve a drug's half-life.[2] The C5-methyl group in this compound provides a handle for such strategic optimization.

Potential Applications as a Synthetic Building Block

Given that this compound contains both a nicotinic acid ester and a substituted 2-aminopyridine motif, it represents a highly versatile starting point for the synthesis of novel compounds. The amino group provides a convenient handle for further chemical elaboration, such as amide bond formation or reductive amination, allowing for the construction of diverse compound libraries for screening against various biological targets. Its structural isomer, Methyl 2-aminonicotinate, is already a crucial building block for creating potential treatments for neurological disorders and agents with anti-inflammatory properties.[1][6] By extension, this compound holds similar, if not uniquely modulated, potential for the development of new chemical entities.

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed building block for advanced drug discovery. Its molecular weight of 166.18 g/mol and structure C₈H₁₀N₂O₂ combine the proven utility of the nicotinic acid core with the privileged 2-aminopyridine scaffold. The robust synthesis and purification protocols detailed herein provide a clear path for researchers to access high-purity material. The true value of this compound lies in its potential as a versatile intermediate, enabling medicinal chemists to explore novel chemical space and develop innovative therapeutics for a range of human diseases.

References

The Multifaceted Biological Activities of Nicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Vitamin

Nicotinic acid, or niacin (Vitamin B3), has long been a cornerstone in managing dyslipidemia.[1] However, its therapeutic potential extends far beyond lipid modulation. The chemical scaffold of nicotinic acid has proven to be a remarkably versatile template for the synthesis of novel derivatives with a broad spectrum of biological activities. These derivatives have garnered significant interest in the scientific community for their potential applications in oncology, infectious diseases, and inflammatory conditions.[2][3] This guide provides an in-depth exploration of the diverse biological activities of nicotinic acid derivatives, delving into their mechanisms of action, and presenting robust methodologies for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to navigate this promising area of therapeutic innovation.

The Anticancer Potential of Nicotinic Acid Derivatives: Targeting Uncontrolled Cell Proliferation

The relentless pursuit of novel anticancer agents has led to the investigation of various heterocyclic compounds, with nitrogen-containing moieties like nicotinic acid demonstrating significant promise.[4] Nicotinic acid derivatives have emerged as a compelling class of molecules with diverse mechanisms for combating cancer.[2]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of nicotinic acid derivatives is not confined to a single mechanism but rather a multi-pronged attack on cancer cell proliferation and survival.

One of the key mechanisms involves the inhibition of crucial signaling pathways that drive tumor growth and angiogenesis. For instance, certain novel nicotinic acid-based compounds have been synthesized as selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2).[5][6] Inhibition of VEGFR-2 impedes angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[7] This targeted inhibition can lead to a reduction in tumor size and metastasis. Some derivatives have demonstrated promising VEGFR-2 inhibition with IC50 values in the nanomolar range, comparable to established drugs like sorafenib.[7] The downstream effects of VEGFR-2 inhibition include the reduction of total and phosphorylated VEGFR-2 and the induction of apoptosis, as evidenced by an increase in caspase-3 levels.[5]

Another important target is the G-protein coupled receptor 109A (GPR109A).[8] Activation of GPR109A in some cancer cells, such as breast cancer, can induce apoptosis and inhibit cell survival signaling pathways.[8] This tumor-suppressive role is context-dependent, as GPR109A activation can have different effects in various cell types.[8] In breast cancer cells, GPR109A activation has been shown to decrease cyclic AMP production and block colony formation.[8]

Furthermore, some derivatives, like curcumin nicotinate, have been shown to induce cancer cell apoptosis and cell cycle arrest through a p53-mediated mechanism.[9] This involves the upregulation of p21 and pro-apoptotic proteins like Bid and Bak, leading to the cleavage of PARP, a hallmark of apoptosis.[9]

The following diagram illustrates the signaling pathway for a VEGFR-2 inhibiting nicotinic acid derivative.

anticancer_pathway cluster_cell Cancer Cell NA_Derivative Nicotinic Acid Derivative VEGFR2 VEGFR-2 NA_Derivative->VEGFR2 Inhibits p_VEGFR2 p-VEGFR-2 VEGFR2->p_VEGFR2 Phosphorylation PI3K PI3K p_VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Promotes

Caption: VEGFR-2 signaling pathway inhibition by a nicotinic acid derivative.

Experimental Workflow for Assessing Anticancer Activity

A systematic approach is crucial for evaluating the anticancer potential of novel nicotinic acid derivatives. The following workflow outlines the key experimental stages.

anticancer_workflow cluster_workflow Anticancer Activity Assessment Workflow Synthesis Synthesis of Nicotinic Acid Derivatives InVitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->InVitro Mechanism Mechanism of Action Studies (e.g., Western Blot for signaling proteins, Apoptosis Assays) InVitro->Mechanism InVivo In Vivo Tumor Models (e.g., Xenograft models) Mechanism->InVivo Toxicity Toxicology Studies InVivo->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt

Caption: Experimental workflow for anticancer drug discovery.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[10]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nicotinic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Properties: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Nicotinic acid derivatives have demonstrated promising activity against a range of pathogenic microbes, including bacteria and fungi.[12][13]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of nicotinic acid derivatives are varied. Some derivatives are believed to inhibit essential microbial enzymes. For instance, against Mycobacterium tuberculosis, they are thought to work by inhibiting peptide synthesis.[14] Other derivatives, particularly those incorporating thiol and phenol groups, exhibit broad-spectrum antibacterial and antifungal activities.[15] The presence of these functional groups is often crucial for their antimicrobial efficacy.

It has also been suggested that nicotinic acid itself can enhance the ability of immune cells, such as neutrophils, to combat bacteria like Staphylococcus aureus.[13] Furthermore, some derivatives have shown the ability to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[12][16]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][19]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.[19]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the nicotinic acid derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[17]

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[17] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control (broth with inoculum but no antimicrobial) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[18]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

The following table summarizes the antimicrobial activity of selected nicotinic acid derivatives against various pathogens.

DerivativeTarget MicroorganismMIC (µg/mL)Reference
Acylhydrazone with 5-nitrofuran substituentStaphylococcus epidermidis1.95[13]
Acylhydrazone with 5-nitrofuran substituentStaphylococcus aureus (MRSA)7.81[13]
1,3,4-Oxadiazoline with 5-nitrofuran substituentBacillus subtilis7.81[13]
1,3,4-Oxadiazoline with 5-nitrofuran substituentStaphylococcus aureus (MRSA)15.62[13]

Antioxidant and Anti-inflammatory Effects: Modulating Cellular Responses

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Nicotinic acid and its derivatives have demonstrated significant antioxidant and anti-inflammatory properties, making them attractive candidates for therapeutic intervention in these conditions.[20][21][22]

Mechanisms of Action: Quenching Radicals and Dampening Inflammation

The antioxidant activity of nicotinic acid derivatives is attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant systems. Some derivatives have shown potent radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[23] Furthermore, nicotinic acid can protect hepatocytes from oxidative stress-induced cell death by preventing declines in intracellular NAD and the GSH/GSSG ratio.[24]

The anti-inflammatory effects are often mediated through the GPR109A receptor.[25][26] Activation of GPR109A can inhibit the production of inflammatory cytokines.[25] For example, in pancreatic β-cells, nicotinic acid has been shown to inhibit palmitic acid-induced inflammation by suppressing the Akt/mTOR signaling pathway.[25] Additionally, certain nicotinic acid derivatives have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[27][28]

The diagram below illustrates the GPR109A-mediated anti-inflammatory signaling pathway.

anti_inflammatory_pathway cluster_cell Immune Cell NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Activates Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA NFkB NF-κB PKA->NFkB Inhibits activation of Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes transcription of

Caption: GPR109A-mediated anti-inflammatory signaling.

Experimental Protocol: Griess Assay for Nitrite Determination

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[29][30][31][32][33] It is commonly used to assess the production of NO by cells, which is an indicator of inflammatory responses.

Principle: The Griess reagent system involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that absorbs light at 540-570 nm.[30][31]

Step-by-Step Protocol:

  • Sample Collection: Collect cell culture supernatants from cells treated with nicotinic acid derivatives and/or an inflammatory stimulus (e.g., lipopolysaccharide).

  • Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (typically ranging from 1 to 100 µM).[33]

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared.

  • Assay Procedure: In a 96-well plate, add 50 µL of the cell culture supernatant or nitrite standard to each well. Add 50 µL of the Griess reagent to each well.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Conclusion and Future Perspectives

The derivatives of nicotinic acid represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their multifaceted mechanisms of action, targeting key pathways in cancer, microbial infections, and inflammation, underscore their importance in modern drug discovery. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these promising molecules. As our understanding of the intricate signaling pathways modulated by these compounds continues to grow, so too will the opportunities for designing next-generation therapeutics with enhanced efficacy and safety profiles. The future of nicotinic acid derivatives in medicine is bright, and it is incumbent upon the scientific community to continue to explore and unlock their full potential.

References

Role of Methyl 2-amino-5-methylnicotinate in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Methyl 2-amino-5-methylnicotinate in Heterocyclic Chemistry

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of the 2-Aminopyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, certain molecular frameworks consistently emerge as "privileged structures" due to their proven ability to interact with a wide array of biological targets. The 2-aminopyridine moiety is a quintessential example of such a scaffold, forming the core of numerous clinically significant therapeutic agents.[1] Its unique arrangement of hydrogen bond donors and acceptors allows for critical interactions within enzyme active sites and receptors. This compound is a highly functionalized derivative of this core structure, presenting chemists with a versatile and powerful building block for the synthesis of complex heterocyclic systems. The strategic placement of an amino group, a methyl ester, and a methyl substituent on the pyridine ring offers multiple, distinct reaction pathways, enabling the construction of diverse molecular libraries essential for structure-activity relationship (SAR) studies.[2]

This guide provides an in-depth exploration of this compound as a precursor in heterocyclic synthesis. We will dissect its synthesis, explore its reactivity, and provide detailed, field-proven protocols for its conversion into fused heterocyclic systems, particularly pyridopyrimidines, which are of significant interest in pharmaceutical research.

Part 1: Synthesis of the Core Building Block: this compound

The accessibility of a starting material is paramount to its utility. This compound can be reliably synthesized via the esterification of its corresponding carboxylic acid, 2-amino-5-methylnicotinic acid. The choice of esterification method is critical to ensure high yield and purity, preventing side reactions involving the sensitive amino group.

Acid-Catalyzed Esterification: A Validated Protocol

Acid-catalyzed esterification, or Fischer esterification, is a robust and scalable method for this conversion. The mechanism involves the protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol. The use of a strong acid catalyst like sulfuric acid is common.[3][4]

Experimental Protocol: Synthesis via Fischer Esterification

Objective: To synthesize this compound from 2-amino-5-methylnicotinic acid.

Materials:

  • 2-amino-5-methylnicotinic acid (1.0 equiv)

  • Methanol (MeOH), anhydrous (sufficient volume to act as solvent and reagent)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic, e.g., 0.1-0.2 equiv, though some procedures use it in excess)[3]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[3]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-methylnicotinic acid (e.g., 5.0 g) in anhydrous methanol (e.g., 50 mL).

  • Catalyst Addition: Cool the suspension in an ice bath (0°C). Slowly and carefully add concentrated sulfuric acid to the stirring mixture.[3] Causality Note: The exothermic nature of acid dilution necessitates slow addition at low temperatures to prevent uncontrolled heating and potential side reactions.

  • Reaction: Seal the flask or vial and heat the suspension to 60°C (or reflux). Stir for 2-4 hours, or until the reaction is complete.[3]

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture such as chloroform/methanol (9:1), to observe the disappearance of the starting material.[3]

  • Work-up - Quenching and Neutralization: Once complete, cool the reaction mixture to room temperature. Carefully pour it over crushed ice. Slowly add cold saturated sodium bicarbonate solution to neutralize the excess acid until the pH is > 8. Self-Validation Check: Effervescence (CO₂ release) will be observed. Continue addition until bubbling ceases to ensure complete neutralization.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL). Causality Note: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: If necessary, purify the product by silica gel flash chromatography to obtain pure this compound.

Part 2: The Cornerstone Reaction: Synthesis of Fused Pyridopyrimidines

The most powerful application of this compound is its role as an A-B (Amine-Electrophile) synthon in condensation reactions to form fused heterocyclic systems. The vicinal amino and ester groups are perfectly poised for cyclization with reagents containing a C-N fragment, such as amidines, guanidines, or ureas, to construct a pyrimidine ring fused to the initial pyridine core.[5]

Mechanism: Condensation-Cyclization Cascade

The reaction proceeds via a well-established condensation-cyclization pathway. The process is typically catalyzed by a base, such as sodium methoxide or ethoxide, which serves a dual purpose.

Mechanistic Steps:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of the 2-amino group of the nicotinate onto the electrophilic carbon of a suitable reactant, such as formamidine or guanidine.

  • Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular cyclization. The nitrogen from the condensed reagent attacks the electrophilic carbonyl carbon of the methyl ester group.

  • Elimination: This cyclization step is followed by the elimination of a molecule of methanol, which drives the reaction towards the formation of the stable, aromatic fused ring system.

Diagram: Generalized Reaction Mechanism

Below is a Graphviz diagram illustrating the logical flow of the condensation-cyclization cascade to form a 4-hydroxypyridopyrimidine.

G cluster_start Starting Materials cluster_process Reaction Cascade A Methyl 2-amino-5- methylnicotinate C Step 1: Nucleophilic Attack (Amino group on C=N) A->C B Amidine/Guanidine (N-C-N fragment) B->C D Step 2: Intramolecular Cyclization (N attacks ester carbonyl) C->D Forms intermediate E Step 3: Elimination (Loss of Methanol) D->E Forms cyclic intermediate F Fused Pyridopyrimidine Product E->F Aromatization

Caption: Workflow for pyridopyrimidine synthesis.

Protocol: Synthesis of a 6-Methyl-pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol details the synthesis of a representative pyridopyrimidine derivative using guanidine hydrochloride.

Objective: To synthesize a fused pyridopyrimidine via base-catalyzed condensation-cyclization.

Materials:

  • This compound (1.0 equiv)

  • Guanidine hydrochloride (1.2 equiv)

  • Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) (2.5 equiv)

  • Ethanol (EtOH) or Methanol (MeOH), anhydrous

  • Water

  • Acetic acid or Hydrochloric acid (HCl)

Procedure:

  • Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide in absolute ethanol. Causality Note: The exclusion of moisture is critical as alkoxide bases are highly reactive with water, which would quench the catalyst and inhibit the reaction.

  • Reagent Addition: To this solution, add this compound and guanidine hydrochloride.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress should be monitored by TLC.

  • Work-up - Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Product Isolation: Dissolve the residue in a minimum amount of cold water. Acidify the solution by adding acetic acid or dilute HCl dropwise until the pH is approximately 6-7.

  • Filtration: The desired product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum to yield the pure 6-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one.

Data Summary Table
ReagentMolar Equiv.PurposeKey Considerations
This compound1.0Pyridine Core (A-B Synthon)Must be pure and dry.
Guanidine Hydrochloride1.2N-C-N FragmentA slight excess ensures complete reaction.
Sodium Ethoxide2.5Base CatalystMust be handled under anhydrous conditions.
EthanolSolventReaction MediumAnhydrous grade is required.

Part 3: Expanding the Heterocyclic Toolkit

While the synthesis of pyridopyrimidines is a primary application, the reactivity of this compound is not limited to this transformation. Its functional groups can be independently or sequentially modified to access a wider range of heterocyclic systems.

Synthesis of Fused Triazolopyridines

The 2-amino group can be diazotized and subsequently cyclized to form fused triazole systems, which are also prevalent in medicinal chemistry.

Diagram: Triazolopyridine Synthesis Workflow

G A Methyl 2-amino-5- methylnicotinate B Step 1: Diazotization (NaNO₂, HCl, 0°C) A->B C Diazonium Salt Intermediate B->C D Step 2: Azide Formation (NaN₃) C->D E Azide Intermediate D->E F Step 3: Intramolecular Cyclization (Heat) E->F G Fused Triazolopyridine Product F->G

Caption: Logical steps for triazolopyridine synthesis.

Condensation with Carbonyl Compounds

The amino group can undergo condensation with various carbonyl compounds, such as aldehydes or ketones, to form Schiff bases (imines).[6][7] These intermediates can then be subjected to further cyclization reactions. For example, condensation with a β-ketoester followed by intramolecular cyclization can lead to the formation of other fused pyridine derivatives. This pathway highlights the modularity of using this compound, allowing for the introduction of diverse substituents into the final heterocyclic product.

Conclusion

This compound stands as a testament to the power of a well-functionalized building block in synthetic organic chemistry. Its inherent reactivity, governed by the strategic placement of amino, ester, and methyl groups on a pyridine core, provides reliable and versatile pathways to complex fused heterocyclic systems. The protocols and mechanistic insights detailed in this guide underscore its importance for researchers and scientists in drug discovery, offering a robust platform for the synthesis of novel molecular entities with significant therapeutic potential. The continued exploration of this and similar scaffolds will undoubtedly continue to fuel innovation in medicinal chemistry.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 2-amino-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-5-methylnicotinate is a key building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a variety of pharmacologically active compounds. Its pyridine core, substituted with an amino group, a methyl ester, and a methyl group, offers multiple points for chemical modification, making it a valuable scaffold in drug discovery and development. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in making informed decisions for their synthetic campaigns.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.

The three primary strategies are:

  • Esterification of 2-amino-5-methylnicotinic acid: This is the most direct approach, where the carboxylic acid precursor is converted to its methyl ester. The success of this strategy hinges on the efficient synthesis of 2-amino-5-methylnicotinic acid.

  • Amination of a Methyl 2-halo-5-methylnicotinate Precursor: This route involves the nucleophilic substitution of a halogen (typically chlorine) at the 2-position of the pyridine ring with an amino group. The key to this approach is the synthesis of the halogenated precursor.

  • Hofmann Rearrangement of 2-carbamoyl-5-methylnicotinamide: This less common but viable route involves the degradation of an amide to an amine with one fewer carbon atom, offering an alternative pathway to introduce the 2-amino group.

The following sections will delve into the specifics of each of these strategies, with a detailed examination of the required starting materials.

Route 1: Esterification of 2-amino-5-methylnicotinic acid

This is arguably the most straightforward and commonly employed route to this compound. The core of this strategy lies in the efficient synthesis of the key precursor, 2-amino-5-methylnicotinic acid.

Synthesis of the Key Precursor: 2-amino-5-methylnicotinic acid

The most common starting material for the synthesis of 2-amino-5-methylnicotinic acid is 3,5-lutidine . This readily available and relatively inexpensive starting material can be converted to the desired product through a multi-step process.

Logical Relationship: From 3,5-Lutidine to 2-amino-5-methylnicotinic acid

3,5-Lutidine 3,5-Lutidine 5-Methylnicotinic_acid 5-Methylnicotinic_acid 3,5-Lutidine->5-Methylnicotinic_acid Oxidation 2-Amino-5-methylnicotinic_acid 2-Amino-5-methylnicotinic_acid 5-Methylnicotinic_acid->2-Amino-5-methylnicotinic_acid Amination 2-Amino-5-methylnicotinic_acid 2-Amino-5-methylnicotinic_acid Methyl_2-amino-5-methylnicotinate Methyl_2-amino-5-methylnicotinate 2-Amino-5-methylnicotinic_acid->Methyl_2-amino-5-methylnicotinate Esterification (e.g., MeOH, H2SO4)

Caption: Direct esterification of the precursor acid.

  • Causality of Experimental Choices:

    • Esterification Method: The Fischer esterification is a classic and cost-effective method. It involves refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. [1][2] * Alternative Reagents: For substrates that are sensitive to strong acids, other esterification methods can be used. These include the use of diazomethane (effective but hazardous), or coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). T[3]hionyl chloride in methanol is another effective method.

[4]Experimental Protocol: Fischer Esterification of 2-amino-5-methylnicotinic acid

  • Suspend 2-amino-5-methylnicotinic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

[1][2]---

Route 2: Amination of a Methyl 2-halo-5-methylnicotinate Precursor

This strategy involves the preparation of a halogenated nicotinate ester, followed by a nucleophilic aromatic substitution reaction to introduce the amino group. The most common precursor is Methyl 2-chloro-5-methylnicotinate.

Synthesis of the Key Precursor: Methyl 2-chloro-5-methylnicotinate

The synthesis of this chloro-substituted precursor can be achieved from various starting materials. A plausible route starts from 2-hydroxy-5-methylnicotinic acid .

Logical Relationship: From 2-Hydroxy-5-methylnicotinic acid to Methyl 2-chloro-5-methylnicotinate

2-Hydroxy-5-methylnicotinic_acid 2-Hydroxy-5-methylnicotinic_acid 2-Chloro-5-methylnicotinic_acid 2-Chloro-5-methylnicotinic_acid 2-Hydroxy-5-methylnicotinic_acid->2-Chloro-5-methylnicotinic_acid Chlorination (e.g., POCl3) Methyl_2-chloro-5-methylnicotinate Methyl_2-chloro-5-methylnicotinate 2-Chloro-5-methylnicotinic_acid->Methyl_2-chloro-5-methylnicotinate Esterification

Caption: Synthesis of the chlorinated intermediate.

Step 1: Chlorination of 2-Hydroxy-5-methylnicotinic acid

The hydroxyl group at the 2-position of the pyridine ring can be converted to a chlorine atom using a suitable chlorinating agent.

  • Causality of Experimental Choices:

    • Chlorinating Agent: Phosphorus oxychloride (POCl3) is a common and effective reagent for this transformation. The reaction is typically carried out at elevated temperatures. Other chlorinating agents like thionyl chloride (SOCl2) can also be used.

Step 2: Esterification of 2-Chloro-5-methylnicotinic acid

The resulting 2-chloro-5-methylnicotinic acid is then esterified to give the desired methyl ester. The esterification methods are similar to those described in Route 1.

Experimental Protocol: Synthesis of Methyl 2-chloro-5-methylnicotinate (Illustrative)

  • Chlorination: Heat a mixture of 2-hydroxy-5-methylnicotinic acid and an excess of phosphorus oxychloride at reflux for several hours. After completion of the reaction, carefully quench the excess POCl3 with ice water. The product, 2-chloro-5-methylnicotinic acid, can be isolated by filtration.

  • Esterification: Dissolve the 2-chloro-5-methylnicotinic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture until the esterification is complete. Work-up as described in Route 1 to obtain Methyl 2-chloro-5-methylnicotinate.

[5]An alternative synthesis of Methyl 2-chloro-5-methylnicotinate has been reported starting from methyl 5-bromo-2-chloronicotinate via a Suzuki coupling reaction with methylboronic acid.

[6]#### Amination of Methyl 2-chloro-5-methylnicotinate

The final step in this route is the displacement of the chlorine atom with an amino group.

  • Causality of Experimental Choices:

    • Aminating Agent: Ammonia is the most direct aminating agent. The reaction is typically carried out in a sealed vessel at high temperature and pressure, often in the presence of a copper catalyst to facilitate the nucleophilic aromatic substitution.

    • Reaction Conditions: The conditions for this amination can be harsh, which may be a drawback of this route. The use of a catalyst is often necessary to achieve a reasonable reaction rate and yield.

Experimental Protocol: Amination of Methyl 2-chloro-5-methylnicotinate (Illustrative)

  • In a sealed pressure vessel, combine Methyl 2-chloro-5-methylnicotinate, a source of ammonia (e.g., aqueous ammonia or ammonia gas dissolved in a solvent), and a copper catalyst (e.g., copper(I) oxide or copper(I) iodide).

  • Heat the mixture to a high temperature (e.g., 150-200 °C) for several hours.

  • Cool the reaction vessel and carefully vent any excess pressure.

  • Work up the reaction mixture by partitioning between an organic solvent and water. The product can be isolated from the organic layer after drying and concentration.

  • Purify the crude product by column chromatography or recrystallization.

Route 3: Hofmann Rearrangement of 2-carbamoyl-5-methylnicotinamide

The Hofmann rearrangement provides a method for converting a primary amide to a primary amine with one less carbon atom. W[7][8][9][10][11][12][13][14]hile less common for this specific target, it represents a viable alternative synthetic strategy. The key precursor for this route is 5-methylpyridine-2,3-dicarboxylic acid.

A known application of the Hofmann degradation in the synthesis of a related compound, 2-aminonicotinic acid, starts from quinoline. The quinoline is oxidized to 2,3-pyridinedicarboxylic acid, which is then converted to the corresponding anhydride. Ammonolysis of the anhydride followed by a Hofmann degradation yields 2-aminonicotinic acid. A[15] similar strategy could be envisioned starting from a suitably substituted quinoline to arrive at 2-amino-5-methylnicotinic acid.

Logical Relationship: Hofmann Rearrangement Approach

5-Methylpyridine-2,3-dicarboxylic_acid 5-Methylpyridine-2,3-dicarboxylic_acid Pyridine-2,3-dicarboxylic_anhydride_derivative Pyridine-2,3-dicarboxylic_anhydride_derivative 5-Methylpyridine-2,3-dicarboxylic_acid->Pyridine-2,3-dicarboxylic_anhydride_derivative Anhydride formation 2-Carbamoyl-5-methylnicotinamide 2-Carbamoyl-5-methylnicotinamide Pyridine-2,3-dicarboxylic_anhydride_derivative->2-Carbamoyl-5-methylnicotinamide Ammonolysis 2-Amino-5-methylnicotinic_acid 2-Amino-5-methylnicotinic_acid 2-Carbamoyl-5-methylnicotinamide->2-Amino-5-methylnicotinic_acid Hofmann Rearrangement Methyl_2-amino-5-methylnicotinate Methyl_2-amino-5-methylnicotinate 2-Amino-5-methylnicotinic_acid->Methyl_2-amino-5-methylnicotinate Esterification

Caption: A potential Hofmann rearrangement route.

  • Causality of Experimental Choices:

    • Hofmann Rearrangement Reagents: The classic Hofmann rearrangement is carried out using bromine and a strong base like sodium hydroxide. T[7][9]he reaction proceeds through an N-bromoamide intermediate, which rearranges to an isocyanate. The isocyanate is then hydrolyzed to the amine.

    • Alternative Reagents: Milder and more modern reagents have been developed for the Hofmann rearrangement, such as N-bromosuccinimide (NBS) and a base, or hypervalent iodine reagents.

[11][13][14]---

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route depends on a variety of factors. The following table provides a comparative overview of the three main strategies.

FeatureRoute 1: EsterificationRoute 2: Amination of Halo-precursorRoute 3: Hofmann Rearrangement
Starting Material 3,5-Lutidine2-Hydroxy-5-methylnicotinic acid (or similar)5-Methylpyridine-2,3-dicarboxylic acid (or related quinoline)
Key Transformation Oxidation, Amination, EsterificationChlorination, Esterification, AminationAnhydride formation, Ammonolysis, Hofmann Rearrangement, Esterification
Advantages - Direct and well-established- Readily available starting material- Can be efficient if the halo-precursor is accessible- Avoids direct nitration of the pyridine ring- Can be high yielding
Disadvantages - Multi-step synthesis of the key acid precursor- Use of strong oxidizing and nitrating agents- Harsh conditions for amination (high T & P)- Potential for side reactions- Multi-step synthesis of the starting dicarboxylic acid- Hofmann rearrangement can have substrate limitations
Scalability Generally goodCan be challenging due to high-pressure aminationPotentially good, depending on the synthesis of the starting material
Safety Concerns - Use of KMnO4 (strong oxidant)- Use of concentrated acids- Use of POCl3 (corrosive)- High-pressure reactions- Use of bromine (toxic and corrosive)
Reported Yields Variable, dependent on each stepCan be good, but amination yield may varyGenerally good for the rearrangement step

Conclusion

The synthesis of this compound can be accomplished through several viable synthetic routes. The most direct and commonly used method involves the synthesis of 2-amino-5-methylnicotinic acid from 3,5-lutidine, followed by esterification. This route benefits from a readily available starting material but requires careful control of the oxidation and nitration steps. The amination of a pre-functionalized halo-nicotinate offers an alternative, though it may necessitate harsh reaction conditions for the final amination step. The Hofmann rearrangement presents a more elegant but potentially longer route that avoids direct nitration.

Ultimately, the selection of the most appropriate synthetic strategy will be a balance of factors including the cost and availability of starting materials, the scale of the synthesis, the available equipment, and safety considerations. This guide has provided a comprehensive overview of the key starting materials and the underlying chemical principles for each major synthetic pathway, empowering researchers to make informed and strategic decisions in their pursuit of this valuable synthetic intermediate.

References

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-amino-5-methylnicotinate: Synthesis, Properties, and Medicinal Chemistry Applications

This compound is a substituted pyridine derivative that holds significant promise as a versatile building block in medicinal chemistry and drug development. Its structure uniquely combines the key features of a nicotinic acid ester and a 2-aminopyridine moiety, both of which are recognized as "privileged scaffolds" in the design of novel therapeutics. The strategic placement of the amino, methyl ester, and methyl groups on the pyridine ring offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for screening against a wide array of biological targets.

While extensive literature exists for the parent nicotinic acid and 2-aminopyridine cores, this compound itself remains a relatively underexplored molecule. This guide aims to provide a comprehensive technical overview for researchers and drug development professionals, consolidating available data and offering expert insights into its properties, plausible synthetic routes, and potential applications. By leveraging established principles of medicinal chemistry, we will explore the untapped potential of this compound as a key intermediate in the quest for next-generation therapeutics.

Physicochemical and Structural Properties

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Solid
InChI 1S/C8H10N2O2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3,(H2,9,10)
SMILES COC(=O)C1=C(N)N=CC(C)=C1

Synthesis of this compound: A Proposed Experimental Protocol

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and efficient route can be designed based on well-established esterification reactions of nicotinic acid derivatives.[1] The most common approach involves the acid-catalyzed esterification of the corresponding carboxylic acid, in this case, 2-amino-5-methylnicotinic acid.

The rationale behind this choice of synthesis is its reliability, the relatively mild conditions required, and the common availability of the necessary starting materials and reagents. The use of an acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Proposed Synthesis Workflow

G start Start: 2-amino-5-methylnicotinic acid and Methanol reflux Acid-Catalyzed Esterification (Reflux with H₂SO₄) start->reflux Reagents neutralize Neutralization (e.g., with NaHCO₃ solution) reflux->neutralize Reaction Mixture extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) neutralize->extract Aqueous & Organic Phases dry Drying of Organic Phase (e.g., with Na₂SO₄) extract->dry Organic Phase concentrate Solvent Removal (Rotary Evaporation) dry->concentrate Dried Solution purify Purification (Column Chromatography) concentrate->purify Crude Product product Final Product: This compound purify->product Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-methylnicotinic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of starting material).

  • Acid Catalyst Addition: While stirring the suspension, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) as the catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true potential of this compound lies in its utility as a scaffold for generating novel compounds with therapeutic potential. The presence of the 2-aminopyridine and nicotinic acid ester motifs suggests a broad range of possible biological activities.

  • The 2-Aminopyridine Pharmacophore: This structural unit is a cornerstone in medicinal chemistry, found in numerous approved drugs.[2] It is known to participate in key hydrogen bonding interactions with biological targets. Derivatives of 2-aminopyridine have been explored for a multitude of therapeutic areas, including as antibacterial, anti-inflammatory, and anticancer agents.[2][3]

  • The Nicotinic Acid Scaffold: Nicotinic acid (Niacin or Vitamin B3) and its derivatives are well-known for their beneficial effects on lipid metabolism and their role in treating atherosclerosis.[4][5] The pyridinecarboxylic acid core is a key feature in a variety of pharmacologically active compounds with applications ranging from cardiovascular to neuroprotective agents.[6]

The combination of these two pharmacophores in this compound provides a versatile platform for derivatization.

G scaffold This compound Scaffold amine Amine (Position 2) - Acylation - Alkylation - Sulfonylation scaffold->amine Derivatization Point ester Ester (Position 3) - Amidation - Reduction to Alcohol - Saponification scaffold->ester Derivatization Point pyridine Pyridine Ring - N-Oxidation - Further Substitution scaffold->pyridine Derivatization Point derivatives Diverse Compound Library amine->derivatives ester->derivatives pyridine->derivatives screening High-Throughput Screening derivatives->screening leads Lead Compounds screening->leads

References

Spectroscopic Characterization of Methyl 2-amino-5-methylnicotinate: A Predictive and In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 2-amino-5-methylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a robust predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach offers valuable insights for the identification, characterization, and quality control of this molecule in a research and development setting.

Molecular Structure and Overview

This compound possesses a core pyridine ring substituted with an amino group at the 2-position, a methyl ester at the 3-position, and a methyl group at the 5-position. This unique arrangement of functional groups dictates its characteristic spectroscopic fingerprint. Understanding these spectral features is paramount for confirming its identity and purity.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the two methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.0Doublet (d)1HH-6The proton at position 6 is deshielded by the adjacent nitrogen atom and is expected to appear at a downfield chemical shift. It will likely appear as a doublet due to coupling with the H-4 proton.
~7.0 - 7.2Doublet (d)1HH-4The proton at position 4 is influenced by the amino and methyl groups. It is expected to be a doublet due to coupling with the H-6 proton.
~5.0 - 6.0Broad Singlet2H-NH₂The chemical shift of amino protons can vary and is often broad due to quadrupole broadening and hydrogen exchange.
~3.8Singlet3H-OCH₃The methyl ester protons are in a relatively shielded environment and are expected to appear as a singlet.
~2.2Singlet3H-CH₃The methyl group on the pyridine ring is expected to appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the known effects of the substituents on the pyridine ring.

Predicted Chemical Shift (ppm)AssignmentRationale
~168C=O (Ester)The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~158C-2The carbon bearing the amino group is expected to be significantly deshielded.
~148C-6The carbon adjacent to the ring nitrogen is deshielded.
~135C-4Aromatic carbon.
~125C-5The carbon attached to the methyl group.
~110C-3The carbon attached to the ester group.
~52-OCH₃The carbon of the methyl ester.
~18-CH₃The carbon of the methyl group on the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR spectrum of this compound will be dominated by absorptions from the amino, ester, and aromatic functionalities.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Medium, BroadN-H stretchThe N-H stretching vibrations of the primary amine will appear in this region. The presence of two bands is possible due to symmetric and asymmetric stretching.[1][2]
3100-3000MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the pyridine ring.[3]
2950-2850MediumAliphatic C-H stretchStretching vibrations of the C-H bonds in the methyl groups.[1]
~1720StrongC=O stretchThe carbonyl stretch of the methyl ester is expected to be a strong, sharp absorption.[2]
~1620MediumN-H bendThe scissoring vibration of the primary amine.
1600-1450Medium-WeakC=C and C=N stretchAromatic ring stretching vibrations.
~1250StrongC-O stretchThe C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.

Predicted Molecular Ion:

  • m/z 166 : This corresponds to the molecular weight of the compound (C₈H₁₀N₂O₂).

Predicted Key Fragmentation Pathways:

MS_Fragmentation M [M]⁺˙ m/z 166 F1 [M - OCH₃]⁺ m/z 135 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 107 M->F2 - •COOCH₃ F3 [M - CH₃]⁺ m/z 151 M->F3 - •CH₃

Figure 2: Predicted major fragmentation pathways for this compound.

  • Loss of a methoxy radical (-•OCH₃): This would result in a fragment ion at m/z 135 . This is a common fragmentation pathway for methyl esters.

  • Loss of the entire methoxycarbonyl radical (-•COOCH₃): This would lead to a fragment at m/z 107 .

  • Loss of a methyl radical (-•CH₃): This fragmentation, likely from the methyl group on the pyridine ring, would produce a fragment ion at m/z 151 .

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra with respect to a reference standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions based on their mass-to-charge ratios.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers, scientists, and drug development professionals can effectively utilize this guide for the identification, purity assessment, and quality control of this important chemical entity. The provided protocols offer a standardized approach to obtaining experimental data, which will be crucial for validating these predictions.

References

The Versatile Scaffold: A Technical Guide to the Potential Applications of Substituted Methyl Nicotinate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Substituted methyl nicotinate compounds, derivatives of nicotinic acid (Vitamin B3), represent a privileged scaffold in medicinal chemistry and materials science. Their inherent chemical versatility allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities and material properties. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential applications of this promising class of compounds. We will delve into their roles as potent anti-inflammatory, antifungal, and central nervous system (CNS) active agents, as well as their emerging applications in agrochemicals and materials science. This document is intended to be a comprehensive resource for researchers, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the future of substituted methyl nicotinate research and development.

Introduction: The Nicotinate Core - A Foundation for Innovation

Nicotinic acid and its derivatives have long been recognized for their diverse biological activities.[1] The pyridine ring of the nicotinate structure serves as a versatile and highly adaptable scaffold for the development of novel therapeutic agents.[2] Simple modifications to this core structure have paved the way for the discovery of compounds with a wide array of pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and vasodilatory effects.[1] Methyl nicotinate, the methyl ester of nicotinic acid, and its substituted analogues are key players in this field, offering multiple points for chemical modification and optimization of biological activity.[3][4] This guide will explore the vast potential of these compounds, moving from their fundamental synthesis to their complex biological interactions and diverse applications.

Synthetic Strategies: Building the Methyl Nicotinate Scaffold

The synthesis of substituted methyl nicotinate derivatives is a cornerstone of their application. The choice of synthetic route is often dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials.

Esterification of Nicotinic Acids

A common and straightforward method for synthesizing methyl nicotinate and its derivatives is the direct esterification of the corresponding nicotinic acid.[1][5] This reaction is typically carried out by refluxing the nicotinic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[3][5]

Experimental Protocol: Sulfuric Acid-Catalyzed Esterification of Nicotinic Acid [3]

  • To a solution of nicotinic acid (10 mmol) in absolute methanol (30 mL), slowly add concentrated sulfuric acid (1 mL).

  • Heat the mixture under reflux for 13-24 hours.[3][6]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a 10% sodium bicarbonate solution.[3]

  • Extract the product with an organic solvent such as chloroform or ethyl acetate.[3][6]

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl nicotinate.[3][5]

Synthesis of Substituted Derivatives

The true potential of the methyl nicotinate scaffold lies in the ability to introduce a wide variety of substituents at different positions on the pyridine ring.

2.2.1. Synthesis of Methyl 2-Aminonicotinate

Methyl 2-aminonicotinate is a key intermediate for the synthesis of various pharmaceuticals.[7] One common method involves the esterification of 2-aminonicotinic acid.

Experimental Protocol: Microwave-Assisted Synthesis of Methyl 2-Aminonicotinate [8]

  • Suspend 2-aminonicotinic acid (0.145 mol) in methanol (228 mL) in a microwave-safe reaction vessel.

  • Cool the suspension to 0°C and slowly add concentrated sulfuric acid (2.69 mol) with stirring.

  • Irradiate the reaction mixture in a microwave reactor at 60°C for 1.5 hours.[8]

  • Carefully pour the cooled mixture into ice water and neutralize with solid sodium carbonate to a pH > 8.[8]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with saturated brine and deionized water, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain methyl 2-aminonicotinate.

2.2.2. Synthesis of 6-Substituted Methyl Nicotinates

The synthesis of 6-substituted derivatives often involves a multi-step process starting from readily available precursors. For instance, 6-methyl nicotine can be synthesized from methyl 6-methylnicotinate.[7]

Experimental Protocol: Synthesis of 6-Methyl Nicotine from Methyl 6-Methylnicotinate [9]

This synthesis involves a five-step reaction sequence:

  • Ester Condensation: Reaction of methyl 6-methylnicotinate with γ-butyrolactone.

  • Ring Opening Reaction.

  • Reduction Reaction.

  • Halogenation Reaction.

  • Amination Ring Closure Reaction.

This sequence allows for the construction of the nicotine ring system with a methyl group at the 6-position of the pyridine ring.

Therapeutic Applications: A Multifaceted Pharmacological Profile

Substituted methyl nicotinate compounds have shown significant promise in a variety of therapeutic areas, owing to their ability to interact with a range of biological targets.

Anti-inflammatory Activity

Nicotinic acid derivatives have been extensively investigated for their anti-inflammatory properties.[10][11] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[12]

Mechanism of Action: COX Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[12] Certain substituted nicotinic acid derivatives have demonstrated potent and selective inhibition of COX-2.[13]

Structure-Activity Relationship (SAR) for COX-2 Inhibition

SAR studies have revealed that the nature and position of substituents on the nicotinic acid scaffold are crucial for COX-2 inhibitory activity and selectivity.[14][15] For many diarylheterocyclic COX-2 inhibitors, a vicinal diaryl substitution pattern is a key structural feature.[12][15] The presence of a methyl or aminosulfonyl substituent on one of the phenyl rings is also common.[15] For nicotinic acid derivatives, the introduction of specific aryl groups and other functionalities can enhance their interaction with the active site of the COX-2 enzyme, leading to improved potency and selectivity.[13]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Nicotinate Derivatives [13]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3b 9.240.1561.6
3e 10.210.1663.8
4c 11.520.09128.0
4f 12.830.08160.4
Celecoxib 15.20.08190.0
Diclofenac 1.250.215.95

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [13]

  • Enzyme Source: Ovine COX-1 and COX-2 enzymes.

  • Assay Method: Enzyme Immunoassay (EIA) kit.

  • Procedure: a. Dissolve test compounds in DMSO to prepare stock solutions. b. Perform the assay in a 96-well plate according to the manufacturer's instructions. c. Calculate IC50 values from the concentration-response curves. d. Use reference drugs such as Celecoxib and Diclofenac for comparison.

Antifungal Activity

The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents. Nicotinamide and nicotinic acid derivatives have demonstrated promising antifungal activity against a range of pathogenic fungi, including Candida albicans.[16][17]

Mechanism of Action: Disruption of Fungal Cell Wall and Ergosterol Biosynthesis

The antifungal mechanism of some nicotinamide derivatives involves the disruption of the fungal cell wall.[16][18] Another key target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its inhibition leads to cell death. Pyridine-containing compounds have been shown to inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway.[19][20]

Structure-Activity Relationship (SAR) for Antifungal Activity

SAR studies on nicotinamide derivatives have shown that the nature and position of substituents are critical for their antifungal potency. For example, in a series of nicotinamide derivatives, the presence of an amino and an isopropyl group at specific positions was found to be crucial for activity against C. albicans.[16]

Table 2: In Vitro Antifungal Activity of Selected Nicotinamide Derivatives against Candida albicans [16]

CompoundMIC (µg/mL)
16g 0.25
Fluconazole 0.25 - >64 (for resistant strains)

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution) [13]

  • Fungal Strains: Candida albicans and other relevant fungal pathogens.

  • Method: Broth microdilution method according to CLSI guidelines.

  • Procedure: a. Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates. b. Add a standardized inoculum of the fungal suspension to each well. c. Incubate the plates at an appropriate temperature for 24-48 hours. d. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible fungal growth.

Central Nervous System (CNS) Applications

Substituted methyl nicotinate derivatives have the potential to modulate CNS activity, making them attractive candidates for the treatment of neurological and psychiatric disorders. Their activity is often linked to their interaction with neurotransmitter systems.

Mechanism of Action: Modulation of Neurotransmitter Systems

One of the key mechanisms involves the inhibition of enzymes that regulate neurotransmitter levels. For example, some derivatives are being investigated as inhibitors of D-amino acid oxidase (DAAO), an enzyme that degrades D-serine, a co-agonist at the NMDA receptor. Inhibition of DAAO can elevate D-serine levels in the brain, which is a promising therapeutic strategy for schizophrenia. Another target is the catechol-O-methyltransferase (COMT) enzyme, which is involved in the metabolism of dopamine.[21] COMT inhibitors are used in the treatment of Parkinson's disease.[21] Furthermore, some nicotinic acid analogs can act as potentiators of nicotinic acetylcholine receptors (nAChRs), which are implicated in various CNS functions.[22]

Workflow for CNS Drug Discovery with Methyl Nicotinate Scaffolds

CNS_Drug_Discovery_Workflow cluster_Discovery Discovery & Design cluster_Synthesis Synthesis & Characterization cluster_Evaluation Biological Evaluation cluster_Development Preclinical & Clinical Development Start Identify CNS Target (e.g., DAAO, COMT, nAChR) Scaffold Methyl Nicotinate Scaffold Selection Start->Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Design Rational Drug Design & Virtual Screening SAR->Design Synthesis Chemical Synthesis of Substituted Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) Purification->InVitro InVivo In Vivo Animal Models of CNS Disorders InVitro->InVivo ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivo->ADMET LeadOpt Lead Optimization ADMET->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Workflow for CNS Drug Discovery using Methyl Nicotinate Scaffolds.

Agrochemical Applications: Protecting Crops with Pyridine Power

The pyridine ring is a common motif in many commercially successful agrochemicals.[6][23] Substituted nicotinic acid derivatives have shown promise as both herbicides and insecticides.

Herbicidal Activity

Pyridine carboxylic acids are a class of herbicides that mimic the action of natural plant growth hormones called auxins, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.

Insecticidal Activity

Nicotine itself is a well-known insecticide. Synthetic derivatives of nicotinic acid have been developed to create more potent and selective insecticides.[24][25] These compounds often target the insect nervous system.

Materials Science: Beyond Biology

The applications of substituted methyl nicotinate compounds extend beyond the life sciences into the realm of materials science. Their unique chemical structures can be exploited to create novel materials with desirable properties.

Corrosion Inhibitors

Nicotinic acid and its derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments.[9][26][27] These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal.[9][27] The presence of heteroatoms (nitrogen and oxygen) and the aromatic pyridine ring in their structure facilitates this adsorption process.[27]

Logical Relationship for Corrosion Inhibition

Corrosion_Inhibition Metal Mild Steel Surface Adsorption Adsorption of Inhibitor on Metal Surface Metal->Adsorption Corrosive Corrosive Medium (e.g., HCl) Corrosive->Metal attacks Inhibitor Substituted Methyl Nicotinate Derivative Inhibitor->Adsorption Protective Formation of a Protective Film Adsorption->Protective Protective->Metal shields Corrosion Corrosion of Metal Protective->Corrosion prevents

Caption: Mechanism of Corrosion Inhibition by Methyl Nicotinate Derivatives.

Conclusion and Future Perspectives

Substituted methyl nicotinate compounds are a remarkably versatile class of molecules with a vast and expanding range of potential applications. Their journey from a simple vitamin derivative to a privileged scaffold in drug discovery and materials science is a testament to the power of chemical synthesis and rational design. The future of this field lies in the continued exploration of novel substitution patterns, the elucidation of their complex mechanisms of action, and the development of innovative applications that address unmet needs in medicine, agriculture, and technology. As our understanding of the intricate interplay between chemical structure and biological or material function deepens, the potential of substituted methyl nicotinate compounds will undoubtedly continue to grow.

References

Methodological & Application

A Robust and Validated Method for the Quantification of a Key Nicotinate Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic HPLC-UV Analysis of Methyl 2-amino-5-methylnicotinate

Abstract

This application note details a precise, accurate, and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive framework, from the foundational principles of method development to a complete, step-by-step validation protocol compliant with International Council for Harmonisation (ICH) guidelines. The described reversed-phase method utilizes a C18 column with UV detection, ensuring high sensitivity and specificity. The causality behind each experimental choice is thoroughly explained to empower users not only to replicate the protocol but also to adapt it to their specific analytical challenges.

Introduction and Analyte Profile

This compound is a substituted pyridine derivative, serving as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring an aromatic amine, a methyl ester, and a pyridine ring, dictates its chemical behavior and provides the basis for developing a selective analytical method. Accurate quantification of this compound is critical for ensuring the purity of starting materials, monitoring reaction progress, and performing quality control on final products.

The empirical formula for this compound is C₈H₁₀N₂O₂ with a molecular weight of 166.18 g/mol . The presence of the aromatic pyridine ring and the amino group makes it an excellent chromophore, suitable for UV-Vis spectrophotometric detection. Aromatic amines are commonly analyzed using HPLC with UV detection set to wavelengths between 260 nm and 280 nm.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
AppearanceSolid
SMILES StringCOC(C1=C(N=CC(C)=C1)N)=O
InChI KeyZUSQXUYFDCIZMX-UHFFFAOYSA-N

Chromatographic Method: Principles and Rationale

The method described herein is based on reversed-phase chromatography (RPC), a technique that separates molecules based on their hydrophobicity.

Rationale for Method Selection:

  • Stationary Phase: A C18 (octadecylsilane) column was selected due to its versatility and strong hydrophobic retention of aromatic compounds like this compound. The non-polar C18 chains interact with the pyridine ring and methyl groups, providing effective separation from polar impurities.

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile and a phosphate buffer.

    • Acetonitrile (ACN): Chosen as the organic modifier for its low viscosity and UV transparency.

    • Phosphate Buffer (pH 6.8): The amino group on the pyridine ring is basic. Maintaining the mobile phase pH near neutral (6.8) ensures that the analyte is in a consistent, non-ionized state. This prevents peak tailing and provides a stable, reproducible retention time.

  • Detection: Based on the UV-absorbing properties of the pyridine ring system, a detection wavelength of 275 nm was selected to maximize sensitivity while minimizing interference from common solvents and impurities.[1]

  • Isocratic Elution: An isocratic method (constant mobile phase composition) was chosen for its simplicity, robustness, and faster run times, making it ideal for routine quality control applications.

Materials and Methods

Reagents and Equipment
  • Reference Standard: this compound (≥95% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), and Deionized Water (18.2 MΩ·cm).

  • Chemicals: Potassium dihydrogen phosphate (KH₂PO₄) and Dipotassium hydrogen phosphate (K₂HPO₄) (Analytical Grade).

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Preparation of Solutions
  • Mobile Phase (Acetonitrile/Phosphate Buffer 40:60 v/v):

    • Buffer Preparation (25 mM, pH 6.8): Dissolve 1.74 g of K₂HPO₄ and 1.36 g of KH₂PO₄ in 1 L of deionized water. Adjust pH to 6.8 if necessary. Filter through a 0.45 µm membrane filter.

    • Mobile Phase Mixture: Combine 400 mL of Acetonitrile with 600 mL of the prepared phosphate buffer. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Diluent: A mixture of Acetonitrile and Deionized Water (50:50 v/v) is used as the diluent for all standard and sample preparations to ensure compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).

Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 6.8) (40:60, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 10 minutes

Experimental Protocols

HPLC Analysis Workflow

The general workflow for analyzing a sample follows a systematic process from preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase & Diluent sys_setup 4. System Setup & Equilibration prep_mobile->sys_setup prep_std 2. Prepare Standard Solutions inject 5. Inject Standards & Samples prep_std->inject prep_sample 3. Prepare Sample Solutions prep_sample->inject sys_setup->inject acquire 6. Acquire Data inject->acquire integrate 7. Integrate Peaks acquire->integrate calculate 8. Calculate Concentration integrate->calculate report 9. Generate Report calculate->report

Caption: General workflow for HPLC analysis.

Protocol for Sample Analysis
  • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add diluent, sonicate for 10 minutes to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.

  • Sample Injection: Inject the prepared sample solution.

  • Data Processing: Record the chromatograms and integrate the peak area for this compound. Calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standards.

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation of the analytical method must be performed to demonstrate its suitability for the intended purpose.[3][4] The protocol should adhere to the principles outlined in the ICH Q2(R2) guideline.[3][5]

Validation_Flow cluster_char Core Validation Characteristics specificity Specificity (Peak Purity) validated_method Validated Method for Routine Use specificity->validated_method linearity Linearity & Range (R² > 0.999) linearity->validated_method accuracy Accuracy (% Recovery) accuracy->validated_method precision Precision (% RSD) precision->validated_method lod_loq LOD & LOQ lod_loq->validated_method robustness Robustness robustness->validated_method method Developed HPLC Method validation Method Validation method->validation validation->specificity validation->linearity validation->accuracy validation->precision validation->lod_loq validation->robustness

Caption: ICH-compliant method validation process.

Validation Parameters: Step-by-Step Protocols
  • Specificity:

    • Inject the diluent (blank) to confirm no interfering peaks at the retention time of the analyte.

    • Inject a known impurity or a placebo sample to demonstrate that these components do not co-elute with the main peak.

    • If using a DAD, perform peak purity analysis on the analyte peak from a sample chromatogram.

  • Linearity and Range:

    • Prepare at least five concentrations of the reference standard across the expected range (e.g., 80% to 120% of the target concentration).[6]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Determine the correlation coefficient (R²), y-intercept, and slope of the regression line. The acceptance criterion is typically R² ≥ 0.999.

  • Accuracy (% Recovery):

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[7]

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results of each study. The acceptance criterion is typically %RSD ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Robustness:

    • Intentionally make small, deliberate variations to the method parameters.

    • Parameters to vary include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., ±2% organic content)

    • Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak area, and tailing factor.

Representative Validation Data (Hypothetical)

The following tables summarize the expected results from a successful method validation.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area
10125430
25313575
50627150
75940725
1001254300
Correlation Coefficient (R²) 0.9998

Table 4: Accuracy and Precision Summary

Validation ParameterLevelAcceptance CriteriaResult
Accuracy 80%98.0 - 102.0% Recovery99.5%
100%98.0 - 102.0% Recovery100.2%
120%98.0 - 102.0% Recovery101.1%
Precision (Repeatability) 100% (n=6)%RSD ≤ 2.0%0.85%
Precision (Intermediate) 100% (n=6)%RSD ≤ 2.0%1.15%

Conclusion

This application note presents a straightforward, robust, and reliable isocratic HPLC-UV method for the quantitative determination of this compound. The detailed protocols for both the analysis and the comprehensive method validation provide a self-validating system that meets the stringent requirements of the pharmaceutical and chemical industries. The clear rationale behind the selection of chromatographic parameters equips scientists with the knowledge to implement and, if necessary, troubleshoot the method effectively. This guide serves as an authoritative resource for ensuring the quality and consistency of analyses involving this important chemical intermediate.

References

Purification of Methyl 2-amino-5-methylnicotinate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Isolation of Methyl 2-amino-5-methylnicotinate via Automated Flash Column Chromatography

Abstract

This compound is a pivotal pyridine-based building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. Its purity is paramount, as contaminants can lead to significant side reactions, low yields, and difficulties in subsequent structural analysis. This application note provides a comprehensive, field-tested protocol for the purification of crude this compound using silica gel column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization and culminating in a detailed column chromatography procedure. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy.

Introduction: The Rationale for Rigorous Purification

The structural integrity of starting materials is a cornerstone of successful drug discovery and development. This compound (C₈H₁₀N₂O₂; MW: 166.18 g/mol ) is a substituted nicotinate derivative whose primary amino group and ester functionality make it a versatile precursor for a wide array of chemical modifications.[1][2] However, its synthesis can often result in a crude mixture containing unreacted starting materials, regioisomers, or by-products from side reactions.

Column chromatography is a powerful liquid chromatography technique used for separating and purifying individual compounds from a mixture.[3] The separation is based on the differential partitioning of the mixture's components between a stationary phase (typically silica gel) and a liquid mobile phase.[3] For a molecule like this compound, which possesses both hydrogen bond donating (amine) and accepting (ester, pyridine nitrogen) sites, its polarity is distinct enough from common non-polar impurities to allow for effective separation on a polar stationary phase like silica gel.

Foundational Step: Mobile Phase Optimization with TLC

Before committing a sample to a preparative column, it is imperative to develop an optimal solvent system (mobile phase or eluent) using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a reliable preview of the separation achievable on a silica column.[4]

The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rf) of 0.25 - 0.35 .

  • An Rf value in this range ensures that the compound moves efficiently through the column without eluting too quickly (risking co-elution with less polar impurities) or too slowly (leading to band broadening and excessive solvent consumption).

Protocol: TLC Method Development

  • Plate Preparation: On a silica gel 60 F254 TLC plate, gently draw a baseline in pencil approximately 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the dissolved sample onto the baseline. Also, spot available standards of starting materials if possible.

  • Eluent Development: Prepare a small amount of a test eluent in a developing chamber. A standard starting point for compounds of moderate polarity is 20% Ethyl Acetate in Hexane .[5]

  • Development: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The pyridine ring of the nicotinate derivative makes it UV active.

  • Optimization:

    • If Rf is too low (<0.2): Increase the polarity of the eluent by increasing the proportion of ethyl acetate.

    • If Rf is too high (>0.5): Decrease the polarity by reducing the proportion of ethyl acetate.

    • If spots are streaking (tailing): This is common for amines on acidic silica gel.[4] Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the eluent system (e.g., 0.5-1%). A typical optimized system might be Hexane:Ethyl Acetate:Triethylamine (70:30:0.5) .

Detailed Protocol: Flash Column Chromatography Purification

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use 30-50 times the weight of silica gel to the weight of the crude sample.[3]

3.1. Materials and Reagents

  • Crude Product: this compound

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase: Optimized eluent from TLC studies (e.g., Ethyl Acetate/Hexane mixture)

  • Basic Modifier (if needed): Triethylamine (Et₃N)

  • Glassware: Chromatography column, separatory funnel (for gradient elution), collection tubes, beakers

  • Equipment: Rotary evaporator, TLC plates and chamber, UV lamp

3.2. Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_main Chromatography cluster_post Analysis & Isolation TLC TLC Analysis & Solvent Optimization Pack Pack Column with Silica Gel Slurry TLC->Pack Determines Eluent Load Dry Load Crude Sample on Silica Gel Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure Product (Verify by NMR/MS) Evaporate->Final

Caption: Workflow for the purification of this compound.

3.3. Step-by-Step Methodology

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc/Hexane).

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. The top of the silica bed must remain level and undisturbed throughout the process. Add another thin layer of sand on top to protect the silica surface.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a low-boiling solvent like dichloromethane (DCM) or acetone.

    • Add a small amount of silica gel (2-3 times the sample weight) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution by opening the stopcock and applying gentle air pressure (if using flash chromatography) to achieve a steady flow rate.

    • Collect the eluate in sequentially numbered test tubes or flasks. The fraction size will depend on the column size (e.g., 10-20 mL fractions for a medium-sized column).

    • For gradient elution: Start with a low polarity eluent (e.g., 10% EtOAc/Hexane) to elute non-polar impurities. Gradually increase the polarity by adding more ethyl acetate to the solvent reservoir.[6] This will elute compounds of increasing polarity, with the desired product coming off the column when the eluent composition approaches the optimal system determined by TLC.

  • Fraction Analysis and Product Isolation:

    • Using TLC, analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution profile.

    • Identify the fractions that contain the pure target compound (single spot at the correct Rf).

    • Combine the pure fractions into a single round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound, which should be a solid.[1]

Data Summary and Expected Results

The following table summarizes the key parameters for a successful purification.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard polar adsorbent for separating moderately polar organic compounds.[3]
Mobile Phase Dev. Hexane / Ethyl AcetateA standard, effective solvent system for a wide range of polarities.[5][6]
TLC Target Rf 0.25 - 0.35Ensures optimal residence time on the column for good separation.
Elution Strategy Gradient Elution (e.g., 10% to 40% EtOAc in Hexane)Provides superior separation by first removing non-polar impurities before eluting the more polar product.[6]
Amine Tailing Adj. 0.5% Triethylamine in Mobile PhaseNeutralizes acidic sites on the silica gel, preventing peak tailing of the basic amine.[5][7]
Final Purity Check ¹H NMR, LC-MSConfirms the structural identity and assesses the purity of the isolated compound.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation Inappropriate solvent system; Column overloaded.Re-optimize the mobile phase using TLC. Ensure the sample-to-silica ratio is at least 1:30.
Product Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent. A small percentage of methanol (1-5%) can be added to a DCM or EtOAc system for very polar compounds.[6]
Cracked/Channeled Bed Improper column packing; Column ran dry.Repack the column. Never let the solvent level drop below the top of the silica bed.
Streaking on TLC Analyte is acidic/basic; Sample is too concentrated.Add a modifier (acid or base) to the eluent.[4] Dilute the sample before spotting on the TLC plate.

Safety Precautions

  • Compound Hazards: this compound is classified as Acute Toxicity, Oral (Category 3). It is toxic if swallowed.[1]

  • Solvent Hazards: Hexane, ethyl acetate, and dichloromethane are flammable and/or volatile. All procedures should be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

References

Application Notes and Protocols: The Strategic Use of Methyl 2-amino-5-methylnicotinate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved therapeutic agents.[1] Its derivatives are instrumental in the development of drugs across a wide range of applications, including oncology and neurology.[1] Methyl 2-amino-5-methylnicotinate, a substituted pyridine derivative, emerges as a molecule of significant synthetic potential, although its direct applications in peer-reviewed literature remain notably scarce.[1] This guide, therefore, serves to illuminate the prospective utility of this compound by drawing upon the well-established reactivity of its constituent 2-aminopyridine and methyl nicotinate functionalities.

The structure of this compound offers multiple points for chemical modification, making it an intriguing starting material for the synthesis of complex, biologically active molecules.[1] The 2-amino group provides a nucleophilic handle for a variety of transformations, including amide bond formation and participation in cyclization reactions, while the methyl nicotinate portion can be readily modified or involved in cross-coupling reactions. This combination of reactive sites makes it a promising building block for the construction of diverse compound libraries in the pursuit of novel drug candidates.[1][2] This document will provide a comprehensive overview of its potential applications, with a focus on the synthesis of protein kinase inhibitors, a class of drugs where pyridine scaffolds are frequently employed.[3][4]

Chemical Reactivity and Synthetic Potential

The synthetic versatility of this compound is rooted in the distinct reactivity of its functional groups.

  • The 2-Aminopyridine Moiety: The amino group at the 2-position of the pyridine ring is a key functional handle. Its nucleophilicity, though modulated by the electron-withdrawing nature of the pyridine ring, allows it to readily participate in several critical bond-forming reactions:

    • Amide Coupling: The 2-amino group can be acylated with a variety of carboxylic acids or their activated derivatives to form amide bonds. This is one of the most frequently utilized reactions in medicinal chemistry for the assembly of complex molecules from smaller building blocks.[5]

    • Cross-Coupling Reactions: While the amino group itself is not directly used in cross-coupling, it can direct the regioselective halogenation of the pyridine ring, typically at the adjacent positions. The resulting halopyridine can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds with a wide array of partners.[6][7]

    • Cyclocondensation Reactions: The 2-aminopyridine scaffold is a classic precursor for the synthesis of fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines, through cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents.[8] These fused systems are often found in biologically active molecules.

  • The Methyl Nicotinate Moiety: The methyl ester at the 3-position and the methyl group at the 5-position also offer avenues for synthetic elaboration:

    • Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the diversity of accessible derivatives.

    • Directed Metalation: The substituents on the pyridine ring can influence the regioselectivity of directed ortho-metalation, allowing for the introduction of additional functional groups on the pyridine core.

This confluence of reactivity makes this compound a powerful tool for the synthesis of complex molecular architectures, particularly those relevant to the inhibition of protein kinases.

Application in the Synthesis of a Hypothetical Protein Kinase Inhibitor

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The 2-aminopyridine scaffold is a common feature in many clinically approved kinase inhibitors.[9] The following section outlines a detailed, albeit hypothetical, synthetic protocol for a protein kinase inhibitor, leveraging the reactivity of this compound.

Synthetic Workflow Overview

The proposed synthesis involves a multi-step sequence designed to build a complex molecule with the potential for kinase inhibitory activity. The overall workflow is depicted below.

G A This compound B Bromination A->B NBS, H2SO4 C Methyl 2-amino-6-bromo-5-methylnicotinate B->C D Suzuki-Miyaura Coupling (with Arylboronic Acid) C->D Pd Catalyst, Base E Methyl 2-amino-6-aryl-5-methylnicotinate D->E F Amide Coupling (with Carboxylic Acid) E->F Coupling Agent, Base G Final Kinase Inhibitor Candidate F->G

Caption: Proposed synthetic workflow for a kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Bromination of this compound

This protocol describes the regioselective bromination of the pyridine ring, a crucial step to introduce a handle for subsequent cross-coupling reactions.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Concentrated Sulfuric Acid

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5 °C.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice.

    • Neutralize the mixture with saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford Methyl 2-amino-6-bromo-5-methylnicotinate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed coupling of the brominated intermediate with an arylboronic acid to construct a key biaryl scaffold.[6]

  • Materials:

    • Methyl 2-amino-6-bromo-5-methylnicotinate

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water, 4:1)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a Schlenk flask, add Methyl 2-amino-6-bromo-5-methylnicotinate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent mixture (1,4-dioxane/water).

    • Add the palladium catalyst under a positive pressure of the inert gas.

    • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Methyl 2-amino-6-aryl-5-methylnicotinate.

Protocol 3: Amide Coupling

This final step involves the acylation of the 2-amino group to introduce a side chain, a common feature in many kinase inhibitors designed to interact with the hinge region of the enzyme.

  • Materials:

    • Methyl 2-amino-6-aryl-5-methylnicotinate

    • Carboxylic acid (e.g., isonicotinic acid) (1.1 eq)

    • Coupling agent (e.g., HATU, 1.2 eq)

    • Base (e.g., DIPEA, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous lithium chloride solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add DIPEA (2.0 eq) and stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of Methyl 2-amino-6-aryl-5-methylnicotinate (1.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor candidate.

Quantitative Data Summary

The following table summarizes the key parameters for the proposed synthetic route. Please note that yields are hypothetical and would need to be determined experimentally.

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1 BrominationNBS, H₂SO₄DCM0 to RT12-1670-85
2 Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Dioxane/H₂O80-1008-2460-80
3 Amide CouplingHATU, DIPEADMFRT12-2450-75

Visualization of Key Chemical Transformations

The core chemical transformations are illustrated in the following diagrams.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)(X)Ln B->C D Transmetalation C->D E Ar-Pd(II)(Ar')Ln D->E F Reductive Elimination E->F G Ar-Ar' E->G F->A H Ar-X H->B I Ar'-B(OR)2 Base I->D

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_1 Amide Bond Formation A R-COOH B Activation (Coupling Agent) A->B C Activated Ester B->C D Nucleophilic Attack (R'-NH2) C->D E Tetrahedral Intermediate D->E F Collapse E->F G R-CONH-R' F->G

Caption: General mechanism of amide bond formation using a coupling agent.

Conclusion and Future Perspectives

While direct experimental data on the use of this compound in pharmaceutical synthesis is limited, its structural features strongly suggest its potential as a valuable and versatile building block. The protocols and applications outlined in this guide are based on well-established and robust chemical transformations that are cornerstones of modern drug discovery. By leveraging the reactivity of the 2-aminopyridine and methyl nicotinate moieties, researchers can access a wide array of complex molecules with the potential for significant biological activity. The proposed synthesis of a hypothetical kinase inhibitor serves as a template for how this compound could be strategically employed in the development of novel therapeutics. Further exploration of the reactivity and applications of this compound is warranted and is likely to unveil its full potential in the advancement of pharmaceutical sciences.

References

Application Note & Protocol: Derivatization of Methyl 2-amino-5-methylnicotinate for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Polar Nicotinates

Methyl 2-amino-5-methylnicotinate, a substituted pyridine carboxylic acid ester, belongs to the family of nicotinic acid (Vitamin B3) derivatives.[1] These compounds are of significant interest in pharmaceutical and metabolic research. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by the polar nature of the primary amino group (-NH₂). This polarity leads to several analytical challenges:

  • Poor Volatility: The hydrogen-bonding capacity of the amino group reduces the analyte's ability to transition into the gas phase, a prerequisite for GC analysis.[2]

  • Thermal Instability: At the high temperatures of the GC inlet, polar compounds can degrade, leading to inaccurate quantification and the appearance of artifact peaks.[2]

  • Peak Tailing: Interactions between the polar analyte and active sites (e.g., residual silanols) on the GC column and liner surfaces can cause asymmetrical peak shapes, compromising resolution and integration.[2]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[2][3] This process modifies the functional groups of the analyte, in this case, the active hydrogens of the primary amine, to create a new, more volatile, and thermally stable compound suitable for GC-MS analysis.[2] This application note provides a detailed protocol for the silylation of this compound, a robust and widely applicable derivatization strategy.[4]

The Rationale for Silylation

Silylation is a derivatization technique that replaces active hydrogen atoms in functional groups like amines (-NH), hydroxyls (-OH), and thiols (-SH) with a nonpolar trimethylsilyl (TMS) group.[4][5][6] This is achieved through a nucleophilic attack (SN2) mechanism where the lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent.[2][4]

For the derivatization of this compound, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice of reagent. BSTFA is a powerful silylating agent that reacts effectively with primary amines to form stable TMS derivatives.[4][5][7] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), is often recommended to enhance the reactivity of the silylating agent, especially for sterically hindered amines.[4][8]

The key advantages of using BSTFA for this application include:

  • Increased Volatility and Thermal Stability: The replacement of the polar N-H bonds with nonpolar N-Si(CH₃)₃ bonds significantly reduces intermolecular hydrogen bonding, making the derivative more volatile and less prone to thermal degradation.[4][5]

  • Improved Chromatography: The resulting TMS derivative exhibits reduced interaction with active sites in the GC system, leading to sharper, more symmetrical peaks and improved chromatographic resolution.[5]

  • Characteristic Mass Spectra: The TMS derivative of this compound will produce a predictable and interpretable mass spectrum, facilitating confident identification and quantification.

Experimental Protocol: Silylation of this compound with BSTFA

This protocol outlines a self-validating system for the reproducible derivatization of this compound.

3.1. Materials and Reagents

Material/ReagentGradeSupplierNotes
This compound≥98%(Specify Supplier)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)Derivatization Grade(Specify Supplier)Store in a desiccator to protect from moisture.
Anhydrous PyridineGC Grade(Specify Supplier)Can be substituted with other anhydrous solvents like acetonitrile or dichloromethane.
Reaction Vials (2 mL) with PTFE-lined caps(Specify Supplier)
Heating Block or GC OvenCapable of maintaining a constant temperature.
Micropipettes and Syringes
Nitrogen Gas SupplyHigh PurityFor sample drying.

3.2. Step-by-Step Derivatization Procedure

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[4]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Following this, add 100 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 10-15 seconds. Place the vial in a heating block or GC oven set to 70-80°C for 30-60 minutes.[4] The elevated temperature accelerates the reaction to completion.

  • Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. An injection volume of 1 µL is typically appropriate.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Weigh 1 mg of Sample B Dry Sample under Nitrogen A->B C Add 100 µL Anhydrous Pyridine B->C D Add 100 µL BSTFA + 1% TMCS C->D E Heat at 70-80°C for 30-60 min D->E F Cool to Room Temperature E->F G Inject 1 µL into GC-MS F->G

Figure 1: Experimental workflow for the silylation of this compound.

Chemical Transformation and Expected Outcome

The silylation reaction will convert the primary amine of this compound into a bis(trimethylsilyl)amine. The expected reaction is illustrated below.

Silylation_Reaction cluster_reactants Reactants cluster_products Products Analyte This compound Derivative TMS-Derivative Analyte->Derivative + 2 BSTFA Reagent BSTFA Byproduct N-trimethylsilyl-trifluoroacetamide

Figure 2: Chemical reaction of this compound with BSTFA.

Expected GC-MS Results:

  • Retention Time: The derivatized analyte will have a significantly shorter retention time compared to the underivatized compound due to its increased volatility.

  • Peak Shape: The chromatographic peak should be sharp and symmetrical, indicating minimal interaction with the analytical column.

  • Mass Spectrum: The mass spectrum of the TMS-derivative will show a characteristic molecular ion peak and fragmentation pattern. The presence of ions at m/z 73 (Si(CH₃)₃)⁺ and M-15 (loss of a methyl group) are indicative of a successful silylation.

Method Validation and Quality Control

To ensure the trustworthiness of the analytical results, the following validation steps are recommended:

  • Reagent Blank: A reagent blank, containing the solvent and derivatizing agent but no analyte, should be run to identify any potential interferences.

  • Derivatization Efficiency: To assess the completeness of the reaction, analyze the derivatized sample for the presence of any remaining underivatized this compound. If present, optimization of reaction time or temperature may be necessary.

  • Reproducibility: Prepare and analyze multiple replicates of the same sample to evaluate the precision and reproducibility of the derivatization and analytical method. A relative standard deviation (RSD) of less than 15% is generally considered acceptable.[9]

Conclusion

The derivatization of this compound via silylation with BSTFA is a crucial step for enabling robust and reliable GC-MS analysis. This method effectively addresses the challenges posed by the analyte's inherent polarity, leading to improved volatility, thermal stability, and chromatographic performance. The detailed protocol provided in this application note offers a validated framework for researchers, scientists, and drug development professionals to accurately quantify this and structurally similar compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Methyl 2-amino-5-methylnicotinate. As a Senior Application Scientist, this document synthesizes established synthetic methodologies with practical, field-proven insights to help you navigate common challenges and improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal pathways for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scale, and desired purity.

  • Route 1: Amination of a 2-halo-5-methylnicotinate intermediate. This is a common and versatile approach. It typically starts with the corresponding 2-chloro or 2-bromo derivative, which is then subjected to amination.

  • Route 2: Esterification of 2-amino-5-methylnicotinic acid. If the corresponding carboxylic acid is readily available, direct esterification is a straightforward option.

Q2: Which amination method is most effective for Route 1?

Several amination strategies can be employed, each with its own set of advantages and disadvantages.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and generally high-yielding method for forming C-N bonds.[1][2] It offers good functional group tolerance but requires careful optimization of the catalyst, ligand, and base.[3][4]

  • Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be effective but often requires harsh reaction conditions, such as high temperatures.[5][6][7] Modern modifications with improved catalysts and ligands have made this method milder.[8]

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the halide with an ammonia source is possible, particularly if the pyridine ring is activated by electron-withdrawing groups. However, 2-halopyridines can be less reactive than other heteroaryl halides.[9]

Table 1: Comparison of Amination Methods

MethodCatalystTypical ConditionsAdvantagesDisadvantages
Buchwald-Hartwig PalladiumModerate temperatures, inert atmosphereHigh yields, broad substrate scopeExpensive catalyst and ligands, requires careful optimization
Ullmann Condensation CopperHigh temperaturesLess expensive catalystHarsh conditions, potential for side reactions
SNAr Catalyst-free or base-promotedVaries, can require high temperaturesSimple, no metal catalystLimited to activated substrates, may have lower yields

Q3: What are the key considerations for the esterification of 2-amino-5-methylnicotinic acid (Route 2)?

Direct esterification is a viable route, with the most common method being Fischer-Speier esterification.

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid or thionyl chloride, is typically required to protonate the carboxylic acid and facilitate nucleophilic attack by methanol.[10][11]

  • Reaction Conditions: The reaction is often carried out under reflux in methanol.[12] To drive the equilibrium towards the product, it is beneficial to use a large excess of methanol or to remove the water formed during the reaction. Microwave-assisted esterification can significantly reduce reaction times and improve yields.[13][14]

Troubleshooting Guide

Problem 1: My yield of this compound is consistently low.

Low yields can stem from several factors, from incomplete reactions to product degradation.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Amination (Route 1):

      • Inactive Catalyst: If using a palladium-catalyzed method, ensure the catalyst is active. Consider using a fresh batch or a different ligand system. Bulky, electron-rich phosphine ligands often improve catalytic activity.[15]

      • Insufficient Base: The choice and stoichiometry of the base are critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[16]

      • Reaction Time/Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

    • Esterification (Route 2):

      • Insufficient Catalyst: Ensure an adequate amount of acid catalyst is used.

      • Equilibrium: As an equilibrium process, consider using a Dean-Stark trap to remove water or a larger excess of methanol.

  • Side Reactions:

    • Hydrolysis of the Ester: During workup, exposure to strongly acidic or basic aqueous solutions for extended periods can lead to hydrolysis of the methyl ester. Ensure neutralization is performed efficiently and at low temperatures.

    • Dimerization/Polymerization: In Ullmann-type reactions, side reactions like the dimerization of the starting aryl halide can occur, especially in the presence of copper catalysts.[8]

  • Product Loss During Workup and Purification:

    • Extraction: The amino group can be protonated at low pH, making the product water-soluble. Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction with an organic solvent.[13]

    • Purification: The product can be sensitive to silica gel chromatography. Consider using a neutral or deactivated silica gel, or explore alternative purification methods like recrystallization.

Problem 2: I am observing significant byproduct formation.

The nature of the byproducts will depend on the synthetic route chosen.

Possible Byproducts & Mitigation Strategies:

  • From Route 1 (Amination):

    • Hydroxylated Impurity (2-hydroxy-5-methylnicotinate): This can arise from the reaction of the 2-halo intermediate with water or hydroxide ions. Ensure the reaction is carried out under anhydrous conditions and that the base used is not excessively nucleophilic.

    • Unreacted Starting Material (Methyl 2-chloro-5-methylnicotinate): This indicates an incomplete reaction. Refer to the solutions for low yield.

    • Products of Reductive Dehalogenation: In some palladium-catalyzed reactions, the starting halide can be reduced. Optimizing the ligand and reaction conditions can minimize this.

  • From Route 2 (Esterification):

    • Unreacted 2-amino-5-methylnicotinic acid: Indicates an incomplete reaction. Increase reaction time, temperature, or the amount of acid catalyst.

    • Dimerization via Amide Bond Formation: While less common under esterification conditions, self-condensation to form a dimer is a possibility at high temperatures.

Problem 3: The purification of the final product is challenging.

This compound has both a basic amino group and a potentially hydrolyzable ester, which can complicate purification.

Purification Protocols:

  • Column Chromatography:

    • Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point.

    • Silica Gel Treatment: To minimize product degradation on silica gel, consider pre-treating the silica with a small amount of triethylamine in the eluent to neutralize acidic sites.

    • Monitoring: Use a UV lamp for visualization on TLC plates, as the compound is UV active. Staining with potassium permanganate can also be effective.

  • Recrystallization:

    • Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature is ideal. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may be effective.

Experimental Workflow Visualization

Workflow for Synthesis via Amination (Route 1)

start Methyl 2-chloro-5-methylnicotinate reaction Amination Reaction (e.g., Buchwald-Hartwig) start->reaction amine Ammonia Source (e.g., NH3, Benzophenone Imine) amine->reaction catalyst Pd or Cu Catalyst + Ligand catalyst->reaction base Base (e.g., NaOtBu) base->reaction workup Aqueous Workup (Quench, Neutralize, Extract) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via amination of a 2-halo intermediate.

References

Technical Support Center: Aqueous Stability of Methyl 2-amino-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-amino-5-methylnicotinate. This resource is designed for researchers, chemists, and formulation scientists to provide in-depth answers and practical solutions regarding the stability of this compound in aqueous environments. Understanding its stability profile is critical for ensuring experimental reproducibility, developing robust analytical methods, and designing stable formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The primary degradation pathway for this compound in water is the hydrolysis of the methyl ester bond.[1][2][3] This reaction yields 2-amino-5-methylnicotinic acid and methanol. The hydrolysis can be catalyzed by both acidic and basic conditions, though it is often more rapid under basic (alkaline) conditions due to the nucleophilic attack of hydroxide ions on the ester's carbonyl carbon.[3][4] While other pathways like oxidation or photolysis could occur under specific stress conditions, hydrolysis is the most common concern for solutions prepared in aqueous buffers.[3]

Caption: Primary hydrolysis pathway of this compound.

Q2: How does pH affect the stability of the compound?

The rate of ester hydrolysis is highly dependent on pH.[3][4]

  • Acidic Conditions (pH < 4): The reaction is subject to acid catalysis. While hydrolysis occurs, the rate is generally slower than under strong alkaline conditions. For a related compound, benzyl nicotinate, degradation was not observed at pH 2.0-3.0 at 50°C, indicating significant stability in this range.[4]

  • Neutral to Slightly Acidic (pH 4-6): This is typically the range of maximum stability for many esters, where the rates of both acid- and base-catalyzed hydrolysis are minimized.

  • Alkaline Conditions (pH > 8): The degradation rate increases significantly. Base-catalyzed hydrolysis, driven by the hydroxide ion, is a dominant and rapid degradation pathway for nicotinate esters.[3][4]

pH ConditionRelative Degradation RatePrimary Mechanism
Strongly Acidic (pH 1-3) Slow to ModerateAcid-Catalyzed Hydrolysis
Slightly Acidic (pH 4-6) Minimal (Most Stable)Uncatalyzed/Slow Hydrolysis
Neutral (pH 7) ModerateBase-Catalyzed Hydrolysis Begins
Alkaline (pH 8-12) Rapid to Very RapidBase-Catalyzed Hydrolysis
Q3: What is the impact of temperature on the degradation rate?

As with most chemical reactions, the rate of hydrolysis increases with temperature.[3][4] A study on the related compound methyl nicotinate showed it has excellent stability when stored at 4°C, with a degradation rate of only about 0.5% per year.[5][6] However, storing solutions at room temperature or higher will accelerate degradation.[5] For maximal stability, aqueous solutions should be stored at refrigerated temperatures (2-8°C) or frozen (-20°C to -80°C) for long-term storage.[7][8]

Q4: Is this compound susceptible to oxidation or photolysis?

While hydrolysis is the main concern, the aminopyridine ring system can be susceptible to oxidation.[9] Forced degradation studies, which intentionally stress a molecule, are used to probe these potential pathways.[10][11] Degradation of 3,4-diaminopyridine, for instance, was observed in the presence of hydrogen peroxide, leading to N-oxide and nitro-pyridine derivatives.[9] Therefore, it is prudent to protect solutions from strong oxidizing agents.

Photostability should also be considered. The pyridine ring absorbs UV light and could be susceptible to photolytic degradation. As a general best practice, solutions of this compound should be protected from light, especially during long-term storage.[8]

Troubleshooting Guide

Issue 1: My compound's concentration is decreasing in my aqueous stock solution.
  • Likely Cause: Ester hydrolysis is occurring. This is accelerated if the solution is at room temperature or has a pH outside the optimal 4-6 range.

  • Solutions:

    • Prepare Fresh: The most reliable approach is to prepare aqueous working solutions fresh from a solid or a stable organic stock (e.g., in DMSO) immediately before each experiment.

    • Optimize pH: If an aqueous stock must be stored, prepare it in a buffer solution with a slightly acidic pH (e.g., pH 5 acetate buffer).

    • Refrigerate/Freeze: Store the aqueous solution at 2-8°C for short-term use (days) or at -20°C for longer periods.[7][8] Be mindful of freeze-thaw cycles, which can also degrade some compounds. Aliquoting is recommended.

Issue 2: I observe unexpected peaks in my HPLC/LC-MS analysis over time.
  • Likely Cause: These new peaks are almost certainly degradation products. The most prominent new peak is likely the hydrolysis product, 2-amino-5-methylnicotinic acid. Other minor peaks could arise from oxidation or other secondary reactions.

  • Solutions:

    • Confirm Identity: Use mass spectrometry (MS) to determine the mass of the new peak. The expected mass for the hydrolyzed acid product (C₇H₈N₂O₂) would be approximately 152.15 g/mol , a decrease from the parent methyl ester (C₈H₁₀N₂O₂) mass of 166.18 g/mol .

    • Perform a Forced Degradation Study: Intentionally degrade a small sample of the compound under acidic, basic, and oxidative conditions (e.g., with dilute HCl, NaOH, and H₂O₂).[3][11] Analyze these samples by HPLC to see if the retention times of the forced degradation products match the unexpected peaks in your experimental samples. This helps to confirm the degradation pathway.[10]

Caption: Workflow for identifying unknown peaks in HPLC analysis.

Experimental Protocols

Protocol 1: General Procedure for Preparing Aqueous Solutions
  • Solvent Choice: Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q) or a pre-prepared, filtered buffer of the desired pH.

  • Primary Stock: If possible, first dissolve the solid this compound in a small amount of a water-miscible organic solvent like DMSO to create a concentrated primary stock. This stock will be much more stable than an aqueous one.

  • Weighing: Accurately weigh the required amount of compound in a clean weighing vessel.

  • Dissolution: Add the solvent (or buffer) to the solid and vortex or sonicate until fully dissolved. If using a primary stock from Step 2, dilute the required aliquot into the aqueous buffer.

  • pH Verification: If using an unbuffered solution, measure the final pH and adjust if necessary. Note that the compound itself may alter the pH.

  • Usage: Use the solution immediately for best results.

  • Storage: If short-term storage is unavoidable, store in a tightly sealed, light-protected container at 2-8°C.

Protocol 2: Kinetic Study of Hydrolysis by HPLC

This protocol allows you to determine the rate of degradation under your specific experimental conditions.

  • Preparation: Prepare several identical solutions of this compound in your aqueous buffer of interest (e.g., pH 7.4 phosphate buffer) at a known concentration (e.g., 100 µg/mL).

  • Incubation: Place the solutions in a temperature-controlled environment (e.g., a 25°C water bath). Designate one vial for each time point to avoid cross-contamination.

  • Time Points: At designated time points (e.g., t=0, 2, 4, 8, 24, 48 hours), remove one vial.

  • Analysis: Immediately analyze the sample using a validated, stability-indicating HPLC method. The method must be able to resolve the parent compound from its primary degradant, 2-amino-5-methylnicotinic acid.

  • Quantification: Record the peak area of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the parent compound's concentration (or peak area) versus time. If the degradation follows first-order kinetics, the plot will be linear.[4] The degradation rate constant (k) can be determined from the slope of this line (slope = -k).

References

Technical Support Center: Degradation of Methyl Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and addressing frequently asked questions (FAQs) concerning the degradation of methyl nicotinate and its derivatives during experimental studies. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the integrity and stability of your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and degradation of methyl nicotinate.

Q1: What is the primary degradation pathway for methyl nicotinate in aqueous solutions?

A1: The principal degradation pathway for methyl nicotinate in the presence of water is hydrolysis. This chemical reaction involves the cleavage of the ester bond, yielding nicotinic acid and methanol as the primary degradation products. This is a typical reaction for esters in aqueous environments.

Q2: How stable is methyl nicotinate in an aqueous solution under standard refrigerated conditions (2-8°C)?

A2: Methyl nicotinate demonstrates good stability in aqueous solutions when stored at refrigerated temperatures. Studies have indicated that the rate of degradation to nicotinic acid is slow, approximately 0.5% per year under these conditions. For many research applications, this level of stability is adequate for long-term storage.

Q3: What are the key factors that can accelerate the degradation of methyl nicotinate in a solution?

A3: Several factors can significantly increase the rate of hydrolysis of methyl nicotinate. The most critical factors include:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and, more substantially, alkaline conditions can catalyze the degradation of the ester bond.

  • Temperature: As with most chemical reactions, an elevated temperature will accelerate the rate of hydrolysis. Therefore, storing solutions at room temperature or higher will lead to faster degradation compared to refrigerated storage.

  • Presence of Catalysts: Certain enzymes, such as esterases, or other chemical catalysts can significantly increase the rate of ester cleavage.

  • Light Exposure: Although specific data on the photostability of methyl nicotinate is limited, exposure to light, particularly UV radiation, is a known factor in the degradation of many pharmaceutical compounds and should be considered a potential risk.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the handling and analysis of methyl nicotinate solutions.

Issue 1: A significant decrease in the potency of my aqueous methyl nicotinate solution is observed over a short period.

  • Possible Cause 1: Incorrect pH. The pH of your solution may be in a range that promotes rapid hydrolysis. Esters like methyl nicotinate are generally most stable in a slightly acidic environment.

    • Solution: Measure the pH of your solution. If it is neutral or alkaline, consider adjusting the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system. It is crucial to avoid strongly acidic or basic conditions which can also catalyze hydrolysis.

  • Possible Cause 2: Elevated Storage Temperature. Storing the solution at ambient or elevated temperatures will accelerate degradation.

    • Solution: Always store aqueous solutions of methyl nicotinate at refrigerated temperatures (2-8°C) when not in use. For extended long-term storage, consider storing aliquots at -20°C.

  • Possible Cause 3: Microbial or Chemical Contamination. The presence of contaminants can introduce enzymes (esterases) or other catalytic substances that accelerate degradation.

    • Solution: Employ proper aseptic techniques during the preparation and handling of solutions. Use sterile, high-purity water and reagents. To remove potential microbial contamination, filter the solution through a 0.22 µm filter.

Issue 2: An unexpected peak appears in my chromatogram during the HPLC analysis of my methyl nicotinate solution.

  • Possible Cause: Degradation Product. The unexpected peak is likely the primary hydrolysis product, nicotinic acid.

    • Solution: To confirm the identity of this peak, you can:

      • Analyze a Nicotinic Acid Standard: Compare the retention time of a certified nicotinic acid standard with the unknown peak in your sample under the same chromatographic conditions.

      • Spike Your Sample: Add a small amount of a nicotinic acid standard to your sample and re-analyze it. An increase in the peak area of the unknown peak will confirm its identity as nicotinic acid.

Issue 3: I am developing a stability-indicating method and need to ensure I can separate all potential degradation products.

  • Challenge: Ensuring the analytical method can distinguish the active pharmaceutical ingredient (API) from all potential degradation products formed under various stress conditions.

    • Solution: Perform Forced Degradation Studies. Forced degradation, or stress testing, is essential for identifying likely degradation products and demonstrating the specificity of your analytical method. This involves subjecting the methyl nicotinate solution to harsh conditions to accelerate degradation. Recommended stress conditions include:

      • Acid Hydrolysis: Treat the solution with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C).

      • Base Hydrolysis: Treat the solution with a dilute base (e.g., 0.1 M NaOH) at room or slightly elevated temperature.

      • Oxidation: Expose the solution to an oxidizing agent, such as hydrogen peroxide.

      • Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines.

      • Thermal Degradation: Store the solution at a high temperature (e.g., 60°C).

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome API Methyl Nicotinate Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Expose to Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Expose to Photo Photolysis (ICH Q1B) API->Photo Expose to Thermal Thermal Stress (e.g., 60°C) API->Thermal Expose to Analyze Analyze Stressed Samples and Unstressed Control Acid->Analyze Base->Analyze Oxidation->Analyze Photo->Analyze Thermal->Analyze HPLC Stability-Indicating HPLC Method Identify Identify Degradation Products HPLC->Identify Analyze->HPLC Validate Validate Method Specificity Identify->Validate

Technical Support Center: Optimizing Nicotinic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of nicotinic acid esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this crucial chemical transformation. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in synthesizing nicotinic acid esters with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the esterification of nicotinic acid, and how do I choose the best one for my application?

A1: The selection of an esterification method depends on factors such as the scale of your reaction, the sensitivity of your substrates, and the desired purity of the final product. The most common methods include:

  • Fischer-Speier Esterification: This is the most traditional and cost-effective method, involving the reaction of nicotinic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst.[1][2] It is well-suited for large-scale synthesis where cost is a primary consideration.

  • Synthesis via Nicotinoyl Chloride: This two-step method first involves the conversion of nicotinic acid to nicotinoyl chloride using a reagent like thionyl chloride (SOCl₂).[1][3] The resulting acid chloride is highly reactive and readily esterified with the desired alcohol. This method is advantageous when dealing with alcohols that are sensitive to the harsh acidic conditions of Fischer esterification.

  • Steglich Esterification: This method utilizes coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[1] It is a milder alternative to the Fischer esterification and is particularly useful for substrates that are sensitive to acid.[1]

  • Mitsunobu Reaction: This reaction allows for the esterification of nicotinic acid with an alcohol under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center.

Q2: I am getting a low yield in my Fischer esterification of nicotinic acid. What are the likely causes and how can I improve it?

A2: Low yields in Fischer esterification are a common issue, often stemming from the reversible nature of the reaction.[4][5][6][7][8] Here are the primary factors to consider for optimization:

  • Equilibrium Limitations: The Fischer esterification is an equilibrium-controlled process.[4][5] To drive the reaction towards the product side, you can:

    • Use an Excess of Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium to favor ester formation.[4][5]

    • Remove Water: The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid.[9] Continuous removal of water using a Dean-Stark apparatus or molecular sieves is highly effective in driving the reaction to completion.[1][5][10]

  • Insufficient Catalyst Activity: Ensure your acid catalyst is active and used in an adequate amount. For solid acid catalysts, ensure they have not been deactivated.

  • Suboptimal Reaction Time and Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to side reactions like decarboxylation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]

Q3: What are the common side reactions during nicotinic acid esterification and how can they be minimized?

A3: Several side reactions can occur, impacting the purity and yield of your desired ester. Key side reactions to be aware of include:

  • N-methylation: While less common under the acidic conditions of Fischer esterification due to the protonation of the pyridine nitrogen, N-methylation can be a significant side reaction when using methylating agents like dimethyl sulfate. Careful control of stoichiometry and reaction conditions is crucial to minimize this.

  • Decarboxylation: At elevated temperatures, particularly under harsh acidic conditions, nicotinic acid can undergo decarboxylation. Optimizing the reaction temperature and time is the primary way to mitigate this side reaction.

  • Formation of Byproducts from Impurities: The purity of the starting nicotinic acid is critical. Impurities like isocinchomeronic acid can lead to the formation of undesired diesters.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Ester Incomplete reaction due to equilibrium.[4][5]- Use a large excess of the alcohol.[4] - Remove water using a Dean-Stark trap or molecular sieves.[1][5] - Increase reaction time and monitor by TLC.[1]
Hydrolysis of the ester product during workup.- Neutralize the acid catalyst at a low temperature during workup.
Presence of Unreacted Nicotinic Acid Insufficient reaction time or catalyst activity.- Increase reaction time and/or catalyst loading. - Ensure the catalyst is fresh and active.
Inefficient purification.- During workup, wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid.[1][3]
Formation of N-Methylated Byproduct Use of strong methylating agents (e.g., dimethyl sulfate).- Optimize reaction conditions by using a milder methylating agent if possible. - Carefully control the stoichiometry of the methylating agent and the reaction temperature.
Presence of Decarboxylation Product Excessive reaction temperature or prolonged reaction time.- Reduce the reaction temperature and/or shorten the reaction time.
Difficulty in Product Purification Residual catalyst or byproducts.- For acidic catalysts, a thorough wash with a mild base is necessary.[1][3] - For coupling agents like DCC, byproducts can be removed by filtration. - Column chromatography is often effective for separating the desired ester from closely related impurities.[1]

Experimental Protocols

Protocol 1: High-Yield Fischer Esterification of Nicotinic Acid using a Solid Acid Catalyst

This protocol describes a high-yield synthesis of ethyl nicotinate.[1]

Materials:

  • Nicotinic acid

  • Absolute ethanol

  • Toluene

  • HND230 solid acid catalyst

Procedure:

  • To a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), HND230 solid acid catalyst (2.5 g), and nicotinic acid (246.2 g).[1]

  • Slowly heat the mixture to 55°C and stir for 4 hours.[1]

  • Increase the temperature to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Once no more water is collected, the reaction is considered complete.

  • Cool the reaction mixture to room temperature.

  • Recover the solid acid catalyst by filtration.

  • Remove the toluene from the filtrate by distillation under reduced pressure to yield the final product, ethyl nicotinate.

Protocol 2: Synthesis of a Nicotinate via Nicotinoyl Chloride

This two-step procedure is suitable for alcohols that may be sensitive to strong acids.[1]

Step 1: Synthesis of Nicotinoyl Chloride

  • In a flask equipped with a reflux condenser, treat nicotinic acid (100 g, 0.81 mol) with thionyl chloride (280 mL) at reflux for 2 hours.[1]

  • Remove the excess thionyl chloride in vacuo to obtain the crystalline nicotinoyl chloride hydrochloride.

Step 2: Esterification

  • Suspend the nicotinoyl chloride hydrochloride in dichloromethane (500 mL).

  • To the stirred mixture, add a solution of the desired alcohol (e.g., 4-p-t-butylphenoxy-1-butanol, 66 g, 0.30 mol) in dichloromethane (400 mL).[1]

  • Stir the mixture for 48 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution (1 L).[1]

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the nicotinate ester.[1]

Visualization of Key Processes

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification of nicotinic acid.

Fischer_Esterification NicotinicAcid Nicotinic Acid Protonation Protonation of Carbonyl Oxygen NicotinicAcid->Protonation + H⁺ ProtonatedCarbonyl Protonated Carbonyl (Activated) Protonation->ProtonatedCarbonyl NucleophilicAttack Nucleophilic Attack by Alcohol (ROH) ProtonatedCarbonyl->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer ProtonatedIntermediate Protonated Intermediate ProtonTransfer->ProtonatedIntermediate Elimination Elimination of Water (H₂O) ProtonatedIntermediate->Elimination - H₂O ProtonatedEster Protonated Ester Elimination->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation - H⁺ NicotinateEster Nicotinate Ester Deprotonation->NicotinateEster

Caption: Mechanism of Fischer Esterification.

Experimental Workflow for Nicotinic Acid Esterification

This workflow outlines the key stages in a typical esterification experiment, from reaction setup to product purification.

Esterification_Workflow Start Start: Assemble Reaction Apparatus ReactionSetup Charge Flask with Nicotinic Acid, Alcohol, and Catalyst Start->ReactionSetup Reaction Heat to Reflux and Monitor Reaction Progress (e.g., TLC) ReactionSetup->Reaction Workup Cool Reaction and Quench Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Dry Organic Layer Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (e.g., Column Chromatography, Recrystallization) SolventRemoval->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End: Pure Nicotinate Ester Characterization->End

Caption: General Experimental Workflow.

References

Technical Support Center: Synthesis of Substituted Nicotinates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted nicotinates. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis of these important heterocyclic compounds. Substituted nicotinates are key structural motifs in a wide array of pharmaceuticals and agrochemicals, making their efficient synthesis a critical endeavor.

This resource is structured in a question-and-answer format to directly address specific issues you may encounter in your experimental work, offering insights into the underlying causes and providing actionable solutions to improve your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during the synthesis of substituted nicotinates, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Nicotinate Product

Q: My synthesis is resulting in a consistently low yield. What are the common culprits and how can I troubleshoot this?

A: Low yields in nicotinate synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to identifying the root cause is essential for improving your reaction's efficiency.

  • Incomplete Reactions: The reaction may not be proceeding to completion. To address this, you can consider extending the reaction time or moderately increasing the temperature.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and conditions.[1]

  • Side Reactions: The formation of byproducts is a major contributor to reduced yields. Common side reactions include the hydrolysis of nitrile or ester groups, over-oxidation of substituents, or polymerization.[1] Strategies to mitigate these are discussed in the subsequent questions.

  • Catalyst Deactivation: In catalytic processes, such as transition-metal-catalyzed cross-coupling reactions, the catalyst may lose its activity.[1] For instance, in palladium-catalyzed reactions, the nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to the formation of inactive complexes.[2] The presence of impurities like elemental sulfur can also poison the catalyst. To address this, ensure you are using high-purity reagents and consider using a fresh batch of catalyst.[2][3]

  • Purification Losses: Significant amounts of your product can be lost during workup and purification steps, especially during recrystallization.[1] Optimizing the solvent system and the volume of solvent used for recrystallization is crucial to maximize recovery.[1] For crude nicotinic acid that appears as a yellow solid, melting the crude product before a single recrystallization step can enhance purity and minimize the need for multiple, yield-reducing recrystallizations.[1][4]

Issue 2: Undesired Hydrolysis of Ester or Nitrile Groups

Q: I am observing the formation of nicotinamide or nicotinic acid as byproducts when starting from a nicotinate ester or a cyanopyridine. What causes this hydrolysis and how can I prevent it?

A: The hydrolysis of ester or nitrile functionalities on the pyridine ring is a common side reaction, particularly under acidic or basic conditions in the presence of water.[1][5][6][7]

  • pH Control: The rate of hydrolysis is highly dependent on the pH of the reaction mixture.[1] In acidic conditions, protonation of the ester or nitrile group renders it more susceptible to nucleophilic attack by water.[1] Conversely, under basic conditions, hydroxide ions can directly attack the carbonyl or nitrile carbon.[1] If the reaction chemistry allows, maintaining a neutral or near-neutral pH can significantly minimize this side reaction.

  • Anhydrous Conditions: The most direct way to prevent hydrolysis is to rigorously exclude water from the reaction. This can be achieved by using anhydrous solvents and reagents, and by running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can promote hydrolysis.[1] It is advisable to monitor the reaction closely and to quench it as soon as the starting material has been consumed to avoid over-exposure to conditions that favor hydrolysis.[1]

Issue 3: Challenges with Regioselectivity in Ring Functionalization

Q: I am struggling to introduce substituents at the desired position on the pyridine ring. Why is this difficult, and what strategies can I employ to improve regioselectivity?

A: The functionalization of the pyridine ring presents inherent challenges due to its electronic properties. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the 3-position. Conversely, nucleophilic aromatic substitution is favored at the 2-, 4-, and 6-positions.

  • Directed C-H Functionalization: In transition-metal-catalyzed C-H activation reactions, the nitrogen atom in the pyridine ring can coordinate strongly with the metal catalyst.[8] This coordination can lead to catalyst poisoning or functionalization at an undesired position.[8] One strategy to overcome this is to use a directing group that positions the catalyst at the desired C-H bond.

  • Catalyst-Controlled Regioselectivity: In some cases, the choice of catalyst and ligands can control the regioselectivity of nucleophilic additions to activated pyridinium salts. For example, in the rhodium-catalyzed addition of boron-based nucleophiles to N-alkyl nicotinate salts, different bis-phosphine ligands can favor the formation of either 1,2- or 1,6-dihydropyridine products.[9]

  • Classical Pyridine Syntheses: For constructing highly substituted nicotinates, classical named reactions like the Hantzsch or Bohlmann-Rahtz pyridine syntheses can offer excellent regiocontrol based on the starting materials used.[10][11]

Issue 4: Difficulties in Achieving High Purity

Q: My final product is consistently impure, even after multiple purification steps. What are some common impurities and how can I improve the purity of my substituted nicotinate?

A: Achieving high purity can be challenging due to the formation of closely related byproducts and the physical properties of the nicotinates themselves.

  • Persistent Colored Impurities: Yellow or brown coloration in the final product, especially in syntheses involving nitric acid oxidation, is a common issue.[4][12] A simple yet effective technique to address this is to melt the crude nicotinic acid and hold it in the molten state for a few minutes before recrystallization.[4] This can be followed by dissolving the cooled solid in a hot recrystallization medium containing a decolorizing agent like activated carbon.[4][12]

  • Removal of Acidic or Basic Impurities: If your crude product is contaminated with acidic impurities like nicotinic acid, or basic starting materials, a simple acid-base extraction during the workup can be very effective. Dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution) will remove acidic impurities, while washing with a dilute aqueous acid (e.g., dilute HCl) will remove basic impurities.

  • Recrystallization Solvent Selection: The choice of solvent for recrystallization is critical. A good solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures. A systematic screening of different solvents or solvent mixtures is often necessary to find the optimal conditions for purification.

Troubleshooting Specific Synthetic Methodologies

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic and versatile method for preparing dihydropyridines, which can then be oxidized to the corresponding pyridines (nicotinates).[11] However, it is not without its challenges.

Q: My Hantzsch reaction is giving a low yield of the desired dihydropyridine. What are the likely causes?

A: Low yields in the Hantzsch synthesis can often be traced back to suboptimal reaction conditions or side reactions.[11]

  • Reaction Conditions: Classical Hantzsch syntheses often require long reaction times and harsh conditions, which can lead to low yields.[11] The use of a catalyst, such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, can significantly improve yields and shorten reaction times.[11] Microwave-assisted synthesis has also been shown to be effective.[11]

  • Side Reactions: One of the main side reactions is the Knoevenagel condensation between the aldehyde and the β-ketoester. The formation of Michael addition products can also compete with the desired cyclization.

  • Aromatization Step: The oxidation of the initially formed dihydropyridine to the final pyridine product can be problematic. Traditional oxidants like nitric acid or chromium trioxide can be harsh and lead to side products.[11] Milder and more efficient aromatization methods using reagents like ferric chloride or manganese dioxide are often preferred.[11]

Workflow for Troubleshooting the Hantzsch Synthesis

Hantzsch_Troubleshooting cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_aromatization Aromatization cluster_solutions Solutions start Low Yield in Hantzsch Synthesis incomplete_reaction Incomplete Reaction start->incomplete_reaction harsh_conditions Harsh Conditions start->harsh_conditions knoevenagel Knoevenagel Condensation start->knoevenagel michael Michael Addition start->michael low_aromatization_yield Low Aromatization Yield start->low_aromatization_yield decomposition Product Decomposition start->decomposition optimize_time_temp Optimize Time/Temp incomplete_reaction->optimize_time_temp monitor_reaction Monitor by TLC/HPLC incomplete_reaction->monitor_reaction use_catalyst Use Catalyst (e.g., PTSA, Microwave) harsh_conditions->use_catalyst optimize_reagent_addition Optimize Reagent Addition Order knoevenagel->optimize_reagent_addition michael->optimize_reagent_addition milder_oxidant Use Milder Oxidant (e.g., FeCl3, MnO2) low_aromatization_yield->milder_oxidant optimize_oxidation_conditions Optimize Oxidation Conditions low_aromatization_yield->optimize_oxidation_conditions decomposition->milder_oxidant

Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful two-step method for preparing substituted pyridines from enamines and ethynyl ketones.[10]

Q: The cyclodehydration step of my Bohlmann-Rahtz synthesis requires very high temperatures and gives a low yield. How can I improve this?

A: The high temperature required for the cyclodehydration of the aminodiene intermediate is a known drawback of the classical Bohlmann-Rahtz synthesis.[10] This is often necessary to facilitate the E/Z isomerization required for cyclization.[10]

  • Acid Catalysis: The use of a Brønsted acid or Lewis acid catalyst can significantly accelerate the cyclodehydration step, allowing the reaction to be performed at lower temperatures.[10] For example, ytterbium triflate or zinc bromide have been shown to be effective Lewis acid catalysts.[10]

  • One-Pot Procedures: It is possible to perform the initial Michael addition and the subsequent cyclodehydration in a single step without isolating the intermediate.[13] This can be achieved by using a Brønsted acid catalyst in a continuous flow microwave reactor, which can lead to good yields of the trisubstituted pyridine as a single regioisomer.[13]

Experimental Protocol: One-Pot Bohlmann-Rahtz Pyridine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a microwave-safe vial, combine the enamine (1.0 equiv.), the ethynyl ketone (1.0 equiv.), and a Brønsted acid catalyst (e.g., PTSA, 10 mol%) in a suitable solvent (e.g., toluene).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the optimized reaction time (e.g., 15-30 minutes).

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for introducing substituents onto the pyridine ring.[14] However, the unique properties of the pyridine ring can lead to challenges.[14]

Q: My Suzuki-Miyaura coupling of a bromonicotinate with a boronic acid is sluggish and gives a significant amount of boronic acid homocoupling. What is the likely cause and how can I prevent it?

A: This is a common issue in cross-coupling reactions involving heteroaromatic halides. The primary cause is often a combination of catalyst deactivation and suboptimal reaction conditions.[2]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its catalytic activity.[2][8] Additionally, the presence of oxygen can lead to oxidative homocoupling of the boronic acid.[2]

  • Troubleshooting & Optimization:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be done by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.[2]

    • Ligand Choice: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired cross-coupling pathway. Electron-rich and bulky phosphine ligands are often effective in these reactions.

    • Base Selection: The base plays a critical role in the transmetalation step. A careful screening of different bases (e.g., carbonates, phosphates, hydroxides) and solvents is often necessary to find the optimal conditions.

Data Summary: Common Conditions for Suzuki-Miyaura Coupling of Bromonicotinates
ParameterTypical ConditionsNotes
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pre-formed Pd(0) sources or precatalysts are often effective.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are generally preferred.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, DMF, Acetonitrile/WaterA mixture of an organic solvent and water is often used.
Temperature 80-120 °CThe reaction temperature may need to be optimized.

References

Technical Support Center: Purification of Methyl 2-amino-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with methyl 2-amino-5-methylnicotinate. The following sections are designed to help you navigate common purification challenges and ensure the high purity of your final compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Q1: My final product is a yellow to brownish solid/oil instead of the expected off-white solid. What is the likely cause and how can I fix it?

A1: A persistent yellow or brown color often indicates the presence of residual starting materials, byproducts, or degradation products. The most common culprits are unreacted 2-amino-5-methylnicotinic acid or side-products from the esterification reaction.

Potential Causes and Solutions:

  • Residual Starting Material: The starting material, 2-amino-5-methylnicotinic acid, can impart color. An acid-base wash is effective for its removal. Dissolve your crude product in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acidic starting material.

  • Oxidation: Aminopyridines can be susceptible to air oxidation, which can lead to colored impurities. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating.

  • Thermal Degradation: Overheating during solvent removal or reaction can cause decomposition. Use a rotary evaporator at a moderate temperature (e.g., 40-50°C) to remove solvents.

Recommended Protocol for Color Removal:

  • Dissolve the crude this compound in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • If the color persists, proceed with column chromatography or recrystallization.

Q2: I am seeing multiple spots on my TLC analysis after the initial workup. How do I choose the right purification method?

A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

Workflow for Choosing a Purification Method:

purification_choice start Multiple Spots on TLC decision Are the spots well-separated? start->decision chromatography Perform Column Chromatography decision->chromatography No recrystallization Attempt Recrystallization decision->recrystallization Yes final_product Pure Product chromatography->final_product check_solubility Perform a solvent screen for recrystallization recrystallization->check_solubility check_solubility->final_product Successful

Caption: Decision workflow for purification method selection.

Column Chromatography: This is the most versatile method for separating compounds with different polarities. A typical starting point for this compound is silica gel chromatography with a gradient elution of ethyl acetate in hexanes.

Recrystallization: If you have a major product spot and minor impurity spots with different polarities, recrystallization can be a highly effective and scalable purification method. You will need to perform a solvent screen to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.

Q3: My column chromatography is not giving good separation. What can I do to improve it?

A3: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, overloading the column, or issues with the stationary phase.

Troubleshooting Steps for Column Chromatography:

Problem Potential Cause Solution
Spots are streaking The compound is too polar for the solvent system or is acidic/basic.Add a small amount of a polar solvent like methanol to your eluent. For basic compounds like aminopyridines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.
All spots are at the top of the column The eluent is not polar enough.Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
All spots run with the solvent front The eluent is too polar.Decrease the polarity of your eluent. Start with a lower concentration of the more polar solvent.
Poor separation between spots The polarity of the eluent is not optimized.Use a shallower gradient during elution or switch to an isocratic elution with a solvent system that gives a good separation on TLC.

Recommended Solvents for Chromatography:

  • Stationary Phase: Silica gel

  • Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes or Petroleum Ether. A common starting point is 10-20% Ethyl Acetate in Hexanes, gradually increasing the concentration of Ethyl Acetate. For more polar impurities, a mixture of Dichloromethane (DCM) and Methanol may be effective[1].

Q4: I am trying to recrystallize my product, but it is "oiling out." What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is not ideal.

Strategies to Prevent Oiling Out:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

  • Solvent System Adjustment: If using a single solvent, try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization. If using a solvent mixture, you may have too much of the "good" solvent. Try adding more of the "poor" solvent.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

Recommended Solvents for Recrystallization:

Based on the properties of similar compounds, a solvent screen for this compound should include:

  • Hexanes/Ethyl Acetate

  • Hexanes/Acetone

  • Ethanol/Water

  • Toluene

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound?

A: The reported melting point for this compound is in the range of 28-32°C. A sharp melting point within this range is a good indicator of high purity.

Q: What are the likely impurities in a synthesis of this compound?

A: The impurities will depend on the synthetic route, but common contaminants include:

Impurity Source Removal Method
2-Amino-5-methylnicotinic acid Unreacted starting materialAcid-base extraction
Methanol Residual solvent from esterificationEvaporation under reduced pressure
Positional Isomers Side reactions during synthesisColumn chromatography
Hydrolysis Product (Nicotinic Acid) Exposure to moistureColumn chromatography or acid-base extraction

Q: What are the recommended storage conditions for this compound?

A: It is recommended to store the compound at 4°C, protected from light[2]. Due to the presence of an amino group, it is also advisable to store it under an inert atmosphere to prevent oxidation.

Q: Which analytical techniques are best for assessing the purity of this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): For rapid, qualitative assessment of the number of components in a sample. A suitable solvent system would be a mixture of hexanes and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A C18 reversed-phase column with a mobile phase of acetonitrile and water (with a formic acid or phosphoric acid modifier) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and to detect any proton-containing impurities.

  • Melting Point Analysis: A sharp melting point within the expected range (28-32°C) is a strong indicator of purity.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the prepared column.

  • Elute: Start the elution with the low-polarity solvent and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a chosen solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential recrystallization solvent. Allow it to cool to room temperature. If crystals form, you have found a suitable solvent. If not, try a solvent mixture.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualization of Purification Workflow

purification_workflow start Crude this compound acid_base Acid-Base Wash (remove acidic impurities) start->acid_base tlc_check1 TLC Analysis acid_base->tlc_check1 pure Pure Product (Verify by NMR, MP) tlc_check1->pure Single Spot purification_step Further Purification Needed tlc_check1->purification_step Multiple Spots column Column Chromatography purification_step->column recrystallize Recrystallization purification_step->recrystallize tlc_check2 TLC Analysis column->tlc_check2 recrystallize->tlc_check2 tlc_check2->pure Single Spot

Caption: General purification workflow for this compound.

References

Technical Support Center: Methyl Nicotinate Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methyl nicotinate. This document provides in-depth, field-proven insights into the critical factors affecting the stability of methyl nicotinate in aqueous solutions, with a primary focus on the influence of pH. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding methyl nicotinate stability.

Q1: What is the primary degradation pathway for methyl nicotinate in an aqueous solution?

The principal degradation pathway for methyl nicotinate in aqueous environments is the hydrolysis of its ester bond. This reaction cleaves the molecule into its constituent parts: nicotinic acid (niacin) and methanol.[1] This is a common reaction for all esters and is the primary reason for loss of potency in solution.[2][3]

Diagram: Hydrolysis of Methyl Nicotinate

cluster_reactants Reactants cluster_products Products MN Methyl Nicotinate NA Nicotinic Acid MN->NA Hydrolysis (H⁺ or OH⁻ catalyst) plus1 + H2O Water (H₂O) plus2 + MeOH Methanol cluster_0 xaxis <                                        pH                                        > yaxis <  Relative Rate of Hydrolysis  > origin origin->xaxis origin->yaxis x_acid Acidic x_neutral Neutral x_alkaline Alkaline y_high High y_low Low p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 A Acid-Catalyzed Hydrolysis B Base-Catalyzed (OH⁻) Hydrolysis C Zone of Maximum Stability Start Potency Loss Detected Check_pH 1. Measure Solution pH Start->Check_pH pH_Range Is pH between 4 and 6? Check_pH->pH_Range Adjust_pH Action: Adjust pH to 4-6 using a suitable buffer (e.g., citrate, phosphate). pH_Range->Adjust_pH No Check_Temp 2. Verify Storage Temperature pH_Range->Check_Temp Yes Adjust_pH->Check_Temp Temp_Range Is it stored at 2-8°C? Check_Temp->Temp_Range Adjust_Temp Action: Store solution at refrigerated temperatures (2-8°C). Avoid room temperature. Temp_Range->Adjust_Temp No Check_Contamination 3. Assess for Contamination Temp_Range->Check_Contamination Yes Adjust_Temp->Check_Contamination Sterile_Filter Action: Use sterile reagents and water. Filter solution through a 0.22 µm filter. Check_Contamination->Sterile_Filter Suspicion of Microbial Growth End Solution Stabilized Check_Contamination->End No Evidence Sterile_Filter->End A Prepare Buffer Solutions (e.g., pH 4, 7, 9) B Prepare MN Stock & Dilute in each Buffer A->B C Analyze T=0 Samples (HPLC) B->C D Incubate Samples at Constant Temperature C->D E Analyze Samples at Scheduled Time Points D->E F Plot ln[MN] vs. Time for each pH E->F G Calculate Rate Constants (k) from Slopes F->G H Generate pH-Rate Profile (Plot k vs. pH) G->H

References

Technical Support Center: Methyl 2-amino-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Hydrolysis for Researchers and Drug Development Professionals

Welcome to the technical support center for methyl 2-amino-5-methylnicotinate. As a key building block in pharmaceutical synthesis, maintaining the chemical integrity of this reagent is paramount to ensuring reaction reproducibility, high yields, and purity of the final active pharmaceutical ingredients (APIs).[1] This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights into the primary challenge associated with this compound: hydrolysis. Here, you will find not just protocols, but the causal logic behind them, empowering you to proactively design robust experimental plans and effectively troubleshoot issues as they arise.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?

This compound is an aromatic ester, a derivative of nicotinic acid (a form of vitamin B3).[1][2] Its structure, featuring an amino group, a methyl ester, and a pyridine ring, makes it a versatile intermediate for constructing more complex molecules.[2] The primary stability concern is the hydrolysis of the methyl ester group. This reaction converts the ester back into its parent carboxylic acid (2-amino-5-methylnicotinic acid) and methanol. This degradation reduces the available active starting material, complicates purification, and can introduce impurities that may carry through subsequent synthetic steps.

Q2: What is ester hydrolysis and what makes this compound susceptible?

Ester hydrolysis is a chemical reaction in which a water molecule cleaves an ester bond.[3][4] The reaction can be catalyzed by either acid or base.[5][6]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton source activates the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack by water.[3][4]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt, which drives the reaction to completion.[5][6]

The susceptibility of this compound stems from the inherent reactivity of the ester functional group. The presence of the electron-donating amino group can also influence the electronic properties of the pyridine ring and, consequently, the reactivity of the ester.

Q3: What are the primary factors that accelerate hydrolysis?

The rate of hydrolysis is significantly influenced by several environmental and experimental factors:

  • Presence of Water: As a reactant, water is essential for hydrolysis. Minimizing exposure to moisture from solvents, reagents, and the atmosphere is the first line of defense.[7][8]

  • pH: The reaction is slowest at a slightly acidic pH (typically pH 4-6). It is accelerated significantly under either strongly acidic or, more dramatically, basic (alkaline) conditions.[8][9]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing reactions and workups at reduced temperatures can effectively slow degradation.[9]

Q4: What are the ideal long-term storage conditions for this compound?

To ensure long-term stability and prevent degradation, the compound should be stored with the following precautions, derived from best practices for handling hygroscopic and reactive organic solids.[10]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the kinetic rate of potential hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing degradation.
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects from light.
Environment DesiccatedUse of a desiccator cabinet further minimizes ambient moisture.[8]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My reaction yield is low, and analysis of the crude product shows a significant amount of a more polar, water-soluble impurity. I suspect my starting material has hydrolyzed.

How to Confirm Hydrolysis:

The hydrolysis product, 2-amino-5-methylnicotinic acid, has significantly different physical properties than the starting ester. You can use the following analytical techniques to confirm its presence:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is much more polar than the ester. It will have a significantly lower Retention Factor (Rf) value (i.e., it will not travel as far up the TLC plate). Spotting your starting material alongside the crude reaction mixture will clearly show if a new, lower-Rf spot has appeared.

  • High-Performance Liquid Chromatography (HPLC): The acid will have a shorter retention time than the ester on a reverse-phase column (e.g., C18). This method is excellent for quantifying the extent of hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the most obvious change will be the disappearance of the methyl ester singlet (O-CH₃), typically around 3.9-4.0 ppm, and the appearance of a broad carboxylic acid proton signal (-COOH) far downfield (>10 ppm), which is exchangeable with D₂O.

Issue 2: My reaction seems to work, but I'm losing a significant amount of product during the aqueous workup phase.

How to Prevent Hydrolysis During Workup:

Aqueous workups, especially those involving basic washes to remove acidic byproducts, are a major potential source of hydrolysis. The key is to minimize the contact time with the aqueous phase and control the conditions carefully.[11]

G cluster_start End of Reaction cluster_end Product start Cool Reaction Mixture to Room Temperature ice_bath ice_bath start->ice_bath product Crude Ester Product transfer transfer ice_bath->transfer wash_h2o wash_h2o transfer->wash_h2o Removes water-soluble impurities wash_bicarb wash_bicarb wash_h2o->wash_bicarb Neutralizes excess acid (Weak Base - Critical!) wash_brine wash_brine wash_bicarb->wash_brine Removes residual water dry dry wash_brine->dry Removes trace water isolate isolate dry->isolate isolate->product

Causality Behind the Protocol:

  • Cold Temperatures (0°C): Lowering the temperature dramatically slows the rate of all chemical reactions, including the undesired hydrolysis.[11]

  • Weak Base (Sodium Bicarbonate): Using a strong base like NaOH or KOH would rapidly and irreversibly hydrolyze the ester.[5] A weak base like sodium bicarbonate (NaHCO₃) is sufficient to neutralize strong acids without significantly promoting ester cleavage.[11]

  • Brine Wash: A saturated sodium chloride (brine) solution helps to draw residual water out of the organic layer by osmotic pressure, reducing the solubility of organic compounds in the aqueous phase.[11]

  • Anhydrous Drying Agent: Immediate and thorough drying with an agent like Na₂SO₄ or MgSO₄ removes trace water, preventing further hydrolysis during solvent evaporation and storage.[11]

Issue 3: My TLC analysis shows a clean reaction, but after purification by silica gel chromatography, new impurities appear.

How to Avoid On-Column Hydrolysis:

Standard silica gel is slightly acidic (pH ~4-5) and contains bound water, creating a perfect environment for acid-catalyzed hydrolysis, especially for sensitive compounds.

  • Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add a small amount of a non-nucleophilic organic base, such as triethylamine (~0.5-1% by volume). This will neutralize the acidic sites on the silica surface.

  • Use a Less Acidic Stationary Phase: Consider using alumina (basic or neutral grade) or a treated silica gel if your compound is particularly sensitive.

  • Minimize Residence Time: Do not let the compound sit on the column for extended periods. Run the chromatography as efficiently as possible.

  • Dry Solvents: Ensure the solvents used for chromatography are anhydrous to avoid introducing water onto the column.

Experimental Protocols
Protocol 1: Monitoring Hydrolysis via Thin-Layer Chromatography (TLC)

This protocol allows for rapid, qualitative assessment of the presence of the hydrolysis product.

  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Prepare Samples: Dissolve small amounts of (a) your pure starting material (as a reference), (b) your crude reaction mixture, and (c) your post-workup material in a suitable volatile solvent (e.g., ethyl acetate).

  • Spot the Plate: Using a capillary tube, carefully spot each sample onto the pencil line, leaving space between them.

  • Develop the Plate: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 30-50% ethyl acetate in hexanes). Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The starting ester will be the higher spot (higher Rf). The presence of a new, distinct spot at a lower Rf in the reaction or workup lanes indicates the formation of the more polar carboxylic acid.

Protocol 2: Hydrolysis-Minimizing Aqueous Workup

This protocol is designed to isolate the ester product while minimizing its decomposition.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, then place the flask in an ice-water bath until the internal temperature is 0-5°C.

  • Dilute and Transfer: Dilute the cold reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a pre-chilled separatory funnel.

  • Initial Wash (Optional): Wash the organic layer once with ice-cold deionized water to remove highly water-soluble byproducts.

  • Neutralization Wash: Wash the organic layer with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Vent the funnel frequently to release CO₂ pressure. Repeat until gas evolution ceases.

  • Brine Wash: Wash the organic layer once with cold, saturated aqueous NaCl (brine) to remove the bulk of the remaining water.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; continue adding the drying agent until it no longer clumps and flows freely.

  • Isolation: Filter the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator, keeping the bath temperature as low as reasonably possible to prevent thermal degradation.

Mechanistic Overview of Hydrolysis

Understanding the mechanism underscores the importance of controlling pH and water content.

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A1 Ester + H⁺ ⇌ Protonated Ester A2 Protonated Ester + H₂O ⇌ Tetrahedral Intermediate A1->A2 Nucleophilic Attack (H₂O) A3 Tetrahedral Intermediate ⇌ Carboxylic Acid + Alcohol + H⁺ A2->A3 Proton Transfer & Elimination B1 Ester + OH⁻ → Tetrahedral Intermediate B2 Tetrahedral Intermediate → Carboxylic Acid + ⁻OCH₃ B1->B2 Elimination of Alkoxide B3 Carboxylic Acid + ⁻OCH₃ → Carboxylate Salt + CH₃OH B2->B3 Irreversible Acid-Base Reaction (Drives Equilibrium)

References

Technical Support Center: Overcoming Poor Solubility of Nicotinic Acid Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common challenge of poor solubility of nicotinic acid derivatives in organic solvents. The information presented here is grounded in established scientific principles and field-proven experience to help you navigate your experimental workflows with confidence.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of nicotinic acid derivatives.

Q1: Why are my nicotinic acid derivatives showing poor solubility in common organic solvents?

A1: The solubility of nicotinic acid derivatives is governed by their molecular structure.[1][2] Nicotinic acid itself is a pyridine carboxylic acid, giving it both a polar carboxylic acid group and a moderately polar pyridine ring.[3] The overall polarity, and thus solubility, is a balance between these polar functionalities and the non-polar (lipophilic) parts of the molecule.[4] Derivatives with larger, non-polar functional groups will generally exhibit lower solubility in polar organic solvents.[1][4] The principle of "like dissolves like" is fundamental here; polar molecules dissolve best in polar solvents, and non-polar molecules in non-polar solvents.[1]

Q2: I'm observing precipitation when I add my compound's DMSO stock to an aqueous buffer. What does this mean?

A2: This is a common issue that highlights the difference between kinetic and thermodynamic solubility.[5] Your DMSO stock represents a high concentration that, when introduced to an aqueous buffer, can create a supersaturated state. This state is often unstable and leads to precipitation over time as the system moves towards thermodynamic equilibrium.[5] It is crucial to determine the true thermodynamic solubility to avoid misleading results in downstream assays.[2][6]

Q3: Can the crystalline form of my nicotinic acid derivative affect its solubility?

A3: Absolutely. Different crystalline forms, or polymorphs, of the same compound can have different dissolution rates and aqueous solubilities.[7] It's important to be aware of the polymorphic form you are working with, as this can be a source of variability in your experiments.

Q4: How can I quickly assess if my compound is truly dissolved?

A4: A visual inspection is the first step. A true solution will be clear and free of any visible particles or cloudiness.[5] For a more sensitive check, you can use the Tyndall effect by shining a laser pointer through the solution. If the laser beam is visible as it passes through the liquid, it indicates the presence of suspended particles, meaning your compound is not fully dissolved.[5]

II. Troubleshooting Guide: Step-by-Step Solutions

When encountering solubility issues, a systematic approach is key. This guide provides a series of troubleshooting steps, from simple adjustments to more advanced formulation strategies.

Problem: My nicotinic acid derivative won't dissolve in the desired organic solvent at the required concentration.

Initial Assessment Workflow

A Initial Observation: Compound is insoluble B Verify Compound Purity & Identity A->B C Review Solvent Selection: 'Like Dissolves Like' B->C D Attempt Gentle Heating & Sonication C->D E Is solubility still insufficient? D->E F Proceed to Advanced Techniques E->F Yes G Solution Achieved E->G No

Caption: Initial troubleshooting workflow for solubility issues.

Solution 1: pH Adjustment

Causality: Nicotinic acid and its derivatives are weak acids due to the carboxylic acid group.[3] By manipulating the pH of the solvent system, you can shift the equilibrium between the neutral (less soluble) and ionized (more soluble) forms of the molecule.[8][]

When to Use: This method is effective for derivatives with ionizable functional groups and when working with protic solvents or aqueous-organic mixtures.

Protocol:

  • Determine the pKa of your nicotinic acid derivative.

  • For weakly acidic derivatives, adding a base (e.g., sodium hydroxide, triethylamine) to increase the pH above the pKa will deprotonate the carboxylic acid, forming a more polar and soluble salt.[10]

  • For derivatives with a basic nitrogen on the pyridine ring, adding an acid (e.g., hydrochloric acid) to decrease the pH below the pKa of the pyridine nitrogen will protonate it, forming a more soluble salt.

  • Important: Be mindful that extreme pH values can cause degradation of your compound.[11]

Solution 2: Co-solvency

Causality: A co-solvent is a water-miscible organic solvent that, when added to a primary solvent, alters its polarity.[12][13] For poorly soluble compounds, adding a co-solvent can reduce the interfacial tension between the solute and the solvent, thereby increasing solubility.[13][14]

When to Use: This is a versatile technique for a wide range of organic solvents and is particularly useful when aiming to dissolve a hydrophobic derivative in a more polar solvent system.

Common Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO)[][12][13]

Protocol:

  • Start by preparing a stock solution of your compound in a strong organic solvent where it is highly soluble (e.g., DMSO).

  • In a separate vial, prepare your desired final solvent system.

  • Gradually add small aliquots of the stock solution to the final solvent system while vortexing or stirring.

  • Observe for any signs of precipitation. If precipitation occurs, you have exceeded the solubility limit for that co-solvent ratio.

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol 5-20%Good for increasing the solubility of moderately non-polar compounds.
PEG 400 10-30%Effective for a wide range of hydrophobic compounds.[15]
DMSO <5%Use sparingly due to potential toxicity and reactivity in certain assays.
Solution 3: Use of Surfactants

Causality: Surfactants are amphiphilic molecules that can form micelles in solution above a certain concentration (the critical micelle concentration, or CMC).[16] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the bulk solvent.[17][18] Surfactants also reduce surface tension, which can improve the wetting of the solid compound.[16]

When to Use: This method is particularly effective for highly lipophilic derivatives that do not respond well to pH adjustment or co-solvency alone.

Common Surfactants:

  • Non-ionic: Polysorbates (Tween® series), Poloxamers (Pluronic® series)[19]

  • Anionic: Sodium Lauryl Sulfate (SLS)

  • Cationic: Cetyltrimethylammonium Bromide (CTAB)

Protocol:

  • Prepare a solution of the surfactant in your chosen solvent at a concentration above its CMC.

  • Add your nicotinic acid derivative to the surfactant solution.

  • Agitate the mixture (e.g., stirring, sonication) until the compound is dispersed.

  • Allow the mixture to equilibrate. The presence of micelles should facilitate the solubilization of your compound.

Solution 4: Solid Dispersions

Causality: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[20][21][22] This technique can enhance solubility by several mechanisms, including:

  • Reducing the particle size of the drug to the molecular level.[20][21]

  • Improving the wettability of the drug.[21][22]

  • Converting the drug from a crystalline to a more soluble amorphous form.[20][21]

When to Use: This is an advanced technique suitable for preclinical and formulation development when other methods are insufficient.

Common Carriers:

  • Polyvinylpyrrolidone (PVP)[21]

  • Polyethylene Glycols (PEGs)[21]

  • Hydroxypropyl Methylcellulose (HPMC)

Methods of Preparation:

  • Melting/Fusion Method: The drug and carrier are heated until they melt together, then rapidly cooled.[20][23]

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[20][23]

Workflow for Preparing a Solid Dispersion by Solvent Evaporation:

A Dissolve Drug & Carrier in a Common Solvent B Evaporate the Solvent (e.g., Rotary Evaporator) A->B C Obtain Solid Mass B->C D Dry to Constant Weight C->D E Pulverize and Sieve D->E F Characterize the Solid Dispersion E->F

Caption: Workflow for the solvent evaporation method.

III. References

  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from --INVALID-LINK--

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from --INVALID-LINK--

  • PMC - NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from --INVALID-LINK--

  • YouTube. (2025, February 9). What Affects Solubility Of Organic Compounds?. Chemistry For Everyone. Retrieved from --INVALID-LINK--

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from --INVALID-LINK--

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from --INVALID-LINK--

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from --INVALID-LINK--

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Retrieved from --INVALID-LINK--

  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.). Retrieved from --INVALID-LINK--

  • Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from --INVALID-LINK--

  • Solubilization by surfactants: Significance and symbolism. (2025, July 31). Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Cosolvent. Retrieved from --INVALID-LINK--

  • Factors affecting solubility. (n.d.). Retrieved from --INVALID-LINK--

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from --INVALID-LINK--

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from --INVALID-LINK--

  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). Cosolvency. Retrieved from --INVALID-LINK--

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (n.d.). Retrieved from --INVALID-LINK--

  • Pharmaguddu. (2023, July 2). Techniques used to Enhance Drug Solubility. Retrieved from --INVALID-LINK--

  • CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Solubility Enhancement of Etoricoxib by Cosolvency Approach. Retrieved from --INVALID-LINK--

  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from --INVALID-LINK--

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from --INVALID-LINK--

  • AAT Bioquest. (2022, April 18). What factors affect solubility?. Retrieved from --INVALID-LINK--

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). Retrieved from --INVALID-LINK--

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from --INVALID-LINK--

  • Solubility and thermodynamic parameters of nicotinic acid in different solvents. (n.d.). Retrieved from --INVALID-LINK--

  • PMC - NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Chemical structure of nicotinic acid derivatives and related compounds 1-5. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 8). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from --INVALID-LINK--

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from --INVALID-LINK--

  • PRODUCT INFORMATION. (2023, April 12). Nicotinic Acid. Retrieved from --INVALID-LINK--

  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from --INVALID-LINK--

  • Index of /. (2016, August 2). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The structures of nicotinic acid and its derivatives. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from --INVALID-LINK--

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015, April 23). What to do when compound did not dissolve in organic solvent?. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Retrieved from --INVALID-LINK--

References

Technical Support Center: Minimizing By-product Formation in Nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nicotinate synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and minimize the formation of unwanted by-products during the synthesis of nicotinic acid and its esters. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the purity, yield, and consistency of your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during nicotinate synthesis.

Q1: My 3-picoline oxidation is producing significant amounts of pyridine and other degradation products. What is the primary cause?

A1: The formation of pyridine as a by-product strongly suggests that decarboxylation of your target, nicotinic acid, is occurring.[1] This is typically caused by excessive reaction temperatures or prolonged reaction times, especially in catalytic systems.[1] Over-oxidation can also lead to the formation of CO2 and other degradation products.

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature. An increase from 170°C to 210°C can raise 3-picoline conversion but also increases the rate of decarboxylation.[1]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) and stop the reaction once the consumption of the starting material plateaus.

  • Catalyst System: The choice of catalyst is critical. For instance, cobalt-based catalysts combined with N-hydroxyphthalimide (NHPI) and bromide salts have been shown to achieve high conversion and selectivity, but the conditions must be optimized to prevent side reactions.[1]

Q2: I'm performing a Fischer esterification of nicotinic acid and observing a low yield of the desired ester. What are the likely side reactions?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction or competing side reactions.[2] Key by-products can include:

  • N-Alkylation: The pyridine nitrogen is nucleophilic and can be alkylated by the alcohol or other alkylating agents, especially under harsh conditions, forming a nicotinium salt.[3]

  • Decarboxylation: At elevated temperatures, particularly with strong acid catalysts, nicotinic acid can decarboxylate.[3]

  • Dehydration of Alcohol (for some substrates): Aggressive acid catalysts like concentrated sulfuric acid can cause dehydration of sensitive alcohols (e.g., menthol), leading to a host of unwanted olefinic by-products.[4]

Q3: During the synthesis of menthyl nicotinate via transesterification, my product is discolored and contains several impurities. Why is this happening?

A3: The use of aggressive acid catalysts in the synthesis of esters from sensitive alcohols like menthol is a common pitfall.[4] These catalysts can cause dehydration of the menthol, leading to the formation of menthenes and related oligomers.[4] These impurities are difficult to separate and impart color to the final product. A better approach is to use a milder catalyst system, such as sodium mentholate, in a transesterification reaction with an alkyl nicotinate (e.g., methyl nicotinate).[4]

Q4: My workup procedure for purifying a nicotinate ester is inefficient, and I'm losing a significant amount of product. What can I do?

A4: Nicotinate esters can be challenging to purify via extraction due to the basicity of the pyridine ring. A common issue is the partitioning of the protonated ester into the aqueous phase during an acidic wash.

  • Use a Bicarbonate Wash: Instead of a strong acid wash, use a mild base like sodium bicarbonate or sodium carbonate solution to neutralize any unreacted nicotinic acid.[5] This keeps the ester in the organic layer.

  • Solvent Choice: Ensure you are using a suitable extraction solvent. Dichloromethane or ethyl acetate are common choices.[5]

  • Avoid Emulsions: If emulsions form, adding brine can help break them.

Section 2: In-Depth Troubleshooting Guides

Guide 2.1: Oxidation of 3-Picoline to Nicotinic Acid

The oxidation of 3-picoline is a cornerstone of industrial nicotinic acid production.[6][7] However, controlling selectivity is paramount.

Problem: Low selectivity for nicotinic acid, with formation of intermediates and over-oxidation products.

Root Cause Analysis: The oxidation proceeds through a stepwise mechanism, from 3-picoline to 3-(hydroxymethyl)pyridine, then to pyridine-3-carbaldehyde, and finally to nicotinic acid.[1] Accumulation of these intermediates or further oxidation (decarboxylation) reduces the final yield.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for 3-picoline oxidation.

Comparative Data on Catalytic Systems:

Catalyst SystemOxidantConversion (3-Picoline)Selectivity (Nicotinic Acid)Reference
Co(OAc)₂ / NaBrOxygen33%8.6%[1]
Co(OAc)₂ / [bmim][Br]Oxygen100%39.2%[1]
Co(OAc)₂ / NHPIOxygen64%14.7%[1]
Co(OAc)₂ / NHPI / NaBrOxygen82%61.4%[1]
Co(II)/NHPI/Phosphonium BromideAir100%70.5%[1]

This table clearly shows that a multi-component catalyst system is often required to achieve both high conversion and high selectivity.[1] The synergy between the cobalt salt, NHPI, and a bromide source is crucial for an efficient catalytic cycle while minimizing side reactions.

Guide 2.2: Esterification of Nicotinic Acid

Problem: Formation of N-Methylated By-product during Methyl Nicotinate Synthesis.

Root Cause Analysis: When using potent methylating agents like dimethyl sulfate, the pyridine nitrogen atom can compete with the carboxylic acid for the methyl group. This leads to the formation of an N-methyl-nicotinium salt, a common impurity.[3]

Mitigation Strategy & Protocol:

The key is to deprotonate the carboxylic acid to form the more nucleophilic carboxylate, which will preferentially react over the neutral pyridine nitrogen.

Protocol: Base-Promoted Esterification with Dimethyl Sulfate [3]

  • Suspension: Suspend nicotinic acid (1 eq.) and sodium bicarbonate (1.1 eq.) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heating: Heat the mixture to a gentle reflux with vigorous stirring.

  • Addition of Alkylating Agent: Add dimethyl sulfate (1.05 eq.) dropwise over 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Carefully quench the excess dimethyl sulfate in the filtrate by adding a 10% aqueous ammonia solution.

    • Extract the product into ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude methyl nicotinate.

  • Purification: Purify the crude product by column chromatography or vacuum distillation.

Section 3: Mechanistic Insights

Understanding the reaction pathways is crucial for predicting and preventing by-product formation.

Mechanism: By-product Formation in 3-Picoline Oxidation

The desired pathway involves the selective oxidation of the methyl group. However, high temperatures can provide the activation energy needed for the undesired decarboxylation of the nicotinic acid product.

G cluster_main Main Reaction Pathway A 3-Picoline B Pyridine-3-carbaldehyde (Intermediate) A->B [O] C Nicotinic Acid (Product) B->C [O] D Pyridine (By-product) C->D High Temp. -CO2

References

Validation & Comparative

A Senior Application Scientist's Guide to Nicotinic Acid Esters: A Comparative Analysis of Methyl 2-amino-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, possessing a wide spectrum of biological activities, from lipid metabolism modulation to potent vasodilation.[1][2] Their therapeutic potential is primarily mediated through targets like the G protein-coupled receptor GPR109A and nicotinic acetylcholine receptors (nAChRs).[3][4] This guide provides an in-depth comparative analysis of a lesser-characterized derivative, Methyl 2-amino-5-methylnicotinate, against more established nicotinic acid esters. While direct biological data for our focus compound is sparse in public literature, this document serves as a foundational resource, outlining its physicochemical properties, plausible synthetic routes, and—most critically—the detailed experimental protocols required to elucidate its biological profile. By contextualizing its structure against known structure-activity relationships (SAR), we provide a predictive framework for its potential activity and a practical guide for its empirical validation.

Introduction: The Versatile Nicotinate Scaffold

The pyridine-3-carboxylic acid (nicotinic acid) scaffold is a privileged structure in drug discovery. Its esters are widely explored for various therapeutic applications. Simple alkyl esters, like methyl nicotinate, are well-known for their topical vasodilatory effects, used in rubefacient formulations for muscle and joint pain.[5][6] More complex derivatives have been developed as agonists for the GPR109A receptor to treat dyslipidemia or as modulators of nAChRs for neurological conditions.[7][8] The biological effect is highly dependent on the substitution pattern on the pyridine ring. Functional groups at the 2, 5, and 6 positions can dramatically alter a compound's affinity, selectivity, and mechanism of action, making comparative studies essential for rational drug design.

Focus Compound: this compound

This compound is a substituted nicotinate ester that presents an intriguing profile for investigation. The presence of an amino group at the 2-position and a methyl group at the 5-position distinguishes it from simpler analogs like methyl nicotinate.

2.1 Chemical Structure and Properties

  • IUPAC Name: Methyl 2-amino-5-methylpyridine-3-carboxylate

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

  • CAS Number: 50641-32-2

The 2-amino group can act as a hydrogen bond donor, potentially enhancing interactions with receptor binding pockets. The 5-methyl group adds lipophilicity, which may influence membrane permeability and metabolic stability.

2.2 Proposed Synthesis

While specific, high-yield reports are limited, a reliable synthetic route can be extrapolated from established methods for analogous compounds like methyl 2-aminonicotinate.[9] The most common and industrially viable approach is the acid-catalyzed esterification of the parent carboxylic acid.

  • Starting Material: 2-amino-5-methylnicotinic acid.

  • Reaction: Esterification using methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[9]

  • Rationale: This direct esterification is a robust and well-understood transformation. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is typically driven to completion by using an excess of methanol and heating under reflux.[10][11]

Comparative Analysis with Other Nicotinic Acid Esters

To understand the potential of this compound, we compare it with a well-characterized parent ester, Methyl nicotinate, and other relevant derivatives.

3.1 Physicochemical Property Comparison

The table below summarizes key properties, highlighting the structural differences that underpin potential variations in biological activity.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound C₈H₁₀N₂O₂166.182-amino (H-bond donor), 5-methyl (lipophilic)
Methyl nicotinate C₇H₇NO₂137.14[12]Unsubstituted pyridine ring; parent ester
Methyl 2-aminonicotinate C₇H₈N₂O₂152.15[13]2-amino group; direct precursor analog
Ethyl 5-amino-2-methylnicotinate C₉H₁₂N₂O₂180.21[14]Isomeric amino position; ethyl ester

3.2 Comparative Biological Activity & Structure-Activity Relationship (SAR)

  • Methyl Nicotinate: The primary activity of methyl nicotinate is topical vasodilation, causing localized skin erythema.[5] This effect is largely attributed to the stimulation of prostaglandin D₂ production.[6] It serves as an excellent baseline for vasodilatory potential.

  • Impact of the 2-Amino Group: The introduction of an amino group at the 2-position, as seen in Methyl 2-aminonicotinate, creates a key building block for more complex pharmaceutical agents.[9][15] This group can significantly alter receptor interactions. In studies of other heterocyclic scaffolds, an amino group can serve as a critical pharmacophore for binding to targets like kinases or G protein-coupled receptors.

  • Impact of the 5-Methyl Group: The methyl group at the 5-position increases the molecule's lipophilicity compared to Methyl 2-aminonicotinate. This may enhance its ability to cross cell membranes and potentially the blood-brain barrier. However, it could also introduce steric hindrance, potentially reducing affinity for certain receptor subtypes.

  • Hypothesized Activity of this compound: Based on its structure, the focus compound could exhibit several activities:

    • GPR109A Agonism: Like its parent acid, it may act as an agonist at the GPR109A receptor, potentially with anti-inflammatory or lipid-modulating effects.[3][16] The substitutions would likely modulate its potency and efficacy compared to niacin.

    • Vasodilatory Effects: It may retain or have enhanced vasodilatory properties compared to methyl nicotinate.[1][17]

    • Novel Enzyme Inhibition/Receptor Modulation: The unique substitution pattern could confer activity against other targets, such as enzymes or other nAChR subtypes.[18]

Experimental Protocols for Comparative Evaluation

To empirically determine the biological profile of this compound, a series of validated, industry-standard assays are required. The following protocols provide a robust framework for its characterization.

4.1 Protocol 1: GPR109A Functional Activity via Calcium Flux Assay

This assay determines if the compound activates the GPR109A receptor, which is a Gᵢ-coupled receptor. Gᵢ activation leads to a transient increase in intracellular calcium, which can be measured with a fluorescent indicator.

  • Objective: To measure the agonist activity and potency (EC₅₀) of the test compound at the human GPR109A receptor.

  • Methodology: Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assay.[8][19]

  • Cell Line: HEK293 cells stably expressing the human GPR109A receptor.

    • Scientist's Note: HEK293 cells are chosen for their reliability in heterologous protein expression and robust performance in cell-based assays.

  • Step-by-Step Protocol:

    • Cell Plating: Seed GPR109A-HEK293 cells into black-walled, clear-bottom 96-well microplates at a density of 50,000 cells/well. Culture for 24 hours at 37°C, 5% CO₂.

    • Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in Assay Buffer (HBSS with 20 mM HEPES). Incubate for 60 minutes at 37°C.

    • Compound Plate Preparation: Prepare a serial dilution of this compound, Methyl nicotinate (comparator), and Nicotinic Acid (positive control) in Assay Buffer at 2x the final desired concentration.

    • FLIPR Assay:

      • Place the cell plate and compound plate into the FLIPR instrument.

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Initiate a 50 µL addition from the compound plate to the cell plate.

      • Measure the change in fluorescence intensity (representing intracellular calcium concentration) every second for at least 120 seconds.

    • Data Analysis: Calculate the peak fluorescence response over baseline for each well. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximum response.

4.2 Protocol 2: Ex Vivo Vasodilatory Effect Assessment

This assay directly measures the compound's ability to relax pre-constricted arterial tissue, providing a functional measure of its vasodilatory properties.[1][4]

  • Objective: To determine the vasorelaxant potency (ED₅₀) of the test compound.

  • Model: Isolated thoracic aorta rings from Wistar rats.

  • Step-by-Step Protocol:

    • Tissue Preparation: Humanely euthanize a male Wistar rat (250-300g) and excise the thoracic aorta. Clean the aorta of adherent tissue and cut it into 2-3 mm wide rings.

    • Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Connect the rings to an isometric force transducer.

    • Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

    • Viability Check: Test the integrity of the endothelium by contracting the rings with Phenylephrine (1 µM) and then relaxing with Acetylcholine (10 µM). Rings showing >80% relaxation are considered viable.

    • Contraction: After washout and re-equilibration, induce a stable contraction with Phenylephrine (1 µM).

    • Cumulative Dosing: Once the contraction is stable, add the test compound (e.g., this compound or Methyl nicotinate) in a cumulative, log-incremental manner (e.g., 1 nM to 100 µM).

    • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by Phenylephrine. Plot the percentage relaxation against the log concentration and fit to a dose-response curve to calculate the ED₅₀.

    • Scientist's Note: Including controls with an eNOS inhibitor (L-NAME) can help determine if the vasodilation is endothelium-dependent (NO-mediated).[17]

4.3 Visualization of Workflows and Pathways

G_workflow cluster_synthesis Compound Synthesis & Prep cluster_invitro In Vitro / Ex Vivo Assays cluster_analysis Data Analysis synthesis Synthesis of Nicotinate Esters purify Purification & Characterization (NMR, MS) synthesis->purify stock Prepare DMSO Stock Solutions purify->stock calcium Protocol 1: GPR109A Calcium Flux Assay stock->calcium vaso Protocol 2: Ex Vivo Vasodilation Assay stock->vaso ec50 Calculate EC₅₀/ED₅₀ (Potency & Efficacy) calcium->ec50 vaso->ec50 sar Structure-Activity Relationship (SAR) Analysis ec50->sar conclusion conclusion sar->conclusion Final Report

G_pathway ligand Nicotinate Ester Agonist receptor GPR109A ligand->receptor gi Gαi / Gβγ receptor->gi activation ac Adenylyl Cyclase gi->ac inhibition plc PLCβ gi->plc activation camp ↓ cAMP ac->camp response Anti-inflammatory & Vasodilatory Effects camp->response ip3 ↑ IP₃ plc->ip3 ca ↑ [Ca²⁺]i ip3->ca ca->response

Discussion and Future Directions

This compound represents an underexplored area of nicotinic acid chemistry. Its structure suggests a high potential for novel biological activity, but this must be confirmed empirically. The primary value of this guide lies in providing the precise, validated experimental framework necessary to move from structural hypothesis to actionable data.

  • Comparative Insights: By testing the focus compound head-to-head with Methyl nicotinate (for vasodilation) and Nicotinic Acid (for GPR109A activity), researchers can directly quantify the impact of the 2-amino and 5-methyl substitutions. This is a critical step in building a robust SAR model for this compound class.

  • Trustworthiness of Protocols: The described protocols are standard in the pharmaceutical industry and include necessary controls (positive controls, vehicle controls, endothelial viability checks) to ensure the data generated is reliable and interpretable.

  • Future Research: Should initial screening reveal potent activity, subsequent studies should focus on selectivity profiling (e.g., against other G protein-coupled receptors or nAChR subtypes), metabolic stability assays, and in vivo models to assess therapeutic potential and side-effect profiles, such as the flushing response.[7]

References

A Comparative Guide to the Biological Activities of Nicotinate Isomers: Nicotinic Acid, Nicotinamide, and Methyl Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid (niacin), nicotinamide (niacinamide), and methyl nicotinate are structural isomers, sharing the same pyridine-3-carboxylic acid backbone. Despite their chemical similarity, these vitamin B3 forms exhibit remarkably divergent biological activities, a classic example of how subtle molecular modifications can dictate profound physiological outcomes.[1][2][3] This divergence is fundamental to their application in research and drug development. While all three can serve as precursors for the essential coenzyme nicotinamide adenine dinucleotide (NAD+), the metabolic pathways they enter and the cellular receptors they engage are distinct, leading to unique therapeutic profiles.[4][5]

This guide provides an in-depth comparison of the primary biological activities of these isomers, focusing on their differential effects on lipid metabolism, vascular function, and inflammation. We will explore the underlying molecular mechanisms, present supporting quantitative data, and provide detailed experimental protocols for researchers to validate and expand upon these findings in their own work.

Section 1: Impact on Lipid Metabolism and Dyslipidemia

The most significant clinical divergence among nicotinate isomers lies in their effect on plasma lipid profiles. Nicotinic acid is a potent, FDA-approved agent for treating dyslipidemia, while nicotinamide lacks these effects.

Mechanistic Insights: The Central Role of GPR109A

Nicotinic Acid (Niacin): The lipid-lowering effects of nicotinic acid are multifaceted but are initiated primarily through its action as a high-affinity agonist for the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and immune cells.[6][7]

  • In Adipose Tissue: Activation of GPR109A on adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] This reduces the activity of hormone-sensitive lipase, thereby decreasing the mobilization of free fatty acids (FFAs) from adipose tissue to the liver.[7][9]

  • In the Liver: With a reduced influx of FFAs, the liver has less substrate for triglyceride synthesis. Nicotinic acid also directly inhibits the hepatic enzyme diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis.[9][10][11] This leads to reduced production and secretion of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) particles.[10][12]

  • HDL Metabolism: Nicotinic acid increases high-density lipoprotein (HDL) cholesterol primarily by reducing the catabolism (breakdown) of apolipoprotein A-I (ApoA-I), the main protein component of HDL, in the liver.[12]

Nicotinamide (Niacinamide): In stark contrast, nicotinamide does not activate the GPR109A receptor and therefore does not inhibit lipolysis in adipocytes or significantly alter plasma lipid profiles.[13] Its primary role is as an NAD+ precursor via the salvage pathway, which does not directly intersect with the lipid-modifying mechanisms of nicotinic acid.

Methyl Nicotinate: This isomer is primarily used topically and is not administered systemically for lipid management. Its rapid metabolism and distinct pharmacokinetic profile make it unsuitable for this application.

Data Presentation: Comparative Efficacy on Lipid Profiles
IsomerPrimary TargetEffect on LDL-CEffect on HDL-CEffect on TriglyceridesReference
Nicotinic Acid GPR109A, Hepatic DGAT2↓ 5-25%↑ 15-35%↓ 20-50%[11][14][15]
Nicotinamide None (in this context)No significant effectNo significant effectNo significant effect[13]
Methyl Nicotinate N/A (Topical Use)Not ApplicableNot ApplicableNot Applicable[16]
Experimental Protocol: In Vivo Assessment of Lipid-Lowering Effects in a Rodent Model

This protocol is designed to provide a robust framework for comparing the effects of nicotinate isomers on plasma lipids in a hyperlipidemic animal model.

Causality Statement: The use of a high-fat diet-induced dyslipidemia model is crucial as it mimics the human condition of diet-related elevated lipids, providing a clinically relevant system to test therapeutic efficacy. Fasting the animals prior to blood collection is a critical step to establish a stable, baseline metabolic state, ensuring that measured lipid levels are not confounded by recent food intake.

  • Animal Model & Acclimation:

    • Use 8-week-old male C57BL/6J mice.

    • Acclimate animals for one week under standard housing conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to water and a standard chow diet.

  • Induction of Dyslipidemia:

    • Switch animals to a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia. A control group should remain on the standard chow diet.

  • Dosing Regimen:

    • Randomly assign HFD-fed mice into three treatment groups (n=8-10 per group): Vehicle (e.g., 0.5% carboxymethylcellulose), Nicotinic Acid (e.g., 100 mg/kg), and Nicotinamide (e.g., 100 mg/kg).

    • Administer compounds daily via oral gavage for 4 weeks. The choice of oral gavage mimics the clinical route of administration.

  • Sample Collection:

    • At the end of the treatment period, fast the mice for 6 hours.

    • Collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.

    • Centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Lipid Profile Analysis:

    • Use commercially available enzymatic colorimetric assay kits to measure total cholesterol, HDL-C, and triglycerides according to the manufacturer's instructions.

    • Calculate LDL-C using the Friedewald formula (if triglycerides < 400 mg/dL): LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5).

  • Self-Validation & Controls:

    • Vehicle Control: Essential to confirm that the delivery vehicle has no effect on lipid profiles.

    • Positive Control (Optional): A known lipid-lowering drug (e.g., a statin) can be included to validate the model's responsiveness.

    • Baseline Measurement: Bleeding a small cohort of HFD-fed mice before starting treatment can confirm the successful induction of dyslipidemia.

Signaling Pathway Visualization

GPR109A_Lipid_Pathway cluster_adipocyte Adipocyte cluster_liver Hepatocyte NA1 Nicotinic Acid GPR109A GPR109A NA1->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA_release ↓ Free Fatty Acid Release Lipolysis->FFA_release FFA_influx ↓ FFA Influx FFA_release->FFA_influx TG_synthesis ↓ Triglyceride Synthesis FFA_influx->TG_synthesis NA2 Nicotinic Acid DGAT2 DGAT2 NA2->DGAT2 Inhibits DGAT2->TG_synthesis VLDL ↓ VLDL Secretion TG_synthesis->VLDL

Caption: Nicotinic Acid's dual mechanism in lowering lipids.

Section 2: Vasodilation and the Cutaneous Flushing Response

The vasodilatory properties of nicotinate isomers are a primary differentiator, defining their therapeutic applications and side-effect profiles.

Mechanistic Insights: Prostaglandins vs. Direct Action

Nicotinic Acid: The characteristic "niacin flush" is a well-documented side effect of nicotinic acid therapy. This response is also mediated by the GPR109A receptor, but in this case, on Langerhans cells and keratinocytes in the skin.[12] GPR109A activation in these cells triggers the release of prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[7] These prostaglandins then act on nearby blood vessels, causing potent vasodilation, which results in the visible flushing and sensation of heat.

Methyl Nicotinate: This isomer acts as a topical rubefacient, inducing localized vasodilation and erythema when applied to the skin.[16][17][18] Its mechanism is believed to be a direct effect on the vascular smooth muscle, leading to relaxation and increased blood flow, rather than the GPR109A-prostaglandin pathway.[19] This makes it useful in topical preparations for muscle and joint pain.[17]

Nicotinamide: Lacking the ability to activate GPR109A, nicotinamide does not induce prostaglandin release and is therefore free of the flushing side effect, making it a preferred form for general vitamin B3 supplementation.[13][20]

Data Presentation: Comparative Vasodilatory Properties
IsomerMechanismOnsetPrimary UseFlushing Side Effect
Nicotinic Acid GPR109A-mediated Prostaglandin ReleaseRapid (Systemic)Dyslipidemia TreatmentYes (Common)
Nicotinamide NoneN/AVitamin Supplement, Anti-inflammatoryNo
Methyl Nicotinate Direct, Topical VasodilationRapid (Local)Topical RubefacientYes (Local, Intended)
Experimental Protocol: Assessing Cutaneous Vasodilation using Laser Doppler Flowmetry

This non-invasive method allows for the real-time, quantitative measurement of microvascular blood flow in the skin.

Causality Statement: Using a vehicle control on a contralateral or adjacent skin site is critical to account for any systemic changes or application artifacts, ensuring that the measured increase in blood flow is directly attributable to the topically applied isomer.

  • Subject Recruitment & Acclimation:

    • Recruit healthy human volunteers with no history of skin conditions.

    • Acclimate subjects in a temperature-controlled room (22-24°C) for at least 20 minutes to ensure stable baseline skin perfusion.

  • Site Preparation:

    • Define two 2x2 cm test sites on the volar forearm of each subject.

  • Baseline Measurement:

    • Place the Laser Doppler Flowmetry (LDF) probe over the center of each test site and record baseline skin blood flow for 5 minutes. Express blood flow in arbitrary perfusion units (APU).

  • Compound Application:

    • Apply a standardized amount (e.g., 20 µL) of the test solution to each site.

    • Site 1: Vehicle control (e.g., ethanol/propylene glycol).

    • Site 2: Methyl Nicotinate solution (e.g., 10 mM in vehicle).

    • For systemic effects of Nicotinic Acid, baseline measurements would be taken before oral administration, with continuous monitoring for 60-90 minutes post-ingestion.

  • Post-Application Measurement:

    • Immediately after topical application, resume LDF monitoring continuously for 30-45 minutes.

  • Data Analysis:

    • Calculate the change in blood flow from baseline at each time point.

    • Determine key parameters such as time to peak flow, peak perfusion value, and the total area under the curve (AUC) for the perfusion response.

    • Compare the response of the active compound to the vehicle control using appropriate statistical tests (e.g., paired t-test).

  • Self-Validation & Controls:

    • Intra-subject Control: The use of a vehicle on the same subject minimizes inter-individual variability.

    • Dose-Response: Testing multiple concentrations of the active isomer can establish a dose-dependent effect, strengthening the findings.

Experimental Workflow Visualization

Vasodilation_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimation Subject Acclimation (20 min @ 22-24°C) Site_Prep Define Test Sites (Volar Forearm) Acclimation->Site_Prep Baseline Measure Baseline Blood Flow (LDF) 5 min Site_Prep->Baseline Application Apply Compounds Site 1: Vehicle Site 2: Active Isomer Baseline->Application Monitoring Continuous LDF Monitoring 30-45 min Application->Monitoring Calc Calculate Δ from Baseline Monitoring->Calc Params Determine Peak Flow, Time to Peak, AUC Calc->Params Stats Statistical Comparison (Active vs. Vehicle) Params->Stats

Caption: Workflow for assessing cutaneous vasodilation.

Section 3: Anti-Inflammatory Activity

While all B3 vitamers contribute to cellular health, nicotinamide stands out for its potent and direct anti-inflammatory properties, making it a subject of intense research in dermatology and inflammatory diseases.

Mechanistic Insights: PARP Inhibition vs. GPR109A Signaling

Nicotinamide: The anti-inflammatory effects of nicotinamide are broad and not dependent on GPR109A. Key mechanisms include:

  • PARP-1 Inhibition: Nicotinamide is a well-known inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair and inflammation.[21] By inhibiting PARP-1, nicotinamide can prevent the depletion of cellular NAD+ during inflammatory stress and modulate the expression of inflammatory genes.

  • NF-κB Modulation: It can inhibit the activity of nuclear factor-kappa B (NF-κB), a master transcription factor for numerous pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[22][23]

  • Other Effects: Nicotinamide has also been shown to inhibit neutrophil chemotaxis and suppress mast cell degranulation.[20][24]

Nicotinic Acid: The role of nicotinic acid in inflammation is more complex. While its flushing effect is a pro-inflammatory prostaglandin-mediated response, GPR109A activation on immune cells (like macrophages and neutrophils) can exert anti-inflammatory effects, including the suppression of inflammatory cytokines.[6][25] This makes its overall impact context-dependent.

Methyl Nicotinate: Its primary action is as a topical irritant and vasodilator, which is inherently a localized pro-inflammatory-like response. It is not used for its anti-inflammatory properties.

Data Presentation: Comparative Anti-inflammatory Activity
IsomerPrimary Anti-inflammatory MechanismKey Cytokines InhibitedClinical Application
Nicotinic Acid GPR109A activation on immune cellsTNF-α, IL-6 (context-dependent)Atherosclerosis (vascular inflammation)
Nicotinamide PARP-1 inhibition, NF-κB modulationTNF-α, IL-1β, IL-6, IL-8Dermatology (acne, rosacea), inflammatory diseases
Methyl Nicotinate N/A (Induces local inflammation)N/ANone (as an anti-inflammatory)
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophage Cell Lines

This protocol uses a standard cell culture model to quantify the ability of nicotinate isomers to suppress an inflammatory response.

Causality Statement: Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to reliably activate the Toll-like receptor 4 (TLR4) pathway in macrophages, leading to robust and reproducible production of pro-inflammatory cytokines. Measuring cytokine levels in the supernatant allows for a direct quantification of the inflammatory response and its inhibition.

  • Cell Culture:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (THP-1, differentiated with PMA) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating:

    • Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment:

    • Remove the old medium and replace it with a fresh medium containing various concentrations of the test compounds (Nicotinic Acid, Nicotinamide) or vehicle control.

    • Incubate for 1-2 hours. This pre-incubation allows the compounds to enter the cells and engage their targets before the inflammatory stimulus is applied.

  • Inflammatory Stimulation:

    • Add Lipopolysaccharide (LPS) to each well (final concentration of 100 ng/mL), except for the unstimulated control wells.

    • Incubate for 18-24 hours.

  • Sample Collection & Analysis:

    • Collect the cell culture supernatant from each well.

    • Measure the concentration of a key pro-inflammatory cytokine (e.g., TNF-α or IL-6) using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the results to generate a dose-response curve and calculate the IC50 value (the concentration required to inhibit 50% of the inflammatory response).

  • Self-Validation & Controls:

    • Unstimulated Control: Cells with no LPS or test compound to establish baseline cytokine secretion.

    • Vehicle + LPS Control: Represents the maximum inflammatory response (100% value).

    • Positive Control: A known anti-inflammatory drug (e.g., Dexamethasone) to confirm the assay is working correctly.

    • Cell Viability Assay (e.g., MTT or LDH): Perform in parallel to ensure that the observed reduction in cytokines is due to anti-inflammatory activity and not cellular toxicity.

Signaling Pathway Visualization

Nicotinamide_Anti_Inflammatory cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Signaling Cascade IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB Complex IkB->NFkB_complex NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA_damage DNA Damage PARP1 PARP-1 DNA_damage->PARP1 Activates Gene Inflammatory Gene Locus NFkB_nuc->Gene Binds Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines NAM Nicotinamide NAM->IKK Inhibits NAM->PARP1 Inhibits

Caption: Nicotinamide's multifaceted anti-inflammatory mechanisms.

Conclusion

The biological activities of nicotinate isomers are a compelling illustration of structure-function relationships in pharmacology.

  • Nicotinic Acid is defined by its potent agonism of the GPR109A receptor, making it a powerful lipid-modifying drug, but this same mechanism is responsible for its limiting side effect of cutaneous flushing.

  • Nicotinamide serves as a crucial NAD+ precursor and a broad-spectrum anti-inflammatory agent by modulating intracellular enzymes like PARP-1 and transcription factors like NF-κB. Its lack of GPR109A activity makes it free from flushing and lipid-altering effects.

  • Methyl Nicotinate acts as a localized, direct-acting vasodilator, suiting it for topical applications where increased blood flow is desired, such as in rubefacient creams for muscle pain.

For researchers and drug developers, the choice of isomer is critically dependent on the desired biological endpoint. For studies on dyslipidemia and atherosclerosis, nicotinic acid is the relevant tool. For investigating inflammation, DNA repair, and cellular metabolism, particularly in dermatology, nicotinamide is the superior choice. Methyl nicotinate remains a specialized tool for topical formulation and microcirculation research. Understanding these fundamental differences is paramount to designing meaningful experiments and developing targeted therapeutics.

References

A Comparative Guide to the Characterization of Methyl 2-amino-5-methylnicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Substituted Nicotinates in Medicinal Chemistry

Methyl 2-amino-5-methylnicotinate and its hydrochloride salt are heterocyclic building blocks of significant interest to the pharmaceutical and agrochemical industries. As derivatives of nicotinic acid (Vitamin B3), these scaffolds are prevalent in a wide array of biologically active molecules. The strategic placement of the amino, methyl, and ester functional groups on the pyridine ring provides three distinct points for chemical modification, making this intermediate a versatile starting point for constructing complex molecular architectures.[1][2][3] The hydrochloride salt form is often preferred during drug development to enhance solubility and stability.

This guide provides a comprehensive characterization of this compound hydrochloride. It offers a comparative analysis against structurally related analogs, details the rigorous experimental protocols necessary for its validation, and explains the scientific rationale behind these analytical choices. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for the confident application of this compound in their research endeavors.

Physicochemical and Spectroscopic Profile

A thorough characterization is the foundation of reproducible science. The identity, purity, and stability of a chemical intermediate must be unequivocally established before its inclusion in a synthetic workflow. For a hydrochloride salt, this involves not only structural elucidation but also an understanding of its thermal behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Solid

| InChI Key | ZUSQXUYFDCIZMX-UHFFFAOYSA-N | |

Comparative Analysis with Structural Analogs

To fully appreciate the unique properties of this compound, it is instructive to compare it with its structural isomers and parent compounds. The position of the methyl group and the presence or absence of the amino group significantly influence the molecule's electronics, steric profile, and reactivity.

  • Methyl 2-aminonicotinate: The direct parent compound, lacking the C5-methyl group. This comparison highlights the electronic and steric contribution of the methyl substituent.

  • Methyl 5-methylnicotinate: A positional isomer that lacks the C2-amino group. This analog helps isolate the impact of the electron-donating amino group on the pyridine ring's reactivity.[4][5]

  • Methyl 6-methylnicotinate: Another key positional isomer, useful for understanding how substituent placement affects spectroscopic signals and potential biological interactions.[6]

Table 2: Comparative Data of Nicotinate Analogs

Compound Molecular Weight ( g/mol ) Melting Point (°C) Key Distinguishing Feature
This compound 166.18 Not available Target compound with C2-amino and C5-methyl groups.
Methyl 2-aminonicotinate 152.15[7] 82-86[8] Lacks the C5-methyl group.
Methyl 5-methylnicotinate 151.16[5][9] 46-48[5] Lacks the C2-amino group.
Methyl 6-methylnicotinate 151.16[6] Not available Methyl group at C6 instead of C5.

| Methyl nicotinate | 137.14[10] | 42 | Unsubstituted parent ester. |

The presence of the electron-donating amino group at the C2 position in our target molecule increases the electron density of the pyridine ring, influencing its reactivity in electrophilic aromatic substitution reactions. The methyl group at C5 provides a steric marker and a slight inductive electron-donating effect. These subtle differences are critical when designing subsequent synthetic steps or interpreting structure-activity relationships (SAR).

Comprehensive Characterization Workflow

A systematic approach is essential for the complete and reliable characterization of a chemical entity. The following workflow outlines the logical progression of analyses, from initial structural confirmation to final purity and thermal stability assessment.

G Figure 1: Comprehensive Characterization Workflow cluster_0 Structural Elucidation cluster_1 Purity & Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) NMR->MS Confirms Framework HPLC Chromatography (HPLC for Purity) NMR->HPLC Structure Confirmed IR Infrared Spectroscopy (IR) MS->IR Confirms Mass MS->HPLC Structure Confirmed IR->HPLC Structure Confirmed DSC Thermal Analysis (DSC for m.p., Stability) HPLC->DSC PKA pKa Determination DSC->PKA Final Fully Characterized Compound Profile PKA->Final Sample Sample Received Sample->NMR

Caption: Logical flow for the complete analysis of a research chemical.

Experimental Methodologies

The following protocols are presented as standardized, self-validating procedures. The rationale behind key parameter choices is explained to empower the researcher to adapt these methods as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR does the same for carbon atoms. For this compound, NMR confirms the substitution pattern on the pyridine ring and the presence of the methyl ester and C5-methyl groups.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for hydrochloride salts due to its polarity.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[11]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire 1024 or more scans using a proton-decoupled pulse sequence.

    • Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[11]

Expected ¹H NMR Data for Free Base (this compound): [12]

  • A singlet for the C5-CH₃ protons.

  • A singlet for the ester -OCH₃ protons.

  • A broad singlet for the -NH₂ protons.

  • Two distinct signals in the aromatic region for the pyridine ring protons.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC is the gold standard for determining the purity of a non-volatile organic compound. It separates the target compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. For regulatory and research purposes, a purity value >95% is typically required. Several HPLC methods exist for analyzing nicotinic acid and its derivatives.[13][14][15][16]

Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The C18 column retains compounds based on hydrophobicity. A gradient from a polar mobile phase (A) to a less polar one (B) will elute compounds of increasing hydrophobicity. Formic acid is used to acidify the mobile phase, ensuring that the amino group is protonated and yields sharp, symmetrical peaks.

  • Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of Water:Acetonitrile at a concentration of approximately 1 mg/mL. Dilute to ~0.1 mg/mL for injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Data Analysis: Integrate the peak areas of all detected signals. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is essential for determining the melting point, heat of fusion, and for detecting phase transitions or decomposition. For a hydrochloride salt, DSC can reveal dehydration events (loss of water) that often precede melting.[17][18][19][20]

Protocol: DSC Analysis

  • Instrumentation: A calibrated DSC instrument. Calibration is typically performed with indium.[18]

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid, ensuring a good seal. It is often useful to pierce the lid to allow any evolved gases or water to escape.[18]

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.[17]

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis:

    • An endothermic peak (a downward dip in the heat flow curve) will indicate the melting of the sample. The extrapolated onset of this peak is reported as the melting point.

    • The area under the melting peak corresponds to the heat of fusion (ΔH).

    • Broad endotherms at lower temperatures (<150 °C) may indicate the loss of solvent or water of crystallization.[18]

    • Exothermic events (upward peaks) following the melt can indicate decomposition.

Conclusion

The comprehensive characterization of this compound hydrochloride is a prerequisite for its successful application in research and development. This guide establishes a framework for this analysis, grounded in fundamental spectroscopic and thermal techniques. By employing the detailed protocols for NMR, HPLC, and DSC, researchers can confirm the identity, purity, and thermal properties of this valuable synthetic intermediate. The comparative analysis with its structural analogs further contextualizes its unique chemical nature, providing a solid foundation for rational molecular design and synthetic strategy. Adherence to these rigorous analytical standards ensures data integrity and accelerates the path from discovery to innovation.

References

A Comparative Guide to the Efficacy of Nicotinate Esters: Methyl Nicotinate vs. Methyl 2-amino-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of active pharmaceutical ingredients (APIs) is a critical decision point, hinging on a compound's efficacy, mechanism of action, and physicochemical properties. Nicotinic acid esters, particularly methyl nicotinate, are well-established topical vasodilators. This guide provides an in-depth comparison of the well-characterized methyl nicotinate with the less-explored Methyl 2-amino-5-methylnicotinate, offering a blend of established experimental data and theoretical analysis to inform future research and development.

Methyl Nicotinate: A Profile of a Potent Vasodilator

Methyl nicotinate, the methyl ester of niacin (Vitamin B3), is a widely used active ingredient in topical preparations for the relief of muscle and joint pain.[1][2][3] Its primary mode of action is peripheral vasodilation, which enhances local blood flow at the site of application, inducing a sensation of warmth and redness (erythema).[4][5][6] This rubefacient effect is thought to contribute to its analgesic properties.[7]

Mechanism of Action: The Prostaglandin Pathway

The vasodilatory effects of topically applied methyl nicotinate are not fully elucidated, but are known to be mediated primarily through the release of prostaglandins, particularly prostaglandin D2 (PGD2).[1][2] Upon penetrating the skin, methyl nicotinate is hydrolyzed to nicotinic acid.[4][8] Nicotinic acid then activates the G-protein coupled receptor 109A (GPR109A), also known as HCA2, which is expressed in various skin cells, including epidermal Langerhans cells and macrophages.[9][10][11]

Activation of GPR109A in these immune cells triggers a signaling cascade that leads to the synthesis and release of PGD2.[9][12][13] PGD2, in turn, acts on receptors in the vascular smooth muscle of dermal capillaries, causing them to relax and leading to increased blood flow and the characteristic "flush."[1][13][14] Studies have shown that inhibitors of prostaglandin synthesis, such as non-steroidal anti-inflammatory drugs (NSAIDs), significantly reduce the vasodilatory response to methyl nicotinate, confirming the central role of this pathway.[14] Local sensory nerves are also implicated in the response, though to a lesser extent than the prostaglandin pathway.[14]

Signaling Pathway of Methyl Nicotinate-Induced Vasodilation

Franz_Cell_Workflow cluster_setup Franz Diffusion Cell Setup Donor_Chamber Donor Chamber: Apply Formulation Skin_Membrane Excised Skin Membrane (Stratum Corneum Up) Receptor_Chamber Receptor Chamber: Receptor Fluid (PBS) Start Start Formulation_Prep Prepare Equimolar Formulations Start->Formulation_Prep Cell_Assembly Assemble Franz Cells with Skin Samples Formulation_Prep->Cell_Assembly Dosing Apply Formulations to Donor Chamber Cell_Assembly->Dosing Sampling Collect Samples from Receptor Chamber at Time Intervals Dosing->Sampling HPLC_Analysis Quantify Compound Concentration (HPLC) Sampling->HPLC_Analysis Data_Analysis Calculate Permeation Parameters (Flux, Kp) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Structural Analysis of 2-Amino-5-Methylpyridinium Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-technique structural analysis of 2-amino-5-methylpyridinium nicotinate, a salt synthesized from 2-amino-5-methylpyridine and nicotinic acid (Vitamin B3). For researchers in materials science and drug development, a comprehensive understanding of a compound's crystal structure is paramount. It governs critical physicochemical properties such as solubility, stability, and bioavailability. Here, we move beyond a simple recitation of data, offering a comparative framework that explains the causality behind experimental choices and contextualizes the findings against related molecular salts.

Synthesis and Rationale for Crystal Growth

The formation of a high-quality single crystal is the necessary precursor to definitive structural elucidation by X-ray diffraction. The title compound, 2-amino-5-methylpyridinium nicotinate (C₆H₉N₂⁺·C₆H₄NO₂⁻), was synthesized via a straightforward acid-base reaction.[1]

Experimental Protocol: Synthesis

  • Dissolution: Equimolar quantities of 2-amino-5-methylpyridine (54 mg) and nicotinic acid (62 mg) are dissolved in hot methanol (20 ml).[1]

  • Reaction: The solution is mixed and gently warmed on a magnetic stirrer for several minutes to ensure complete reaction and formation of the salt.[1]

  • Crystallization: The resulting solution is filtered and allowed to cool slowly at ambient temperature. The choice of slow evaporation is deliberate; it minimizes the nucleation rate, promoting the growth of larger, well-ordered single crystals with fewer defects, which are ideal for diffraction studies.

  • Harvesting: Crystals suitable for analysis typically appear after a few days.[1]

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure

SCXRD is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and, crucially, the intermolecular interactions that dictate the crystal packing.

Experimental Workflow: Single-Crystal X-ray Diffraction

The logical flow of an SCXRD experiment is a self-validating system, from data collection to structural refinement.

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Solution cluster_refinement Refinement & Validation crystal Select & Mount Single Crystal diffractometer Collect Diffraction Data (e.g., Bruker APEXII) crystal->diffractometer Irradiate with X-rays (Mo Kα) reduction Data Reduction (e.g., SAINT) absorption Absorption Correction (e.g., SADABS) reduction->absorption solve Solve Structure (e.g., SHELXTL) absorption->solve refine Refine Structural Model (e.g., SHELXTL) solve->refine validate Validate Geometry & Generate Report refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structural Insights for 2-Amino-5-methylpyridinium Nicotinate

The asymmetric unit of the title compound consists of one 2-amino-5-methylpyridinium cation and one nicotinate anion.[1] The analysis confirms that a proton has been transferred from the carboxylic acid group of nicotinic acid to the pyridine ring nitrogen of 2-amino-5-methylpyridine.[1] This is evidenced by the widening of the C1–N1–C5 bond angle in the pyridinium ring to 122.61 (11)°, a significant increase from the 117.4° angle observed in the neutral 2-amino-5-methylpyridine molecule.[1]

Table 1: Crystallographic Data Comparison

Parameter2-Amino-5-methylpyridinium Nicotinate [1]2-Amino-5-methylpyridinium Nitrate [2]2-Amino-5-methylpyridinium 4-Nitrobenzoate [3]
FormulaC₆H₉N₂⁺·C₆H₄NO₂⁻C₆H₉N₂⁺·NO₃⁻C₆H₉N₂⁺·C₇H₄NO₄⁻
Molar Mass231.25171.16275.26
Crystal SystemMonoclinicMonoclinicMonoclinic
a (Å)9.4877 (3)8.7711 (7)13.684 (12)
b (Å)11.1403 (3)15.7261 (13)4.025 (4)
c (Å)11.7611 (3)6.8539 (5)12.706 (11)
β (°)110.113 (2)117.455 (2)114.94 (2)
Volume (ų)1167.29 (6)838.92 (12)634.5 (10)

The data clearly shows how the size and shape of the counter-anion (nicotinate, nitrate, 4-nitrobenzoate) directly influence the unit cell parameters and the overall crystal packing.

Analysis of Intermolecular Interactions

The crystal packing is primarily stabilized by a network of strong hydrogen bonds and π-π stacking interactions.

  • Hydrogen Bonding: The protonated ring nitrogen (N1) and the amino group (N2) of the cation act as hydrogen bond donors to the carboxylate oxygen atoms (O1, O2) of the anion.[1] This creates a robust R₂²(8) ring motif, a common and stable supramolecular synthon.[1] These motifs link the cations and anions into a two-dimensional network.[1]

  • π-π Stacking: The crystal structure is further stabilized by π-π interactions between the pyridinium and pyridine rings of adjacent molecules, with a centroid-to-centroid distance of 3.6383 (8) Å.[1][4] This interaction helps to organize the two-dimensional hydrogen-bonded sheets into a three-dimensional architecture.

Table 2: Key Hydrogen Bond Geometries for 2-Amino-5-methylpyridinium Nicotinate [1]

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1N1···O20.988 (16)1.703 (16)2.6899 (15)176.8 (16)
N2—H1N2···O20.883 (16)1.999 (16)2.8756 (17)171.7 (15)
N2—H2N2···O10.936 (18)1.878 (18)2.8122 (17)176.6 (17)

Spectroscopic and Thermal Characterization

While SCXRD provides the definitive solid-state structure, other techniques are essential for confirming functional groups, assessing purity, and determining thermal stability.

analysis_overview cluster_main Comprehensive Structural Elucidation Compound 2-Amino-5-methylpyridinium Nicotinate SCXRD SCXRD Definitive 3D Structure Intermolecular Forces Compound->SCXRD Spectroscopy Spectroscopy FT-IR: Functional Groups NMR: Molecular Connectivity Compound->Spectroscopy Thermal Thermal Analysis TGA: Stability DTA: Phase Transitions Compound->Thermal

Caption: Interrelation of analytical techniques for structural analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a sample. In this case, its primary role is to confirm the proton transfer from the carboxylic acid to the pyridine nitrogen by observing the disappearance of the -COOH signature and the appearance of -COO⁻ and N⁺-H signatures.

Expected Spectral Features for the Title Compound:

  • N⁺-H Stretch: A broad absorption is expected in the 2800-3200 cm⁻¹ region, characteristic of the pyridinium N⁺-H stretch.

  • N-H Stretch: The primary amine (-NH₂) stretches are expected to appear around 3300-3500 cm⁻¹.[5]

  • C=O Stretch (Carboxylate): The sharp C=O stretch of the carboxylic acid (typically ~1700 cm⁻¹) will be absent. It will be replaced by two distinct bands: a strong asymmetric stretching vibration (ν_as(COO⁻)) around 1610-1550 cm⁻¹ and a weaker symmetric stretch (ν_s(COO⁻)) around 1440-1360 cm⁻¹.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1650-1450 cm⁻¹ region.[6]

Table 3: Representative FT-IR Data from a Related Salt (2-Amino-5-methylpyridinium Salicylate) [6]

Wavenumber (cm⁻¹)Assignment
3289N-H stretching (primary amine)
3214N⁺-H stretching (secondary amine/pyridinium)
2931Aromatic C-H stretching
1659, 1611Aromatic C=C and C=N stretching
1147Aromatic C-H in-plane bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy confirms the molecular structure by providing information about the chemical environment of each proton and carbon atom. A key indicator of salt formation is the significant downfield shift (deshielding) of the pyridine ring protons upon protonation.

Expected ¹H NMR Features:

  • Pyridinium Protons: The protons on the 2-amino-5-methylpyridinium ring would appear at a lower field (higher ppm) compared to the neutral 2-amino-5-methylpyridine starting material due to the deshielding effect of the positive charge on the nitrogen atom.[7]

  • Nicotinate Protons: The protons on the nicotinate anion ring would also be clearly resolved.

  • Methyl Protons: A singlet corresponding to the -CH₃ group.

  • Amine Protons: A broad singlet for the -NH₂ protons.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Rationale: Thermal analysis is critical for determining the stability of a crystalline compound, a key parameter for pharmaceutical development and material storage. TGA measures weight loss as a function of temperature, while DTA detects thermal events like melting and decomposition.

Experimental Protocol: TGA/DTA

  • Sample Preparation: A small, accurately weighed sample (e.g., 5-15 mg) is placed in an inert crucible (e.g., alumina).

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, like nitrogen).[6][8]

  • Data Acquisition: Weight loss (TGA) and temperature difference relative to a reference (DTA) are recorded simultaneously.

Analysis of a Related Compound (2-Amino-5-methylpyridinium Salicylate): For the salicylate analogue, TGA/DTA analysis shows the material is thermally stable up to approximately 170°C.[8] The DTA curve shows a sharp endothermic peak around 169-170°C, which corresponds to its melting point, without any associated mass loss in the TGA trace.[8] This is followed by significant mass loss at higher temperatures (e.g., starting around 231°C), indicating decomposition of the compound.[8] This profile is characteristic of a stable, anhydrous crystalline salt.

Conclusion

The comprehensive structural analysis of 2-amino-5-methylpyridinium nicotinate demonstrates the power of a multi-technique approach. Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing a robust two-dimensional network built from strong N-H···O hydrogen bonds and further stabilized by π-π stacking. This detailed structural knowledge is corroborated by spectroscopic methods (FT-IR, NMR), which confirm the functional groups and proton transfer, and thermal analysis (TGA/DTA), which establishes the material's stability. By comparing these results with those of related pyridinium salts, we gain a deeper understanding of how anion choice modulates the crystal packing and, by extension, the material's properties. This integrated analytical strategy is essential for the rational design and characterization of new crystalline materials for advanced applications.

References

A Senior Application Scientist's Guide to the Analytical Landscape of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridines are a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and advanced materials. The precise characterization and quantification of these heterocyclic compounds are paramount for ensuring product quality, elucidating reaction mechanisms, and understanding biological activity. This guide provides a comparative analysis of the principal analytical techniques employed for substituted pyridines, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Analytical Challenge: Understanding the Pyridine Ring

The unique electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, imparts distinct chemical properties that influence the choice of analytical technique. Factors such as polarity, volatility, thermal stability, and the nature of the substituents (whether electron-donating or electron-withdrawing) all play a crucial role in method development and optimization. This guide will delve into the nuances of chromatographic and spectroscopic techniques, providing a clear rationale for their application.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for substituted pyridines is a critical decision driven by the specific analytical challenge, whether it be structural elucidation, quantification, or purity assessment. Here, we compare the performance of the most commonly employed techniques.

Technique Primary Application Strengths Limitations Typical Sensitivity
HPLC-UV Quantification, Purity AnalysisRobust, versatile for non-volatile & thermally labile compounds, good for isomer separation with appropriate column chemistry.[1]Moderate sensitivity, requires chromophore for UV detection.µg/mL to ng/mL[1]
GC-MS Quantification, Impurity ProfilingHigh sensitivity & selectivity, excellent for volatile & thermally stable compounds, definitive identification via mass spectra.[1][2]Requires derivatization for non-volatile compounds, potential for thermal degradation.[1]ng/mL to pg/mL[1]
LC-MS/MS Quantification of polar compounds in complex matricesHigh sensitivity & selectivity, applicable to a wide range of polarities, structural information from fragmentation.[3][4]Matrix effects can suppress ionization, more complex instrumentation.pg/mL to fg/mL[4]
NMR Spectroscopy Structural Elucidation, Purity Assessment (qNMR)Unambiguous structure determination, non-destructive, primary analytical method for purity (qNMR).[5][6]Lower sensitivity compared to MS techniques, higher instrumentation cost.mg to µg range
FTIR Spectroscopy Functional Group IdentificationRapid, non-destructive, provides information on chemical bonding and functional groups.[7]Not suitable for quantification, complex spectra can be difficult to interpret for mixtures.mg range
UV-Vis Spectroscopy Quantification, Photophysical PropertiesSimple, cost-effective, good for routine assays of known compounds with strong chromophores.[8]Low selectivity, susceptible to interference from other absorbing species.µg/mL range

In-Depth Technical Review

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of a vast array of substituted pyridines, particularly in the pharmaceutical industry. Its versatility in handling non-volatile and thermally labile compounds makes it an indispensable tool.

Causality Behind Experimental Choices: The primary challenge in the HPLC analysis of pyridines is often their polarity. The basic nitrogen atom can lead to poor peak shape (tailing) on traditional silica-based reversed-phase columns due to interactions with residual silanol groups. To circumvent this, the use of end-capped columns or the addition of a competing base to the mobile phase is common practice. For highly polar or isomeric pyridines, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide superior separation.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable substituted pyridines, GC-MS offers unparalleled sensitivity and selectivity.[1] It is the gold standard for identifying and quantifying trace-level impurities.

Causality Behind Experimental Choices: The key to successful GC-MS analysis is ensuring the analyte is sufficiently volatile and thermally stable to traverse the GC column without degradation. For pyridines containing polar functional groups (e.g., -OH, -COOH), derivatization to form more volatile silyl or acyl derivatives is often necessary. The choice of GC column is also critical, with moderately polar columns often providing the best resolution for pyridine isomers. The mass spectrometer provides definitive identification through characteristic fragmentation patterns.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of substituted pyridines.[6] Both ¹H and ¹³C NMR provide a wealth of information about the electronic environment of each atom in the molecule.

Causality Behind Experimental Choices: The chemical shifts of the protons and carbons in the pyridine ring are highly sensitive to the nature and position of substituents. Electron-withdrawing groups will generally shift signals downfield, while electron-donating groups cause an upfield shift.[11][12] This predictability allows for detailed structural assignments. Furthermore, quantitative NMR (qNMR) has emerged as a primary method for determining the purity of substituted pyridines without the need for a specific reference standard for the compound itself.[5][13]

Hyphenated Techniques: The Power of LC-MS

For the analysis of polar, non-volatile substituted pyridines in complex matrices, such as environmental samples or biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[3][4]

Causality Behind Experimental Choices: LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly advantageous for polar pyridines that are not amenable to GC analysis. The use of tandem mass spectrometry (MS/MS) allows for highly selective detection and quantification even in the presence of significant matrix interference.

Spectroscopic Techniques: FTIR and UV-Vis

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for the characterization of substituted pyridines, though they are generally not used for quantification in complex mixtures.

  • FTIR Spectroscopy: Provides information about the functional groups present in the molecule. The position of characteristic vibrational bands can be influenced by the substitution pattern on the pyridine ring.[7][14]

  • UV-Vis Spectroscopy: Many substituted pyridines possess a chromophore and exhibit characteristic UV absorption spectra.[8] This can be useful for simple quantitative assays and for studying the electronic properties of these compounds.

Experimental Protocols

To ensure the integrity and reproducibility of your results, here are detailed protocols for two common analytical workflows.

Protocol 1: HPLC-UV Analysis of Isomeric Aminopyridines

This protocol outlines a method for the separation and quantification of 2-, 3-, and 4-aminopyridine.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Mixed-mode column (e.g., Amaze HD, 3.2 x 150 mm).[9]

  • Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% formic acid and 0.25% ammonium formate.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 275 nm.[9]

  • Injection Volume: 1 µL.[9]

  • Standard Preparation: Prepare individual stock solutions of 2-, 3-, and 4-aminopyridine in the mobile phase. Create a mixed standard solution and a series of dilutions for calibration.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Analysis: Equilibrate the column for at least 30 minutes. Inject the standards to generate a calibration curve, followed by the samples.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Std Prepare Standards Equilibrate Equilibrate Column Prep_Std->Equilibrate Prep_Sample Prepare Sample Prep_Sample->Equilibrate Inject_Std Inject Standards Equilibrate->Inject_Std Inject_Sample Inject Samples Inject_Std->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Sample->Cal_Curve Quantify Quantify Analytes Cal_Curve->Quantify

Caption: Workflow for HPLC-UV analysis of aminopyridines.

Protocol 2: GC-MS Analysis of a Volatile Substituted Pyridine

This protocol describes a general method for the analysis of a volatile substituted pyridine, such as a picoline isomer.

Methodology:

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A moderately polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Optimize for the separation of the isomers of interest. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Standard Preparation: Prepare a stock solution of the picoline isomers in a suitable solvent (e.g., methanol) and create a series of dilutions for calibration.

  • Sample Preparation: Dilute the sample in the same solvent as the standards.

  • Analysis: Inject the standards to build a calibration curve, followed by the samples.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Std Prepare Standards Inject Inject into GC-MS Prep_Std->Inject Prep_Sample Prepare Sample Prep_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peaks via Mass Spectra Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for GC-MS analysis of a volatile substituted pyridine.

Conclusion

The analytical landscape for substituted pyridines is rich and varied, with each technique offering a unique set of advantages and limitations. A thorough understanding of the analyte's physicochemical properties and the analytical objective is crucial for selecting the most appropriate method. For routine quantification of non-volatile compounds, HPLC-UV remains a robust and reliable choice. When high sensitivity and definitive identification are required for volatile compounds, GC-MS is the preferred technique. For complex structural elucidation and primary purity assessment, NMR spectroscopy is unparalleled. The strategic application of these powerful analytical tools is essential for advancing research and development in the myriad of fields where substituted pyridines play a vital role.

References

A Comparative Guide to the Cross-Reactivity of Novel Methyl 2-amino-5-methylnicotinate Derivatives in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the meticulous characterization of a candidate molecule's interaction with its intended biological target is paramount. However, of equal, and arguably greater importance for clinical success, is the comprehensive evaluation of its off-target interactions. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of a series of novel Methyl 2-amino-5-methylnicotinate derivatives. As researchers and drug development professionals, understanding the principles and methodologies for assessing molecular promiscuity is critical for mitigating potential adverse effects and ensuring the development of safe and effective therapeutics.[1][2][3]

This document is structured to provide not just procedural steps, but the underlying scientific rationale for the experimental design, data interpretation, and the strategic decisions made during a typical cross-reactivity screening cascade. We will explore a hypothetical series of compounds designed to target the α4β2 nicotinic acetylcholine receptor (nAChR), a key player in various neurological processes, and assess their cross-reactivity against the closely related α3β4 nAChR and the G-protein coupled muscarinic acetylcholine receptor M2 (CHRM2).

The Imperative of Early-Stage Cross-Reactivity Profiling

Off-target binding, the interaction of a drug candidate with proteins other than its intended target, can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe toxicity.[4] Early identification of these unintended interactions is a cornerstone of a robust preclinical safety assessment.[1][4][5] Tissue cross-reactivity studies, for instance, are a regulatory expectation for many investigational new drug applications, providing a broad screen for potential off-target binding in a variety of human tissues.[3][4][5] For small molecules, a tiered approach starting with in vitro binding and functional assays against a panel of relevant off-targets is a cost-effective strategy to de-risk a program before advancing to more complex and resource-intensive studies.

In this guide, we will focus on three key in vitro methodologies for quantifying cross-reactivity:

  • Radioligand Competitive Binding Assays: A classic and robust method to determine the binding affinity of a test compound for a specific receptor.[6][7]

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on molecular interactions, offering deeper insights into the binding mechanism.[8][9][10]

  • Cell-Based Functional Assays: These assays measure the downstream physiological response of a cell upon compound binding, distinguishing between agonist, antagonist, and allosteric modulator activities at both on- and off-targets.[11][12][13]

The Investigational Compounds and Targets

For the purpose of this guide, we have synthesized three hypothetical derivatives of this compound, designated as MAM-001 , MAM-002 , and MAM-003 . These compounds have been designed with the primary goal of achieving high affinity and selectivity for the α4β2 nAChR .

Our cross-reactivity panel includes:

  • Primary Target: α4β2 nicotinic acetylcholine receptor

  • Primary Off-Target (structurally related): α3β4 nicotinic acetylcholine receptor

  • Secondary Off-Target (different receptor family): Muscarinic M2 Receptor (CHRM2)

Experimental Data & Comparative Analysis

The following sections present the methodologies and the resulting (hypothetical) data from our cross-reactivity assessment of MAM-001, MAM-002, and MAM-003.

Competitive Radioligand Binding Assays

The initial screen involved competitive binding assays to determine the inhibition constant (Ki) of our test compounds at each of the target receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of MAM Derivatives

Compoundα4β2 nAChR (Primary Target)α3β4 nAChR (Off-Target)CHRM2 (Off-Target)Selectivity Ratio (α3β4 Ki / α4β2 Ki)
MAM-001 15150>10,00010
MAM-002 252,500>10,000100
MAM-003 510>10,0002

Interpretation of Results:

From this initial binding data, MAM-002 emerges as the most promising candidate in terms of selectivity. It displays a 100-fold higher affinity for the primary target (α4β2 nAChR) over the closely related α3β4 subtype. In contrast, MAM-003 , while being the most potent binder to our primary target, shows poor selectivity with only a 2-fold difference in affinity for the two nAChR subtypes. MAM-001 presents a moderate selectivity profile. All three compounds show negligible affinity for the muscarinic M2 receptor, suggesting a low risk of off-target effects mediated by this pathway.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

To gain a more nuanced understanding of the binding interactions, we employed SPR to determine the association (ka) and dissociation (kd) rates, and to calculate the equilibrium dissociation constant (KD).

Table 2: Kinetic and Affinity Constants from SPR Analysis

CompoundTargetka (1/Ms)kd (1/s)KD (nM)
MAM-001 α4β2 nAChR2.1 x 10⁵3.2 x 10⁻³15.2
α3β4 nAChR1.5 x 10⁵2.3 x 10⁻²153.3
MAM-002 α4β2 nAChR3.5 x 10⁵8.8 x 10⁻³25.1
α3β4 nAChR1.2 x 10⁴3.0 x 10⁻²2500
MAM-003 α4β2 nAChR8.2 x 10⁵4.1 x 10⁻³5.0
α3β4 nAChR7.5 x 10⁵7.5 x 10⁻³10.0

Interpretation of Results:

The SPR data corroborates the findings from the radioligand binding assays. The superior selectivity of MAM-002 for α4β2 over α3β4 is primarily driven by a significantly faster association rate (ka) for the primary target and a slower association rate for the off-target. MAM-003 's lack of selectivity is evident in its rapid association with both receptor subtypes. This kinetic information is invaluable, as compounds with slow dissociation rates from off-targets can sometimes lead to prolonged and unpredictable toxicities.

Cell-Based Functional Assays

To ascertain the functional consequences of binding, we utilized cell-based assays to measure the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Table 3: Functional Activity of MAM Derivatives

Compoundα4β2 nAChR (Calcium Flux) EC50 (nM)α3β4 nAChR (Calcium Flux) EC50 (nM)CHRM2 (cAMP Inhibition) IC50 (nM)
MAM-001 35 (Partial Agonist)450 (Weak Partial Agonist)>10,000
MAM-002 50 (Partial Agonist)>10,000 (No Agonist Activity)>10,000
MAM-003 12 (Full Agonist)25 (Full Agonist)>10,000

Interpretation of Results:

The functional data solidifies MAM-002 as the lead candidate. It acts as a partial agonist at the intended α4β2 target and, crucially, shows no agonist activity at the α3β4 receptor at concentrations up to 10 µM. This functional selectivity is highly desirable. In contrast, MAM-003 , despite its high potency, is a non-selective full agonist, which could lead to significant on-target and off-target mediated side effects. MAM-001 demonstrates some functional selectivity, but its weak agonism at the α3β4 receptor makes it less ideal than MAM-002.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the cross-reactivity screening cascade and the principles of the assays employed.

G cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Decision MAM001 MAM-001 Binding Competitive Binding Assay (Ki Determination) MAM001->Binding MAM002 MAM-002 MAM002->Binding MAM003 MAM-003 MAM003->Binding SPR Surface Plasmon Resonance (Kinetics: ka, kd) Binding->SPR All Compounds Functional Cell-Based Functional Assay (EC50/IC50) Binding->Functional All Compounds Decision Lead Candidate Selection SPR->Decision Functional->Decision

Caption: A typical cross-reactivity screening workflow.

G cluster_0 Competitive Binding Principle Receptor Receptor Radioligand Radiolabeled Ligand Receptor->Radioligand Binds TestCompound Test Compound (MAM) Receptor->TestCompound Competes for Binding

Caption: Principle of a competitive binding assay.

Detailed Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay
  • Receptor Preparation: Cell membranes expressing the receptor of interest (α4β2, α3β4, or CHRM2) are prepared from stably transfected cell lines. Protein concentration is determined via a Bradford assay.

  • Assay Buffer: Prepare appropriate binding buffer for the specific receptor. For nAChRs, a common buffer is 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for nAChRs), and varying concentrations of the test compound (MAM derivatives).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis
  • Chip Preparation: Immobilize the purified receptor protein onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

  • System Priming: Prime the SPR instrument with an appropriate running buffer (e.g., HBS-EP+).

  • Ligand Injection: Inject a series of concentrations of the test compound (MAM derivatives) over the sensor surface.

  • Association/Dissociation Monitoring: Monitor the binding response (in Resonance Units, RU) in real-time to observe the association and dissociation phases.

  • Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-receptor interaction (e.g., a low pH buffer) to prepare for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Cell-Based Calcium Flux Assay (for nAChRs)
  • Cell Culture: Plate cells stably expressing the nAChR subtype of interest in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Add varying concentrations of the test compound (MAM derivatives) to the wells.

  • Fluorescence Reading: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium, signifying receptor activation.

  • Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion and Future Directions

This comparative guide demonstrates a systematic and multi-faceted approach to evaluating the cross-reactivity of novel small molecules. The integration of binding affinity, kinetics, and functional data provides a comprehensive picture of a compound's selectivity profile.

Based on our hypothetical data, MAM-002 is the clear lead candidate for further development due to its high selectivity for the α4β2 nAChR in all three assays. It exhibits a favorable binding profile, with selectivity driven by a faster on-rate for the primary target, and most importantly, it demonstrates functional selectivity by acting as a partial agonist at the intended target with no agonist activity at the closely related off-target.

The next logical steps in the preclinical development of MAM-002 would involve:

  • Screening against a broader panel of receptors to identify any other potential off-target interactions.

  • In vitro and in vivo DMPK (Drug Metabolism and Pharmacokinetics) studies to assess its metabolic stability and bioavailability.

  • In vivo efficacy studies in relevant animal models.

  • Definitive tissue cross-reactivity studies using human and animal tissues to confirm its binding profile in a more complex biological matrix.[3][5]

By diligently applying these principles of cross-reactivity assessment, researchers can significantly enhance the probability of selecting drug candidates with a higher likelihood of clinical success and a lower risk of unforeseen safety issues.

References

Safety Operating Guide

Guide to the Proper Disposal of Methyl 2-amino-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-amino-5-methylnicotinate (C₈H₁₀N₂O₂). Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Core Principles: Hazard Identification and Risk Assessment

This compound is a substituted aminopyridine derivative. Understanding its specific hazards is the foundation of its safe management.

1.1. Inherent Chemical Hazards According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed (Acute Toxicity Category 3) and carries the GHS06 pictogram, indicating a significant health hazard. The signal word for this compound is "Danger." Structurally related compounds, such as aminopyridines and methyl nicotinates, are known to cause skin, eye, and respiratory irritation.

  • Causality of Hazard: The pyridine ring and amino group are functional moieties that can interact with biological systems. Ingestion is the most critical route of exposure, highlighting the need to prevent any possibility of oral intake through contaminated hands or equipment.

1.2. Environmental Risk Discharge of pyridine derivatives into the environment must be strictly avoided.[1] These compounds can be mobile in water and toxic to aquatic life. Improper disposal, such as pouring the chemical down the drain, can contaminate waterways and disrupt ecosystems.[1] Therefore, all waste containing this compound must be treated as hazardous environmental waste.

Pre-Disposal Operations & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound, including weighing, transferring, and preparing for disposal, must be conducted with appropriate engineering controls and PPE.

2.1. Engineering Controls Always handle this compound within a properly functioning certified laboratory chemical fume hood.[2] This is the primary engineering control to prevent the inhalation of any dusts or aerosols that may be generated. The work area should also be equipped with an emergency eyewash station and a safety shower.[3]

2.2. Required Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Nitrile gloves are often recommended for their resistance to pyridine-based compounds. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[2]

  • Body Protection: A fully buttoned laboratory coat must be worn to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator should be used.[1][4]

Waste Characterization and Segregation

Properly identifying and segregating chemical waste is a critical regulatory and safety requirement. Mixing incompatible waste streams can lead to dangerous chemical reactions.

3.1. US EPA Hazardous Waste Determination Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous.[1] Waste containing this compound must be managed as hazardous waste.

  • Characteristic Waste: While this compound is a solid, solutions may exhibit characteristics of ignitability (D001), corrosivity (D002), or reactivity (D003).[5] More relevantly, due to its pyridine structure, it may exhibit the Toxicity Characteristic . Pyridine itself is listed as D038 under the Toxicity Characteristic Leaching Procedure (TCLP).[6][7]

  • Listed Waste: If used as a solvent and spent, it could fall under the F005 waste code, which includes pyridine.[8][9]

Consult with your institution's Environmental Health & Safety (EH&S) department to confirm the appropriate waste codes for your specific waste stream.

3.2. Segregation Protocol Store waste this compound in a dedicated, sealed, and clearly labeled container. Do not mix it with other waste types. It is incompatible with strong oxidizing agents and strong acids.[1][2][4]

Parameter Information Source
Chemical Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Physical Form Solid
GHS Hazard Class Acute Toxicity 3 (Oral)
Hazard Statement H301: Toxic if swallowed
Potential EPA Waste Codes D038 (Toxicity for Pyridine), F005 (if used as a solvent)[6][8][9]

Step-by-Step Disposal Protocol

Follow this workflow for the compliant disposal of waste generated in the laboratory.

DisposalWorkflow cluster_prep Waste Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal gen Generate Waste (e.g., residual solid, contaminated wipes) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 hood Work in Fume Hood ppe->hood Step 2 container Select Compatible, Airtight Hazardous Waste Container hood->container transfer Transfer Waste into Container container->transfer label_waste Label Container with: 'Hazardous Waste' Full Chemical Name Hazard Pictograms (GHS06) Accumulation Start Date transfer->label_waste seal Securely Seal Container label_waste->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa log Log Waste in Lab Inventory saa->log pickup Arrange for Pickup by Licensed Waste Disposal Vendor log->pickup

Disposal Workflow for this compound.

Protocol Steps:

  • Work Area Preparation: Ensure you are wearing all required PPE as described in Section 2 and are working within a chemical fume hood.[2]

  • Container Selection: Choose a waste container that is chemically compatible (e.g., high-density polyethylene or glass), in good condition, and has a secure, leak-proof screw cap.[2]

  • Waste Transfer: Carefully transfer the solid waste into the designated container. For items contaminated with the chemical (e.g., weigh boats, gloves, wipes), place them in the same container.

  • Labeling: Immediately label the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The appropriate hazard pictograms (GHS06 - skull and crossbones).

    • The date you first added waste to the container (accumulation start date).

  • Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[2] The SAA should be away from incompatible materials.

  • Disposal Request: Once the container is full or you are finished generating this waste stream, arrange for collection through your institution's EH&S department or a licensed hazardous waste disposal company.[2]

The Final Disposal Pathway: Incineration The recommended disposal method for this compound is incineration at an approved hazardous waste treatment facility .

  • Scientific Rationale: High-temperature incineration (typically above 1800°F or ~980°C) is effective at breaking the chemical bonds and destroying organic molecules.[10] Because this compound contains nitrogen, its combustion will produce nitrogen oxides (NOx), which are atmospheric pollutants.[10][11][12] Licensed hazardous waste incinerators are equipped with advanced flue-gas treatment systems (e.g., scrubbers) to control and minimize NOx emissions, ensuring environmental compliance.[13][14]

Emergency Procedures: Spills and Exposures

In the event of an accidental release, immediate and correct action is crucial.

5.1. Spill Cleanup

  • Small Spills: For minor spills within a fume hood, ensure proper PPE is worn. Absorb the spill with an inert, dry material like vermiculite or sand. Carefully sweep or scoop the material into your designated hazardous waste container.

  • Large Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's EH&S emergency line. Prevent the spill from entering drains.[1]

5.2. Personnel Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[15][16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work of scientific research does not come at the cost of personal or ecological health.

References

A Senior Application Scientist's Guide to Handling Methyl 2-amino-5-methylnicotinate: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its therapeutic potential. However, the foundational prerequisite to any successful experiment is an unwavering commitment to safety. Handling novel or specialized chemical reagents like Methyl 2-amino-5-methylnicotinate (CAS No. 13362-26-0) demands more than just a cursory glance at a Safety Data Sheet (SDS); it requires a deep, causal understanding of the risks and the implementation of a self-validating safety protocol.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for handling this compound, ensuring that every step, from donning your first piece of personal protective equipment (PPE) to the final disposal of waste, is deliberate, understood, and executed with the highest degree of scientific integrity.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent hazards of a chemical is the critical first step in building a robust safety plan. This compound, and closely related aminonicotinate compounds, are classified with several key hazards that directly inform our choice of PPE.

  • Serious Eye Irritation (Category 2/2A) : This is a primary concern. Direct contact with the eyes can cause significant irritation, and precautionary statements consistently advise cautious rinsing for several minutes if contact occurs[1][2][3][4]. This hazard makes robust eye protection non-negotiable.

  • Skin Irritation (Category 2) : The compound is known to cause skin irritation[1][2][3][5]. This necessitates the use of chemical-resistant gloves and protective clothing to prevent dermal exposure, which is one of the most common routes of laboratory chemical exposure[6].

  • Respiratory Tract Irritation (STOT SE, Category 3) : As a solid, this compound can form dust. Inhaling this dust may lead to respiratory irritation[1][2][3][5]. This risk dictates that the compound must be handled in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the chance of inhalation[7][8].

  • Potential for Sensitization : Some related compounds may cause allergic skin reactions or even allergy or asthma-like symptoms if inhaled[4][9]. This underscores the importance of preventing both skin contact and inhalation to avoid sensitization in personnel over time.

These hazards define the three primary routes of exposure we must block: ocular (eyes), dermal (skin), and inhalation (respiratory). Our entire PPE and handling strategy is built upon creating effective barriers against these routes.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the procedure, the quantities being used, and the potential for unexpected events like spills.

Eye and Face Protection

Due to the serious eye irritation risk, this is a mandatory requirement.

  • Minimum Requirement : ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory[2][10].

  • Recommended for Active Handling : When weighing the solid, preparing solutions, or performing reactions, chemical splash goggles are superior. They form a seal around the eyes, offering better protection from splashes and airborne dust.

  • High-Risk Operations : For large-scale operations or tasks with a significant splash risk, a full-face shield should be worn in addition to safety goggles to protect the entire face[1][3][5].

Hand Protection

Your hands are most likely to come into direct contact with the chemical.

  • Glove Type : Nitrile gloves are a standard and effective choice for incidental contact with many laboratory chemicals. They offer good resistance to a variety of substances and are a suitable alternative for those with latex allergies[11]. Always check the manufacturer's compatibility chart for the specific solvents you are using.

  • Proper Technique : Never wear gloves outside of the lab. When handling the compound, ensure your lab coat sleeves are tucked into your gloves to create a continuous barrier. Use proper removal techniques to avoid touching the outer, contaminated surface of the glove with your bare skin[2].

Body Protection
  • Laboratory Coat : A clean, buttoned lab coat is essential to protect your skin and personal clothing from minor spills and contamination[12].

  • Chemical-Resistant Apron : For procedures involving larger volumes or a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Impervious Clothing : In large-scale or manufacturing settings, impervious clothing or chemical-resistant suits may be required based on a full risk assessment[2].

Respiratory Protection

The primary line of defense against respiratory hazards is engineering controls.

  • Engineering Controls First : All operations that may generate dust, such as weighing or transferring the solid, must be conducted in a certified chemical fume hood or a powder containment hood. Ensure the hood has adequate airflow before beginning your work[7][10].

  • When Respirators are Necessary : If engineering controls are not available or insufficient to control exposure, respiratory protection is required. A NIOSH-approved N95 (for dust) or a respirator with appropriate cartridges for organic vapors and particulates (type ABEK-P2) should be used[2][7]. A proper fit test is mandatory for all users of tight-fitting respirators to ensure their effectiveness[6].

Procedural Guide: Safe Handling from Start to Finish

A protocol is only as strong as its execution. Follow this workflow to ensure safety at every stage.

Pre-Handling Checklist & Preparation
  • Consult the SDS : Before every use, review the most current Safety Data Sheet for this compound.

  • Verify Engineering Controls : Confirm that the chemical fume hood is on and functioning correctly. Check the certification date.

  • Locate Safety Equipment : Ensure an eyewash station and safety shower are accessible and unobstructed[1][10]. Have a spill kit rated for solid chemicals nearby.

  • Assemble All Materials : Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.

Step-by-Step PPE Protocol

Donning Sequence (Putting On):

  • Lab Coat : Put on and fully button.

  • Respirator (if required) : Perform a seal check.

  • Eye and Face Protection : Put on safety goggles and/or a face shield.

  • Gloves : Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (Taking Off): This sequence is critical to prevent cross-contamination.

  • Gloves : Remove using a skin-to-skin and glove-to-glove technique. Dispose of them immediately in the designated waste container.

  • Lab Coat : Remove by rolling it inside-out, without touching the exterior. Hang it in its designated place or dispose of it if it's a single-use coat.

  • Eye and Face Protection : Remove by handling the strap, not the front.

  • Respirator (if worn) : Remove last.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water[1][2][10].

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 1. Review SDS prep2 2. Verify Fume Hood & Safety Equipment prep1->prep2 prep3 3. Don PPE prep2->prep3 handle1 4. Weigh/Transfer Chemical prep3->handle1 Enter Hood handle2 5. Perform Experiment handle1->handle2 handle3 6. Close Primary Container handle2->handle3 clean1 7. Decontaminate Work Surface & Equipment handle3->clean1 Exit Hood clean2 8. Segregate & Seal Chemical Waste clean1->clean2 clean3 9. Doff PPE (Correct Sequence) clean2->clean3 clean4 10. Wash Hands Thoroughly clean3->clean4

Caption: Workflow for safely handling this compound.

Decontamination and Disposal Plan
  • Equipment : All non-disposable equipment (glassware, spatulas) must be decontaminated thoroughly. Rinse with an appropriate solvent in the fume hood.

  • PPE Disposal : Used gloves, weigh boats, and other contaminated disposable items must be placed in a clearly labeled, sealed waste container. Do not mix with regular trash.

  • Chemical Waste : Dispose of unused material and reaction waste through a licensed professional waste disposal service[2]. Do not pour down the drain[1][7]. Treat empty containers as hazardous waste until they have been properly decontaminated[3]. Contaminated clothing that cannot be decontaminated should be disposed of as hazardous waste[13].

PPE Summary by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inventory Safety GlassesNitrile GlovesLab CoatNot typically required
Weighing <1g (in hood) Safety GogglesNitrile GlovesLab CoatEngineering Control (Fume Hood)
Solution Prep (in hood) Safety GogglesNitrile GlovesLab CoatEngineering Control (Fume Hood)
Large Scale (>10g) / High Splash Potential Goggles & Face ShieldNitrile GlovesLab Coat & Chem-Resistant ApronEngineering Control (Fume Hood)
Small Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat & Chem-Resistant ApronN95 Respirator (minimum)

By adopting this comprehensive approach, you are not merely following rules; you are actively engaging in a culture of safety. This builds trust in your procedures, protects you and your colleagues, and ensures the integrity of your invaluable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-methylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.